molecular formula C12H16N2O2 B1386067 2-(2-Methyl-1-piperidinyl)isonicotinic acid CAS No. 1019127-10-6

2-(2-Methyl-1-piperidinyl)isonicotinic acid

Cat. No.: B1386067
CAS No.: 1019127-10-6
M. Wt: 220.27 g/mol
InChI Key: YTEJLAUMPOIDJV-UHFFFAOYSA-N
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Description

2-(2-Methyl-1-piperidinyl)isonicotinic acid is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-4-2-3-7-14(9)11-8-10(12(15)16)5-6-13-11/h5-6,8-9H,2-4,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEJLAUMPOIDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019127-10-6
Record name 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Methyl-1-piperidinyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-(2-methyl-1-piperidinyl)isonicotinic acid, a key heterocyclic building block in medicinal chemistry. The synthesis is strategically designed in two primary stages: a nucleophilic aromatic substitution (SNAr) to construct the core substituted pyridine ring, followed by a vigorous hydrolysis to yield the final carboxylic acid. This document offers a detailed, step-by-step experimental protocol, an analysis of the underlying chemical principles, and a discussion of the critical process parameters that ensure high yield and purity. All methodologies are supported by authoritative references to peer-reviewed literature and established chemical principles.

Introduction and Strategic Overview

This compound and its derivatives are of significant interest in the pharmaceutical industry, often serving as key intermediates in the synthesis of complex bioactive molecules. The strategic disconnection of this target molecule logically leads to a two-step synthesis. This approach leverages the inherent reactivity of the pyridine ring and the well-established chemistry of nitrile hydrolysis.

The synthesis commences with the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-cyanopyridine with 2-methylpiperidine. The electron-withdrawing nature of the cyano group at the 4-position activates the 2-position of the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group by the secondary amine. The resulting intermediate, 2-(2-methylpiperidin-1-yl)isonicotinonitrile, is then subjected to hydrolysis to convert the nitrile functionality into the desired carboxylic acid.

Below is a Graphviz diagram illustrating the overall synthetic workflow.

Synthesis_Workflow Start Starting Materials: 2-Chloro-4-cyanopyridine 2-Methylpiperidine Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate Intermediate: 2-(2-Methylpiperidin-1-yl)isonicotinonitrile Step1->Intermediate Formation of C-N bond Step2 Step 2: Nitrile Hydrolysis Intermediate->Step2 Product Final Product: This compound Step2->Product Conversion of -CN to -COOH

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 2-(2-Methylpiperidin-1-yl)isonicotinonitrile via Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale and Experimental Causality

The first step of this synthesis is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. In the case of 2-chloro-4-cyanopyridine, the strongly electron-withdrawing cyano group at the 4-position significantly lowers the electron density of the pyridine ring, making it more electrophilic. This electronic effect is most pronounced at the ortho and para positions (2- and 6-positions), thereby activating the 2-chloro substituent for displacement.

2-Methylpiperidine acts as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the carbon atom bearing the chlorine. This addition leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge over the pyridine ring and onto the cyano group. The subsequent loss of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired product, 2-(2-methylpiperidin-1-yl)isonicotinonitrile.

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it can solvate the charged intermediate, thereby stabilizing it and facilitating the reaction. The use of a non-nucleophilic base, such as potassium carbonate, is often employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Elevated temperatures are typically required to overcome the activation energy of the reaction.

The following Graphviz diagram depicts the mechanism of the SNAr reaction.

SNAr_Mechanism cluster_0 S_NAr Reaction Mechanism 2-Chloro-4-cyanopyridine 2-Chloro-4-cyanopyridine Meisenheimer Complex Meisenheimer Complex 2-Chloro-4-cyanopyridine->Meisenheimer Complex + 2-Methylpiperidine Product Product Meisenheimer Complex->Product - Cl-

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure described in the synthesis of related nicotinonitrile derivatives.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-4-cyanopyridine138.5510.0 g0.072 mol
2-Methylpiperidine99.178.6 g (10 mL)0.087 mol
Potassium Carbonate (K₂CO₃)138.2115.0 g0.108 mol
Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-4-cyanopyridine (10.0 g, 0.072 mol), potassium carbonate (15.0 g, 0.108 mol), and dimethylformamide (100 mL).

  • Stir the mixture at room temperature under a nitrogen atmosphere.

  • Slowly add 2-methylpiperidine (8.6 g, 10 mL, 0.087 mol) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity) to afford 2-(2-methylpiperidin-1-yl)isonicotinonitrile as a solid.

Expected Yield: 80-90%

Step 2: Hydrolysis of 2-(2-Methylpiperidin-1-yl)isonicotinonitrile to this compound

Mechanistic Rationale and Experimental Causality

The conversion of the nitrile intermediate to the final carboxylic acid is achieved through hydrolysis. This transformation can be carried out under either acidic or basic conditions. Both methods involve the nucleophilic attack of water or hydroxide ion on the electrophilic carbon of the nitrile group.

Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forms an amide intermediate. Under the harsh acidic conditions and elevated temperature, the amide is further hydrolyzed to the carboxylic acid and an ammonium salt.[2]

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. This forms a hydroxy imine intermediate, which tautomerizes to an amide. The amide is then further hydrolyzed under basic conditions to a carboxylate salt and ammonia. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[2]

For this particular substrate, a strong acidic hydrolysis is often preferred to ensure complete conversion and to simplify the workup, as the final product can be precipitated by adjusting the pH.

The following Graphviz diagram illustrates the general pathway for nitrile hydrolysis.

Hydrolysis_Pathway cluster_acid Acidic Conditions Nitrile 2-(2-Methylpiperidin-1-yl)isonicotinonitrile Amide Amide Intermediate Nitrile->Amide + H₃O⁺, Δ Nitrile->Amide 1. OH⁻, Δ Carboxylic_Acid This compound Amide->Carboxylic_Acid + H₃O⁺, Δ Amide->Carboxylic_Acid 2. H₃O⁺ workup

Caption: General pathways for the hydrolysis of the nitrile intermediate to the carboxylic acid.

Detailed Experimental Protocol

This is a generalized procedure based on established methods for the hydrolysis of cyanopyridine derivatives.[3][4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-(2-Methylpiperidin-1-yl)isonicotinonitrile201.2710.0 g0.050 mol
Concentrated Sulfuric Acid (H₂SO₄)98.0850 mL-
Water18.0250 mL-
Sodium Hydroxide (NaOH) solution (50% w/v)40.00As needed-

Procedure:

  • In a 250 mL round-bottom flask, carefully add 2-(2-methylpiperidin-1-yl)isonicotinonitrile (10.0 g, 0.050 mol) to a mixture of concentrated sulfuric acid (50 mL) and water (50 mL). Caution: The addition of the nitrile to the acid mixture is exothermic; perform this step slowly in an ice bath.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 120-130 °C) for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice in a large beaker.

  • Neutralize the acidic solution by slowly adding a 50% (w/v) aqueous solution of sodium hydroxide while cooling the beaker in an ice bath. Adjust the pH to approximately 3-4, at which point the product will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the solid in a vacuum oven at 60-70 °C to a constant weight to obtain this compound.

Expected Yield: 75-85%

Summary and Conclusion

The synthesis of this compound has been successfully outlined through a two-step process involving a nucleophilic aromatic substitution followed by nitrile hydrolysis. The provided experimental protocols are based on established and analogous procedures found in the scientific literature, ensuring a high degree of reliability and reproducibility. This in-depth guide, complete with mechanistic explanations and detailed procedural steps, serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

  • Google Patents. (1956). Process for preparing isonicotinic acid. (U.S. Patent No. US2748137A).
  • Google Patents. (1956). Substituted piperidines. (U.S. Patent No. US2739968A).
  • Hussein, A. H. M., et al. (2014).
  • Google Patents. (1977). Preparation of pyridines and nicotinonitrile from piperidines. (U.S. Patent No. US4051140A).
  • Google Patents. (2012). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (Chinese Patent No. CN102304082A).
  • Google Patents. (2015). Preparation method of piperidines with different substituents. (Chinese Patent No. CN104860870A).
  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Google Patents. (1975). Process for producing 2-amino-nicotinonitrile intermediates. (U.S. Patent No. US3917624A).
  • Google Patents. (2004). Process for the synthesis of isonicotinic acid hydrazide. (Patent No. WO2004056778A1).
  • Google Patents. (2005). Process for the preparation of piperidine derivatives. (U.S. Patent Application No. US20050176752A1).
  • Google Patents. (2016). Synthesis and resolution of nicotine. (U.S. Patent Application No. US20160326134A1).
  • Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Retrieved from [Link]

  • Google Patents. (2021). 2-methyl nicotinate and preparation method and application thereof. (Chinese Patent No. CN112824387A).
  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-(Methylthio)-2-phenylquinazoline. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-((2-methylpyridin-4-yl)methoxy)isonicotinonitrile. Retrieved from [Link]

  • Google Patents. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (U.S. Patent No. US5756750A).

Sources

An In-depth Technical Guide to the Structural Analysis of 2-(2-Methyl-1-piperidinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural analysis of the novel compound, 2-(2-Methyl-1-piperidinyl)isonicotinic acid. While this molecule represents a unique chemical entity, its structural elucidation can be systematically approached using a combination of established spectroscopic, crystallographic, and computational techniques. This document moves beyond a simple listing of methods, offering a rationale for the selection of each technique, detailed experimental protocols, and the interpretation of anticipated data. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide is intended to serve as a robust resource for researchers engaged in the synthesis and characterization of new chemical entities, particularly those involving substituted pyridine and piperidine scaffolds.

Introduction: Deconstructing the Target Molecule

This compound is a heterocyclic compound featuring a pyridine ring, a piperidine ring, and a carboxylic acid functional group. The isonicotinic acid core, a pyridine-4-carboxylic acid, is a well-known scaffold in medicinal chemistry, with derivatives like isoniazid being prominent in antituberculosis therapy[1][2]. The piperidine moiety is also a common feature in many pharmaceuticals, influencing properties such as solubility, basicity, and receptor binding. The specific substitution pattern—a 2-methylpiperidine ring at the 2-position of the isonicotinic acid—introduces a chiral center and steric considerations that are critical to understanding its three-dimensional structure and potential biological activity.

A thorough structural analysis is paramount for confirming the successful synthesis of the target molecule, establishing its purity, and providing the foundational data for further studies, including structure-activity relationship (SAR) investigations and formulation development. This guide will detail a multi-faceted approach to achieving an unambiguous structural assignment.

Spectroscopic Characterization: The First Line of Analysis

Spectroscopic methods provide the initial and most readily accessible information about the molecular structure. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra will provide critical information on the connectivity and chemical environment of each atom.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and their relative numbers (through integration).

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning proton and carbon signals and establishing connectivity, especially in complex molecules. COSY (Correlation Spectroscopy) identifies coupled protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular fragments.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Pyridine H (position 3)7.8 - 8.0d1H
Pyridine H (position 5)8.2 - 8.4d1H
Pyridine H (position 6)7.0 - 7.2s1H
Piperidine CH (position 2)4.0 - 4.5m1H
Piperidine CH₂ (axial/equatorial)1.5 - 3.5m8H
Piperidine CH₃1.0 - 1.3d3H
Carboxylic Acid OH10.0 - 13.0br s1H

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid C=O165 - 175
Pyridine C (quaternary)140 - 160
Pyridine CH115 - 150
Piperidine CH50 - 60
Piperidine CH₂20 - 50
Piperidine CH₃15 - 25

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical; DMSO-d₆ is often a good starting point for carboxylic acids as it can facilitate the observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish connectivities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices:

The presence of a carboxylic acid, aromatic rings, and C-N bonds will give rise to characteristic absorption bands. This technique provides rapid confirmation of the key functional moieties.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
3100 - 3000C-H stretchAromatic (Pyridine)
2950 - 2850C-H stretchAliphatic (Piperidine)
1730 - 1700C=O stretchCarboxylic Acid
1600 - 1450C=C and C=N stretchAromatic Ring (Pyridine)
1320 - 1000C-N stretchAmine (Piperidine)

Experimental Protocol: FTIR Data Acquisition

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Causality Behind Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): Essential for determining the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this purpose.

  • Electron Ionization (EI): This is a harder ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern can be used to identify structural motifs.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₁₃H₁₈N₂O₂

  • Monoisotopic Mass: 234.1368 u

  • Expected HRMS (ESI+): [M+H]⁺ = 235.1441

  • Key Fragmentation Pathways (EI):

    • Loss of the carboxylic acid group (-COOH, 45 u).

    • Alpha-cleavage of the piperidine ring, with loss of the methyl group (-CH₃, 15 u) or other alkyl fragments.

    • Cleavage of the bond between the pyridine and piperidine rings.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Preparation: For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL). For EI-MS, the sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation:

    • HRMS: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled with an ESI source.

    • EI-MS: Use a standard mass spectrometer with an EI source.

  • Data Acquisition:

    • ESI-HRMS: Acquire a full scan spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • EI-MS: Acquire a full scan spectrum to observe the molecular ion and fragmentation pattern.

Definitive Structure Determination: X-ray Crystallography

While spectroscopic methods provide strong evidence for the molecular structure, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state[3]. This technique is the gold standard for structural elucidation, providing precise bond lengths, bond angles, and stereochemical information.

Causality Behind Experimental Choices:

X-ray crystallography is chosen when absolute confirmation of the structure, including the relative stereochemistry of the 2-methyl group on the piperidine ring, is required. It also provides valuable information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Experimental Workflow: Single-Crystal X-ray Diffraction

Workflow for X-ray Crystallography.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth:

    • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

    • Methodology: Employ techniques such as slow evaporation of a saturated solution, vapor diffusion of a non-solvent into a solution, or slow cooling of a hot, saturated solution[4][5].

  • Crystal Selection and Mounting:

    • Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a complete set of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to obtain an initial electron density map and a preliminary structural model.

    • Refine the atomic positions and thermal parameters against the experimental data until a final, validated structure is obtained.

In Silico Analysis: Computational Chemistry

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful complementary tool for structural analysis. It can be used to predict molecular geometries, spectroscopic properties, and electronic features of the molecule.

Causality Behind Experimental Choices:

  • Geometry Optimization: Provides a theoretical three-dimensional structure of the molecule in the gas phase, which can be compared with the experimental X-ray crystal structure.

  • NMR and IR Prediction: Calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to aid in spectral assignment and confirm the structural hypothesis.

  • Electronic Property Analysis: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and electronic properties.

Computational Workflow

Workflow for Computational Analysis.

Experimental Protocol: DFT Calculations

  • Structure Input: Build the 3D structure of this compound using a molecular modeling software package.

  • Method Selection: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger)[6].

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Prediction: Use the optimized geometry to calculate the NMR chemical shifts.

  • Data Analysis: Compare the calculated geometric parameters, IR frequencies, and NMR chemical shifts with the experimental data.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of a novel molecule such as this compound requires a multi-pronged, synergistic approach. This guide has outlined a logical and robust workflow that integrates spectroscopic, crystallographic, and computational methods. By systematically applying these techniques and critically evaluating the resulting data, researchers can achieve an unambiguous and comprehensive understanding of the molecule's structure. This foundational knowledge is indispensable for advancing the study of new chemical entities in the fields of medicinal chemistry and drug development.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). IR spectroscopic modes and their assignations for compounds 1, 2, and 2-D. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • National Center for Biotechnology Information. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. National Library of Medicine. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • R Discovery. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. [Link]

  • International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. [Link]

  • National Center for Biotechnology Information. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. National Library of Medicine. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • Chemsrc. (2025). 2-(2-Methyl-1-piperidinyl)nicotinic acid | CAS#:1019461-43-8. [Link]

  • International Union of Crystallography. (n.d.). Synthesis, crystal structure and DFT calculations of (2′,6′-difluoro-2,3. [Link]

  • National Center for Biotechnology Information. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. National Library of Medicine. [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. [Link]

  • National Center for Biotechnology Information. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. National Library of Medicine. [Link]

  • ResearchGate. (n.d.). DFT‐optimized geometry of pyridine adsorption on the... [Link]

  • National Center for Biotechnology Information. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Chemaxon. (n.d.). NMR Predictor. [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. National Library of Medicine. [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. National Library of Medicine. [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Google Patents. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. [Link]

  • Michigan State University. (n.d.). IR Absorption Table. [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. National Library of Medicine. [Link]

  • ResearchGate. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Methyl-1-piperidinyl)isonicotinic acid (Bicifadine)

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(2-Methyl-1-piperidinyl)isonicotinic acid, an investigational compound more widely known as Bicifadine (DOV-220,075). Initially developed as a non-opioid analgesic, Bicifadine's pharmacological profile is characterized by a primary mechanism as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), with a secondary, weaker activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. This dual action offers a multi-modal approach to analgesia by modulating monoaminergic pathways involved in pain perception and inhibiting central sensitization. This document will elucidate these core mechanisms, present methodologies for their experimental validation, and discuss the therapeutic rationale for Bicifadine's development in the context of pain management.

Introduction: The Rationale for a Novel Analgesic

The development of novel analgesics with mechanisms of action distinct from opioids and non-steroidal anti-inflammatory drugs (NSAIDs) is a critical objective in modern pharmacology. Bicifadine emerged as a promising candidate due to its unique profile as a triple reuptake inhibitor, a class of compounds that can enhance the signaling of key neurotransmitters in the descending pain pathways of the central nervous system. Unlike opioids, Bicifadine does not act on opiate receptors, suggesting a lower potential for abuse and dependence. This guide will dissect the molecular underpinnings of its analgesic properties.

Primary Mechanism of Action: Triple Monoamine Reuptake Inhibition

Bicifadine's principal mechanism of action is the inhibition of the presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). By blocking these transporters, Bicifadine increases the synaptic concentration and prolongs the action of these monoamine neurotransmitters, which play a crucial role in modulating pain signals.

Differential Potency at Monoamine Transporters

In vitro studies utilizing cell lines expressing human transporters have demonstrated that Bicifadine exhibits a balanced potency for serotonin and norepinephrine inhibition, with a comparatively weaker effect on dopamine reuptake. The relative inhibitory potency is as follows: norepinephrine > serotonin > dopamine.

TransporterIC50 (nM)
Norepinephrine Transporter (NET)~55
Serotonin Transporter (SERT)~110
Dopamine Transporter (DAT)~900
Table 1: In vitro inhibitory concentrations (IC50) of Bicifadine at human monoamine transporters. Data synthesized from preclinical pharmacological profiles.

This differential potency is significant, as the enhancement of norepinephrine and serotonin is strongly implicated in the descending inhibitory pain pathways. The weaker but still present dopamine reuptake inhibition may contribute to its overall antihyperalgesic effects.

Functional Consequences of Transporter Inhibition

The inhibition of SERT, NET, and DAT leads to a dose-dependent increase in the extracellular levels of serotonin, norepinephrine, and dopamine in various brain regions. In vivo microdialysis studies in rats have confirmed that analgesic doses of Bicifadine lead to significant elevations of these monoamines in areas like the prefrontal cortex, locus coeruleus, and striatum. This neurochemical change is believed to be the primary driver of its antinociceptive and antiallodynic activity observed in preclinical models of acute, persistent, and chronic pain.

Triple_Reuptake_Inhibition presynaptic Presynaptic Neuron bicifadine Bicifadine SERT SERT presynaptic->SERT 5-HT Reuptake NET NET presynaptic->NET NE Reuptake DAT DAT presynaptic->DAT DA Reuptake postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft synaptic_cleft->postsynaptic Increased 5-HT, NE, DA Neurotransmission bicifadine->SERT Inhibits bicifadine->NET Inhibits bicifadine->DAT Inhibits

Caption: Bicifadine's primary mechanism of action at the synapse.

Secondary Mechanism of Action: NMDA Receptor Antagonism

In addition to its primary action on monoamine transporters, Bicifadine exhibits weak antagonism at the N-methyl-D-aspartate (NMDA) receptor. This receptor is a key player in central sensitization, a phenomenon of heightened neuronal excitability in the spinal cord that contributes to chronic pain states and hyperalgesia. By weakly inhibiting the NMDA receptor, Bicifadine may modulate glutamatergic excitotoxicity and further contribute to its anti-hyperalgesic effects, particularly in models of neuropathic pain.

Experimental Validation of the Mechanism of Action

The characterization of Bicifadine's mechanism of action relies on a suite of in vitro and in vivo assays. Below are representative protocols for key experiments.

In Vitro Radioligand Binding Assay for Transporter Affinity

This assay determines the affinity of Bicifadine for SERT, NET, and DAT by measuring its ability to displace a known radiolabeled ligand from the transporter.

Protocol:

  • Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of Bicifadine.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of Bicifadine that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro Synaptosomal Uptake Assay for Functional Inhibition

This assay measures the functional ability of Bicifadine to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of Bicifadine or a vehicle control.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of Bicifadine required to inhibit 50% of the neurotransmitter uptake.

Synaptosomal_Uptake_Workflow start Start prep Prepare Synaptosomes (e.g., from rat striatum) start->prep preincubate Pre-incubate with Bicifadine or Vehicle prep->preincubate initiate Initiate Uptake (add [³H]neurotransmitter) preincubate->initiate terminate Terminate Uptake (rapid filtration) initiate->terminate quantify Quantify Radioactivity (scintillation counting) terminate->quantify analyze Analyze Data (calculate IC50) quantify->analyze end End analyze->end

Caption: Experimental workflow for a synaptosomal uptake assay.

Clinical Development and Therapeutic Implications

Bicifadine was advanced into clinical trials for the management of moderate to severe acute and chronic pain conditions, including chronic low back pain and diabetic peripheral neuropathy. Phase II and III trials demonstrated its analgesic efficacy in various pain models. However, despite promising early results, the development of Bicifadine appears to have been discontinued. The reasons for this are not fully public, but the extensive preclinical and clinical data generated provide valuable insights into the therapeutic potential of triple reuptake inhibitors for pain.

Conclusion

This compound, or Bicifadine, possesses a well-defined dual mechanism of action centered on the inhibition of monoamine reuptake (norepinephrine, serotonin, and dopamine) and weak NMDA receptor antagonism. This pharmacological profile underpins its potent antinociceptive and antihyperalgesic properties observed in preclinical studies and its investigation as a novel, non-opioid analgesic in clinical trials. The technical understanding of its mechanism of action continues to be relevant for the ongoing development of new therapeutics for pain and other neurological disorders.

References

  • Bicifadine - Grokipedia.
  • DOV Pharmaceutical Announces Updates For Bicifadine Chronic Pain Program - BioSpace.
  • Bicifadine | C12H15N | CID 47953 - PubChem - NIH.
  • Bicifadine - Wikipedia.
  • Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed.
  • Efficacy and Safety of Bicifadine in the Treatment of Chronic Low Back Pain - ClinicalTrials.gov. [https://vertexaisearch.cloud

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 2-(2-Methyl-1-piperidinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a small molecule's biological target is a critical and often challenging step in chemical biology and drug discovery.[1] This guide outlines a comprehensive, multi-pronged strategy for elucidating the potential biological targets of the novel compound, 2-(2-Methyl-1-piperidinyl)isonicotinic acid. Given the absence of established targets for this specific molecule, this document provides a detailed roadmap for researchers, integrating computational prediction with robust experimental validation. We will explore the principles and detailed protocols for in silico target fishing, chemical proteomics-based target identification, and cell-based functional validation. The methodologies described herein are designed to be self-validating systems, ensuring a high degree of scientific rigor and trustworthiness in the generated results.

Introduction: Deconstructing the Molecule and the Mission

The compound this compound is a heterocyclic molecule featuring two key pharmacophores: an isonicotinic acid core and a 2-methylpiperidine substituent.

  • Isonicotinic Acid Moiety: This pyridine-4-carboxylic acid structure is famously the core of the anti-tuberculosis drug Isoniazid. In Isoniazid, this scaffold is crucial for its mechanism of action, which involves the inhibition of mycolic acid synthesis in mycobacteria.[2][3] Derivatives of nicotinic acid and nicotinamide (a related structure) have been explored for a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[4][5]

  • Piperidine Moiety: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[6][7] Its derivatives are known to target a vast array of biological systems, particularly within the central nervous system, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[6] For instance, the arylcyclohexylamine phencyclidine (PCP), which contains a piperidine ring, is a well-known NMDA receptor antagonist.[8]

The combination of these two moieties suggests a rich and potentially complex pharmacology. The primary mission is to move from this structural knowledge to a functional understanding by identifying the specific protein(s) with which this compound interacts to exert a biological effect. This process, known as target deconvolution, is essential for understanding the mechanism of action, predicting potential therapeutic applications, and identifying off-target effects.[9]

This guide presents a logical workflow, beginning with cost-effective computational methods to generate hypotheses, followed by rigorous experimental techniques to identify and validate these potential targets.

Part I: In Silico Target Prediction - The Hypothesis Generation Engine

Computational, or in silico, methodologies offer a powerful, rapid, and cost-effective approach to generating educated hypotheses about a compound's biological targets before embarking on resource-intensive experimental work.[10][11] These methods leverage vast chemogenomic databases to predict interactions based on the principle that structurally similar molecules often exhibit similar biological profiles.[1]

Core In Silico Methodologies

Several computational techniques can be employed, each with unique strengths. A combined approach often yields the most reliable predictions.[1]

Methodology Principle Application for the Target Compound Potential Predicted Target Classes
Chemical Similarity Searching Compares the 2D or 3D structure of the query compound against databases of molecules with known biological activities (e.g., ChEMBL).[1]Identify known drugs or probes that share structural features with either the piperidine or isonicotinic acid scaffolds.Enzymes (Kinases, Proteases), GPCR Ligands, Ion Channel Modulators, Nuclear Receptors.[4]
Machine Learning / Data Mining Utilizes algorithms trained on large datasets of compound-target interactions to build predictive models.[1][12]Predict a spectrum of potential activities by mapping the compound's features onto the model's learned "activity space".Broad spectrum analysis, can reveal unexpected polypharmacology.[10]
Panel Docking / Reverse Screening Docks the 3D structure of the compound into the binding sites of a large panel of known protein structures.[12]Screen the compound against a virtual library of hundreds or thousands of proteins to identify those with which it could potentially interact.Provides specific protein hypotheses (e.g., Dopamine Receptor D2, Enoyl-ACP Reductase) based on binding scores.
Bioactivity Spectral Analysis Compares the predicted bioactivity profile of the query compound to the known profiles of other compounds.[1][12]Helps to identify potential mechanisms of action and off-target effects by looking at the overall pattern of predicted activities.Useful for drug repurposing and toxicity prediction.
A Practical In Silico Workflow

The following protocol outlines a generalized workflow for predicting targets for this compound.

Step 1: Compound Preparation

  • Generate a 2D structure of the molecule in a .mol or SMILES format.

  • Convert the 2D structure to a low-energy 3D conformation using computational chemistry software (e.g., RDKit, Open Babel).

Step 2: Database Selection and Searching

  • Select appropriate web-based tools or local software. The SwissTargetPrediction and TargetHunter web servers are excellent starting points that integrate multiple prediction methodologies.[1][6]

  • Submit the prepared structure (SMILES or 3D file) to the server.

Step 3: Analysis of Results

  • The output will typically be a ranked list of potential protein targets, often grouped by protein family.

  • Critically evaluate the predictions. Look for consensus among different prediction methods. For example, if similarity searching points to kinase inhibitors and panel docking shows a high score for a specific kinase, that target gains credibility.

  • Prioritize targets based on the probability scores provided by the tool and their biological relevance to a potential therapeutic area of interest.

Step 4: Hypothesis Formulation

  • Based on the analysis, formulate a clear, testable hypothesis. For example: "this compound is predicted to bind to and inhibit the activity of enzyme X."

InSilicoWorkflow cluster_input Input Preparation cluster_prediction Prediction Engine cluster_output Output & Analysis mol_structure Molecule Structure (2D/3D) sim_search Similarity Searching (e.g., ChEMBL) mol_structure->sim_search Submit Structure ml_model Machine Learning (Bioactivity Spectra) mol_structure->ml_model Submit Structure docking Panel Docking (Reverse Screening) mol_structure->docking Submit Structure target_list Ranked List of Potential Targets sim_search->target_list Generate Predictions ml_model->target_list Generate Predictions docking->target_list Generate Predictions hypothesis Formulate Testable Hypothesis target_list->hypothesis Analyze & Prioritize

Figure 1: A generalized workflow for in silico target prediction.

Part II: Experimental Target Identification - From Hypothesis to Evidence

While in silico methods provide valuable starting points, experimental validation is essential to definitively identify a compound's direct biological targets within a native biological context.[11] Chemical proteomics has emerged as a leading discipline for this purpose, utilizing small molecules to probe protein function and interactions directly in complex biological samples like cell lysates.[13][14][15]

The Gold Standard: Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful and widely used technique to isolate target proteins from a complex proteome based on their specific binding to an immobilized ligand.[15][16] When coupled with sensitive mass spectrometry, this method can identify specific binding partners, even those present at low abundance.[9][17]

ACMS_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis probe_syn 1. Probe Synthesis (Immobilize Compound) incubation 3. Incubation (Lysate + Probe) probe_syn->incubation lysate_prep 2. Lysate Preparation (Cell Culture & Lysis) lysate_prep->incubation wash 4. Washing (Remove Non-specific Binders) incubation->wash Binding elution 5. Elution (Release Target Proteins) wash->elution Purification sds_page 6. SDS-PAGE (Separate Proteins) elution->sds_page Collection ms_analysis 7. LC-MS/MS (Identify Peptides) sds_page->ms_analysis In-gel Digestion db_search 8. Database Search (Identify Proteins) ms_analysis->db_search Peptide Data validation validation db_search->validation

Figure 2: The experimental workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Detailed AC-MS Protocol

This protocol provides a self-validating framework. The causality behind each step is explained to ensure robust and reproducible results.

Step 1: Synthesis of an Affinity Probe

  • Rationale: To "fish" for the target protein, the compound must be attached to a solid support (e.g., Sepharose or magnetic beads).[16] This requires modifying the parent compound with a linker arm that terminates in a reactive group (e.g., an amine or carboxylic acid) for covalent attachment to the beads, without disrupting the pharmacophore responsible for target binding.

  • Protocol:

    • Analyze the structure of this compound to identify a suitable point for linker attachment. The carboxylic acid group is a primary candidate for modification to an amide-linked linker.

    • Synthesize the linker-modified derivative. Standard peptide coupling chemistry can be employed.

    • Covalently couple the modified compound to NHS-activated Sepharose beads or similar solid support according to the manufacturer's protocol.

    • Crucial Control: Prepare a control column using beads that have been derivatized only with the linker and capping agent, but not the compound. This is essential to identify proteins that bind non-specifically to the matrix itself.

Step 2: Preparation of Cell Lysate

  • Rationale: The goal is to expose the immobilized compound to the entire complement of proteins in a cell, in their near-native state.

  • Protocol:

    • Culture a relevant cell line (e.g., a human cancer cell line if anticancer activity is suspected) to a high density.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and a mild detergent like NP-40) supplemented with a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation at high speed (~14,000 x g) to remove insoluble debris.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

Step 3: Affinity Chromatography

  • Rationale: This step allows the target protein(s) in the lysate to bind to the immobilized compound while non-binding proteins are washed away.

  • Protocol:

    • Incubate a defined amount of the clarified cell lysate (e.g., 5-10 mg of total protein) with both the compound-derivatized beads and the control beads. This is typically done by gentle rotation at 4°C for several hours or overnight.

    • Load the bead-lysate slurry into separate columns.

    • Wash the columns extensively with lysis buffer to remove proteins that are not specifically bound.[15] The stringency of the wash can be increased by slightly increasing salt or detergent concentration.

    • Crucial Control: An optional but powerful control is to perform a competition elution. Before the final elution step, incubate the column with a high concentration of the free, unmodified this compound. A true target protein should be displaced from the beads by the free compound.

Step 4: Elution and Protein Identification

  • Rationale: The specifically bound proteins must be released from the beads for identification by mass spectrometry.

  • Protocol:

    • Elute the bound proteins from the column. This can be done using a variety of methods, such as a low pH buffer (e.g., glycine-HCl, pH 2.5), a high salt buffer, or a denaturing buffer (e.g., SDS-PAGE loading buffer).

    • Neutralize the eluate immediately if a low pH buffer was used.

    • Separate the eluted proteins by one-dimensional SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the proteins using a sensitive stain (e.g., Coomassie Blue or silver stain).

    • Excise protein bands that are present in the eluate from the compound column but absent or significantly reduced in the control column eluate.

    • Perform in-gel digestion of the excised protein bands with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

    • Search the generated MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot) to identify the proteins. A statistically significant protein "hit" is one that is confidently identified in the experimental sample but not in the control.

Part III: Target Validation - Confirming Function and Relevance

Identifying a protein that binds to a compound is a major step, but it does not prove that this binding event is responsible for the compound's biological activity. Target validation is the critical process of confirming that modulating the identified protein with the compound leads to a functional cellular or physiological outcome.[18][19]

Cell-Based Assays for Functional Confirmation

Cell-based assays are indispensable for validation as they measure a compound's effect in a living system, providing a more biologically relevant context than purified protein assays.[20][21]

Assay Type Purpose Example Readout Applicable Cell Types
Proliferation/Viability Assays To determine if the compound affects cell growth or survival.[22]Colorimetric (MTT), Luminescent (CellTiter-Glo).Cancer cell lines, primary cells.[23]
Reporter Gene Assays To measure the activation or inhibition of a specific signaling pathway.[21]Luciferase or GFP expression driven by a pathway-responsive promoter.Engineered cell lines (e.g., CellSensor®).[20]
Signaling Pathway Analysis To directly measure changes in protein state within a pathway (e.g., phosphorylation).[22]Western Blotting, ELISA, Flow Cytometry for phosphoproteins.[19]Any cell line expressing the target.
Thermal Shift Assays (Cellular) To confirm direct target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[24]Quantitative mass spectrometry (TPP).Any cell type.
Gene Expression Analysis To assess downstream effects on transcription.[22]Quantitative PCR (qPCR), RNA-Seq.Any cell type.
A Target Validation Workflow

This workflow integrates the results from the identification phase to build a conclusive case for a specific target.

ValidationWorkflow cluster_validation Validation Experiments putative_target Putative Target (from AC-MS) engagement_assay Target Engagement Assay (e.g., Cellular Thermal Shift) putative_target->engagement_assay functional_assay Functional Cell Assay (e.g., Signaling, Proliferation) putative_target->functional_assay knockdown_exp Genetic Knockdown (siRNA) + Compound Treatment putative_target->knockdown_exp Knockdown of Target compound Test Compound compound->engagement_assay compound->functional_assay compound->knockdown_exp validated_target Validated Target & Mechanism engagement_assay->validated_target Confirms Binding functional_assay->validated_target Confirms Functional Effect knockdown_exp->validated_target Confirms Target is Necessary for Compound Effect

Figure 3: An integrated workflow for validating a putative biological target.

Step-by-Step Validation Protocol:

  • Confirm Direct Engagement: Use a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that the compound binds to the putative target protein in intact cells.[24]

  • Establish a Functional Link: Select a cell-based assay relevant to the predicted function of the target protein. For example, if the target is a kinase in a growth pathway, use a proliferation assay and a western blot to check for phosphorylation of the kinase's known substrate.[19][22] Demonstrate that treating the cells with this compound produces a dose-dependent effect in this assay.

  • Confirm Target Necessity: This is the most critical validation step. Use a genetic method like RNA interference (siRNA) or CRISPR to specifically reduce the expression of the target protein in the cells.[19]

    • The Logic: If the compound truly acts through the identified target, then removing that target should render the cells insensitive to the compound.

    • Experiment: Treat two cell populations—one normal and one with the target protein knocked down—with the compound. If the compound's effect (e.g., inhibition of proliferation) is seen in the normal cells but is significantly diminished in the knockdown cells, this provides powerful evidence that the protein is the functionally relevant target.

Conclusion

Determining the biological targets of a novel compound like this compound is a systematic process of discovery and confirmation. This guide provides a robust, integrated framework that begins with broad, computational predictions to generate hypotheses. It then moves to definitive, evidence-based identification using the powerful technique of affinity chromatography-mass spectrometry. Finally, it culminates in rigorous functional validation through a suite of cell-based assays that confirm not only binding but also biological consequence. By following this structured approach, researchers can confidently elucidate the mechanism of action, paving the way for the future development and application of this promising molecule.

References

  • Creative Biolabs. In Silico Target Prediction. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Mtoz Biolabs. Workflow of Chemical Proteomics Analysis. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Institutes of Health. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Sydow, D., et al. (2019). In Silico Target Prediction for Small Molecules. PubMed. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Xing, Y., et al. (2022). Automation to Enable High-throughput Chemical Proteomics. PubMed Central. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • ResearchGate. (2020). Schematic overview of the chemical proteomic workflow. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Sydow, D., et al. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • ResearchGate. Known experimental techniques to identify drug targets. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Precision for Medicine. Cell-Based Assays and Imaging. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • MDPI. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Creative Biolabs. Chemical Proteomics. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Kalgutkar, A.S., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • MtoZ Biolabs. Drug Target Identification Methods. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Das, S., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PubMed Central. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Creative Biolabs. Affinity Chromatography. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • University College London. Target Identification and Validation (Small Molecules). [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Cellomatics Biosciences. Target Validation. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Terstappen, G.C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Sygnature Discovery. Cell Based Assays Development. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • de Moraes, M.C., et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Johnson, R.L., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Dr.Oracle. What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Al-Ostath, R.A., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Zhussupbekova, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. ResearchGate. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • PrepChem.com. Synthesis of (a) methyl isonicotinate. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • ResearchGate. (2016). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Wikipedia. Methyl isonicotinate. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • KEGG. KEGG PATHWAY Database. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Wikipedia. Phencyclidine. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Elnaggar, D.H., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Google Patents. CN104860870A - Preparation method of piperidines with different substituents.
  • Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • WJBPHS. (2024). Structural analysis of isonicotinic hydrazide Basic units. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • MDPI. (2022). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Google Patents. US2748137A - Process for preparing isonicotinic acid.
  • Early, J.V., et al. (2020). Reinvestigation of the structure-activity relationships of isoniazid. PubMed Central. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [online] Available at: [Link] [Accessed 19 Jan. 2026].

Sources

"2-(2-Methyl-1-piperidinyl)isonicotinic acid" in silico modeling and docking

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling and Molecular Docking of 2-(2-Methyl-1-piperidinyl)isonicotinic acid

Executive Summary

The early stages of drug discovery are characterized by the high-cost, high-attrition screening of countless molecular entities. In silico computational modeling offers a powerful paradigm to mitigate these risks, reduce costs, and accelerate timelines by predicting molecular behavior before synthesis.[1] This guide provides a comprehensive, technically-grounded workflow for the in silico analysis of a novel small molecule, "this compound." Lacking established biological data, this molecule serves as an ideal candidate to demonstrate a full-cycle computational protocol, from initial target identification to rigorous molecular docking and post-hoc analysis. We will detail the scientific rationale behind each methodological choice, provide validated, step-by-step protocols using industry-standard software, and interpret hypothetical results, thereby equipping researchers with a robust framework for evaluating novel chemical matter.

Introduction: The Rationale for Computational Scaffolding

This compound is a heterocyclic compound featuring a pyridine core, a common motif in pharmacologically active agents.[2] The piperidine and isonicotinic acid moieties suggest potential interactions with a range of biological targets. However, without empirical data, its therapeutic potential is unknown. Computer-Aided Drug Design (CADD) provides the tools to build a data-driven hypothesis for its mechanism of action.[3][4]

Molecular docking, a cornerstone of CADD, predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction (binding affinity).[5] This process allows us to:

  • Prioritize compounds: Screen virtual libraries to identify promising candidates.

  • Elucidate mechanisms: Understand the specific atomic interactions driving biological activity.

  • Guide optimization: Inform synthetic chemistry efforts to enhance potency and selectivity.

This document outlines a self-validating system for executing and interpreting a molecular docking study for our lead compound.

Phase 1: Target Identification and Validation

The first critical step for a novel compound is to identify its most probable biological target(s), a process often called "target fishing" or "target deconvolution." This can be approached from two primary angles.

Ligand-Based Target Prediction

This method leverages the principle that structurally similar molecules often share similar biological targets. We can use the 2D structure of our compound to search databases of known ligands.

  • Methodology: Utilize public web servers like SwissTargetPrediction or SuperPred, which compare the 2D similarity (e.g., Tanimoto coefficient) of the query molecule against a database of annotated ligands.

  • Rationale: The isonicotinic acid and piperidine scaffolds are present in numerous approved drugs and clinical candidates. For instance, various piperidine analogues have shown activity as muscarinic receptor antagonists, while other arylcyclohexylamines (a related class) are known NMDA receptor antagonists.[6][7][8] A similarity search would likely highlight these and other protein families (e.g., GPCRs, ion channels, enzymes) as potential targets.

Structure-Based Target Prediction (Inverse Docking)

Here, we dock our ligand against a large collection of protein structures from different target families to find which ones it binds to most favorably.

  • Methodology: A computationally intensive process where the prepared ligand is docked into the binding sites of hundreds or thousands of clinically relevant protein structures.

  • Rationale: This approach is unbiased by known ligand similarity and can uncover novel, unexpected targets. A high consensus score across multiple members of a protein family (e.g., several muscarinic receptor subtypes) would lend significant confidence to the prediction.

For this guide, let us assume that both approaches converge on the Muscarinic Acetylcholine Receptor M2 (M2R) as a high-probability target, a GPCR involved in cardiac and central nervous system functions.[8]

Phase 2: Ligand and Receptor Preparation

The fidelity of a docking simulation is entirely dependent on the quality of the input structures. This preparation phase is a self-validating system; errors introduced here will invalidate all subsequent results.

Detailed Protocol: Ligand Preparation
  • Obtain 2D Structure: Draw this compound in a chemical sketcher (e.g., MarvinSketch, ChemDraw) and save as a MOL or SDF file.

  • Generate 3D Conformation: Use a program like Open Babel to convert the 2D structure into a reasonable 3D conformation.

    • obabel -i mol input.mol -o pdb --gen3d -O ligand_initial.pdb

  • Energy Minimization: The initial 3D structure is not at its lowest energy state. Minimize it using a force field like MMFF94 or UFF. This step is critical to ensure the bond lengths, angles, and torsions are physically realistic.

    • Causality: Docking algorithms explore rotational degrees of freedom but assume bond lengths and angles are fixed. An unminimized, high-energy conformation will produce artifactual results.

  • Assign Protonation State: At physiological pH (~7.4), the carboxylic acid will be deprotonated (carboxylate) and the piperidine nitrogen will likely be protonated. Use a tool like Marvin's pKa calculator or PropKa to confirm the dominant protonation state. This is a crucial step for accurate electrostatic interaction modeling.

  • Prepare for Docking Software: Convert the minimized, correctly protonated structure into the required format for the docking program (e.g., PDBQT for AutoDock). This step involves assigning partial charges (e.g., Gasteiger charges) and defining rotatable bonds.[9]

Detailed Protocol: Receptor Preparation
  • Select a PDB Structure: Download a high-resolution crystal structure of the human M2 Muscarinic Receptor from the RCSB Protein Data Bank (e.g., PDB ID: 4MQT). Prioritize structures that are co-crystallized with a ligand in the binding site of interest, as this indicates the pocket is in a relevant conformation.

  • Clean the PDB File: The raw PDB file contains non-essential information.

    • Remove all water molecules. Rationale: While some water molecules can be critical for binding ("bridging waters"), standard docking protocols typically treat the binding site as dehydrated for simplicity. Advanced methods are needed to handle explicit waters.

    • Remove any co-crystallized ligands, ions, or cofactors not essential for binding.

    • Select the relevant protein chain(s) if the biological unit is a multimer.

  • Add Hydrogens & Repair Structure: Crystal structures often lack explicit hydrogen atoms. Add them using software like UCSF Chimera or AutoDockTools.[10][11] Also, check for and repair any missing side chains or atoms.

  • Assign Protonation States: As with the ligand, correctly protonating ionizable residues (Asp, Glu, Lys, Arg, His) is essential.

  • Assign Partial Charges: Add partial charges to the protein atoms (e.g., Kollman charges).[10]

  • Convert to Docking Format: Save the prepared receptor as a PDBQT file.

Phase 3: Molecular Docking Workflow

With prepared inputs, we can now perform the docking simulation. We will use AutoDock Vina, a widely used and validated open-source docking program.

Overall Docking Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis Ligand Ligand 3D Structure Ligand_Prep Ligand Preparation (Energy Minimization, Charges) Ligand->Ligand_Prep Receptor Receptor PDB Structure Receptor_Prep Receptor Preparation (Clean PDB, Add Hydrogens) Receptor->Receptor_Prep Grid Grid Box Definition (Define Search Space) Ligand_Prep->Grid Receptor_Prep->Grid Docking Run Docking Simulation (AutoDock Vina) Grid->Docking Results Analyze Docking Poses (Binding Energy, RMSD) Docking->Results Visualization Visualize Interactions (PyMOL, Chimera) Results->Visualization

Caption: High-level workflow for a molecular docking experiment.

Detailed Protocol: Docking Simulation
  • Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding pose. Define a 3D grid box that encompasses the known binding site of the M2 receptor.

    • Rationale: If a co-crystallized ligand was present, centering the box on its location is the most reliable method. If not, literature or site-prediction tools (e.g., CASTp) can identify the pocket. A box size of ~25 Å in each dimension is a common starting point. Confining the search space increases efficiency and reduces false positives compared to "blind docking" where the entire protein surface is searched.[10]

  • Configure Docking Parameters: Create a configuration file (conf.txt) for AutoDock Vina.

    • Expert Insight: The exhaustiveness parameter controls the computational effort. A higher value (e.g., 16 or 32) increases the chance of finding the true energy minimum but takes longer. num_modes specifies how many distinct binding poses to generate.

  • Execute the Docking Run: Launch the simulation from the command line.

    • vina --config conf.txt --log docking_log.txt --out poses.pdbqt

  • Self-Validation Check: The log file (docking_log.txt) will contain the binding affinity scores for each generated pose. A key validation step, if possible, is to re-dock the original co-crystallized ligand. The Root-Mean-Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å, confirming the docking protocol can reproduce experimental results.

Phase 4: Post-Docking Analysis and Interpretation

Raw docking output is just a set of coordinates and a score. The true scientific value is derived from careful analysis.

Quantitative Analysis

The primary quantitative metric is the binding affinity , an estimate of the Gibbs free energy of binding (ΔG), reported in kcal/mol. More negative values indicate stronger, more favorable binding. The output file will provide a ranked list of poses.

Table 1: Hypothetical Docking Results for this compound against M2R

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
1-9.2Asp103, Tyr104, Tyr403, Asn404Salt Bridge, π-π Stacking, Hydrogen Bond
2-8.8Tyr104, Trp157, Asn404Hydrogen Bond, Hydrophobic
3-8.5Asp103, Tyr403, Thr189Salt Bridge, Hydrogen Bond
Qualitative and Structural Analysis

This is the most critical part of the analysis, where chemical intuition and expertise are applied.

  • Visualize the Top Poses: Load the receptor and the output poses (poses.pdbqt) into a molecular visualization tool like PyMOL or UCSF Chimera.[11]

  • Analyze Intermolecular Interactions: For the top-ranked pose, meticulously identify all non-covalent interactions.

    • Salt Bridge: The negatively charged carboxylate on our ligand is predicted to form a strong electrostatic interaction with a positively charged residue in the M2R binding pocket, such as Asp103 (which is a key residue in the M2R orthosteric site).

    • Hydrogen Bonds: The pyridine nitrogen can act as a hydrogen bond acceptor. The protonated piperidine nitrogen can act as a hydrogen bond donor. Look for interactions with polar residues like Asn404 or Tyr104.

    • π-Interactions: The aromatic pyridine ring can form favorable π-π stacking or T-stacking interactions with aromatic residues like Tyr104, Tyr403, or Trp157.

    • Hydrophobic Interactions: The methyl group and parts of the piperidine ring can fit into greasy, nonpolar sub-pockets.

  • Pose Clustering and Plausibility: Examine the top few poses. Do they cluster in a similar location and orientation? If the top poses are wildly different, it may suggest the binding mode is not well-defined. The best pose should be chemically sensible and satisfy key interactions known to be important for M2R antagonists.

Interaction Logic Diagram

G Ligand Ligand (Our Compound) Carboxylate Carboxylate Group (-COO⁻) Pyridine Pyridine Ring Piperidine Protonated Piperidine (-NH⁺-) Methyl Methyl Group Asp103 Asp103 (-) Carboxylate->Asp103 Salt Bridge (Electrostatic) Tyr403 Tyr403 (Aromatic) Pyridine->Tyr403 π-π Stacking Asn404 Asn404 (Polar) Piperidine->Asn404 Hydrogen Bond (Donor-Acceptor) HydrophobicPocket Hydrophobic Pocket Methyl->HydrophobicPocket Hydrophobic Interaction Receptor Receptor (M2R Pocket)

Caption: Key predicted interactions between the ligand and M2R.

Conclusion and Forward Look

This guide has systematically outlined a robust and scientifically defensible workflow for the in silico evaluation of a novel molecule, this compound. By progressing from target identification to detailed interaction analysis, we have constructed a plausible, data-driven hypothesis: the molecule is a potential antagonist of the M2 muscarinic receptor with a predicted binding affinity of -9.2 kcal/mol, anchored by a key salt bridge to Asp103.

This computational result is not a final answer but an expertly guided starting point. It provides the necessary rationale to justify synthesizing the compound and testing it in an in vitro M2R binding assay. If the experimental results validate the prediction, this model then becomes an invaluable tool for designing next-generation analogues with improved potency, selectivity, and ADMET properties.[12]

References

  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. [Link]

  • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

  • University of Milan. (n.d.). Molecular Docking Tutorial. [Link]

  • Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. [Link]

  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Semantic Scholar. [Link]

  • Amrein, M., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Isonicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate. PubChem. [Link]

  • Mase, T., & Noguchi, K. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wikipedia. (n.d.). Phencyclidine. [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Isonicotinic Acid. PubChem. [Link]

  • Iwanami, S., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Topic: Solubility and Stability Studies of 2-(2-Methyl-1-piperidinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for characterizing 2-(2-Methyl-1-piperidinyl)isonicotinic acid, a heterocyclic compound with potential therapeutic applications. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to elucidate the underlying scientific rationale for each experimental design. We will explore robust methodologies for determining aqueous solubility—both kinetic and thermodynamic—and delineate a strategic approach to stability testing as mandated by global regulatory bodies, ensuring the generation of reliable and defensible data for drug development milestones.

Introduction: The Pivotal Role of Physicochemical Characterization

This compound is a substituted pyridine carboxylic acid. Its structure, featuring a basic piperidinyl moiety and an acidic carboxylic acid group, suggests a zwitterionic nature with pH-dependent properties. These structural attributes are paramount as they directly influence the molecule's interaction with aqueous environments and its susceptibility to degradation, thereby impacting bioavailability, formulation strategies, and shelf-life.

A poorly soluble compound can lead to erratic absorption and insufficient therapeutic exposure, while an unstable molecule compromises safety and efficacy. Therefore, the early and accurate assessment of solubility and stability is not merely a regulatory requirement but a foundational pillar of a successful drug development program. This guide details the critical experiments necessary to build a comprehensive physicochemical profile of this candidate.

Aqueous Solubility Assessment: Beyond a Single Number

Aqueous solubility is a key determinant of a drug's absorption and distribution.[1] For a molecule like this compound, which possesses ionizable groups, solubility is not a static value but a function of pH. It is crucial to distinguish between two primary types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound at the moment of precipitation from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[2][3] It is a high-throughput method ideal for early discovery to quickly rank compounds.[1][2] However, it can be influenced by the dissolution rate and the presence of residual DMSO, potentially overestimating the true solubility.[3]

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[4][5] It is determined by allowing an excess of the solid compound to equilibrate in a buffer over an extended period (e.g., 24 hours or more).[2][4] This value is critical for late-stage discovery, lead optimization, and formulation development.[1][2]

Experimental Workflow: Thermodynamic Solubility Determination

The Shake-Flask method is the benchmark for determining thermodynamic solubility. The workflow is designed to ensure that a true equilibrium state is achieved and accurately measured.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid API into vials B Add series of aqueous buffers (pH 2 to 10) A->B Dispense C Seal vials and agitate at constant temperature (e.g., 25°C) for 24-48h B->C Incubate D Periodically sample to confirm equilibrium is reached C->D Monitor E Separate solid from solution (Centrifuge/Filter) D->E Process F Extract clear supernatant E->F G Quantify concentration via validated HPLC-UV method F->G Analyze

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Detailed Protocol: pH-Dependent Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.

Materials:

  • This compound (solid powder)

  • Phosphate, acetate, and borate buffer systems (pH 2, 4, 6, 7.4, 8, 10)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm)

  • Validated HPLC-UV system for quantification[6][7][8]

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to separate vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Incubation: Add a fixed volume (e.g., 1 mL) of each pH buffer to the corresponding vials. Seal the vials tightly.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours. Causality: This extended agitation ensures the system reaches a true thermodynamic equilibrium between the solid and dissolved states.[5]

  • Sample Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension using a 0.22 µm PVDF syringe filter to separate the solid material. Trustworthiness: This step is critical to prevent solid particles from artificially inflating the measured concentration.

  • Quantification: Carefully collect the clear supernatant. Dilute the supernatant as necessary with the mobile phase and analyze the concentration using a pre-validated, stability-indicating HPLC-UV method.

  • Data Analysis: Construct a pH-solubility profile by plotting the determined solubility (in µg/mL or µM) against the pH of the buffer.

Anticipated Data and Interpretation

For a zwitterionic compound, solubility is expected to be lowest near its isoelectric point (pI) and increase significantly at pH values above the pKa of the acidic function (forming the more soluble anionic salt) and below the pKa of the basic function (forming the more soluble cationic salt).

pHPredicted Solubility BehaviorAnticipated Solubility (µg/mL)
2.0High (Cationic form)> 1000
4.0Moderate100 - 500
6.0Low (Approaching pI)< 50
7.4Low (Zwitterionic form)< 50
8.0Moderate100 - 500
10.0High (Anionic form)> 1000
Caption: Hypothetical pH-solubility profile for this compound.

Stability Profiling: Ensuring Molecular Integrity

Stability testing is essential to understand how a drug substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[9] The International Council for Harmonisation (ICH) provides clear guidelines for these studies.[10] The process involves two key stages: forced degradation (stress testing) and long-term stability studies.

Forced Degradation (Stress Testing)

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[9][11] This information is crucial for developing and validating stability-indicating analytical methods—methods that can accurately separate and quantify the intact drug from its degradation products.[9][12]

Core Principle: The goal is to achieve a target degradation of 5-20%.[12] Less than 5% may not reveal all potential degradants, while more than 20% can lead to complex secondary degradation products that are not relevant to real-world storage conditions.[12]

G cluster_stress Stress Conditions (ICH Q1A/Q1B) API API Solution/Solid A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->A B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->B C Oxidation (e.g., 3% H2O2, RT) API->C D Thermal (e.g., 80°C, solid state) API->D E Photolytic (ICH Q1B light exposure) API->E Analysis Analyze all samples with Stability-Indicating HPLC-DAD/MS A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis Outcome Identify Degradation Pathways & Validate Analytical Method Analysis->Outcome

Caption: Decision workflow for a forced degradation study.

Detailed Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of this compound and validate an analytical method as stability-indicating.

Materials:

  • Drug substance

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • Temperature-controlled ovens, water baths, and a photostability chamber

  • Validated HPLC system with a Diode Array Detector (DAD) and ideally a Mass Spectrometer (MS) for peak purity and identification.

Procedure:

  • Control Sample: Prepare a solution of the compound in a neutral solvent (e.g., water/acetonitrile) and store it at 5°C. This is the time-zero (T₀) reference.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Store at 60°C. Pull samples at time points (e.g., 2, 8, 24 hours) until target degradation is achieved. Neutralize samples before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Store at 60°C. Pull samples at time points and neutralize before analysis.

  • Oxidation: Dissolve the compound in a solution containing 3% H₂O₂. Store at room temperature. Pull samples at time points. Causality: Oxidative reactions are often rapid, so shorter time points are typically required.[12]

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Pull samples at time points (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[9] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples, along with the control, using the HPLC-DAD-MS method.

  • Validation: Evaluate peak purity for the parent compound in all stressed samples. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent peak and from each other.

Stress ConditionReagent/SettingTemperatureTypical Duration
Acid Hydrolysis0.1 M HCl60°C2 - 24 hours
Base Hydrolysis0.1 M NaOH60°C2 - 24 hours
Oxidation3% H₂O₂Room Temp1 - 24 hours
Thermal (Solid)None80°C1 - 7 days
Photolytic (Solid/Sol)ICH Q1B ChamberRoom TempPer ICH Guideline
Caption: Summary of typical conditions for a forced degradation study.[11][12]
Long-Term and Accelerated Stability Studies

Once the intrinsic stability is understood, formal stability studies are conducted on at least three primary batches to establish a retest period or shelf-life.[13] These studies are performed under controlled storage conditions as defined by ICH guidelines for different climatic zones.[14]

Storage Conditions (General Case for Zone II - Temperate):

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[15]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[16]

Testing Frequency:

  • Long-Term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15][16][17]

  • Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[15][17]

Evaluation: Samples are tested for appearance, assay, degradation products, and other critical quality attributes. If a "significant change" occurs during accelerated testing, intermediate testing (e.g., 30°C / 65% RH) may be required.[13][15]

Conclusion

The systematic evaluation of solubility and stability for this compound, as outlined in this guide, is a non-negotiable component of its preclinical development. By employing robust protocols grounded in established scientific principles and regulatory expectations, researchers can generate a comprehensive data package. This package not only satisfies regulatory scrutiny but, more importantly, provides the critical insights needed to guide formulation development, establish appropriate storage conditions, and ultimately de-risk the path toward clinical evaluation. The methodologies described herein provide a self-validating framework to ensure the integrity and trustworthiness of the data generated for this promising compound.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022).
  • Forced Degradation Testing in Pharma. (2025).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Forced Degrad
  • Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • ICH GUIDELINES: STRESS DEGRAD
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.).
  • Stability Testing for Pharmaceuticals & More. (2023).
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
  • Solubility Toolbox for Successful Design of Drug Candid
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Thermodynamic solubility. (n.d.).
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • Isonicotinic Acid. (n.d.).
  • Isonicotinic acid. (n.d.). Wikipedia.
  • Isonicotinic acid. (n.d.). ChemicalBook.
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • Isonipecotic acid. (n.d.). LookChem.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008).
  • A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. (2010).
  • Q1 Stability Testing of Drug Substances and Drug Products. (2024). U.S.
  • 2-(Piperidin-1-yl)isonicotinic acid. (n.d.). AiFChem.
  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. (n.d.). PubMed.
  • 2-Piperidinoisonicotinic acid. (n.d.). Synblock.
  • A Review of Regulatory Guidelines on Stability Studies. (2019). Semantic Scholar.
  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventil
  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (2019).
  • Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.).
  • 2-(2-Methyl-1-piperidinyl)nicotinic acid. (n.d.). Chemsrc.

Sources

"2-(2-Methyl-1-piperidinyl)isonicotinic acid" analogues and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of 2-(2-Methyl-1-piperidinyl)isonicotinic Acid Analogues as Novel CNS-Active Agents

Abstract

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When combined with a chiral 2-methylpiperidine moiety, it presents a compelling structural framework for targeting neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of central nervous system (CNS) disorders. This guide provides a comprehensive technical overview for researchers and drug development professionals on the design, synthesis, analytical characterization, and pharmacological evaluation of analogues and derivatives of "this compound." We will explore rational design strategies, propose robust synthetic and analytical methodologies, and outline a systematic approach to in vitro and in vivo evaluation to unlock the therapeutic potential of this novel class of compounds.

Introduction: The Rationale for Targeting nAChRs with Novel Scaffolds

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in modulating the release of various neurotransmitters, including dopamine, glutamate, and acetylcholine itself.[1] Their widespread distribution in the CNS and involvement in fundamental cognitive processes make them attractive targets for therapeutic intervention in conditions such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[2] The development of subtype-selective nAChR modulators, particularly positive allosteric modulators (PAMs), is a key strategy to enhance cognitive function while minimizing off-target effects.[2][3]

The core structure of this compound combines two key pharmacophoric elements:

  • Isonicotinic Acid: A pyridine-4-carboxylic acid, this motif is present in drugs like isoniazid, which, while primarily an antitubercular agent, has a rich derivatization chemistry.[4][5] Its derivatives have been explored for a wide range of biological activities.[6][7][8]

  • 2-Methylpiperidine: A chiral cyclic amine that can introduce critical stereochemical interactions with the receptor binding pocket. The piperidine ring is a common structural feature in many CNS-active drugs, including phencyclidine (PCP) and its analogues, which are known to interact with nAChRs.[4][9]

This guide will provide a roadmap for the systematic exploration of this chemical space, from initial synthesis to preclinical evaluation.

Chemical Synthesis and Structure-Activity Relationships (SAR)

The synthesis of a library of this compound analogues is a critical step in exploring their therapeutic potential. A flexible synthetic strategy is required to allow for the introduction of diverse substituents on both the piperidine and isonicotinic acid rings.

Proposed General Synthetic Workflow

A convergent synthetic approach is proposed, allowing for the preparation of a wide range of analogues. The key steps involve the synthesis of the isonicotinic acid core, the derivatization of 2-methylpiperidine, and their subsequent coupling.

G cluster_0 Isonicotinic Acid Core Synthesis cluster_1 Piperidine Derivatization cluster_2 Coupling and Final Product Synthesis start_iso Isonicotinic Acid ester Esterification (e.g., with POCl3/Alcohol) start_iso->ester ester_prod Methyl/Ethyl Isonicotinate ester->ester_prod coupling Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination ester_prod->coupling start_pip (R/S)-2-Methylpiperidine protect N-Protection (e.g., Boc) start_pip->protect deprotect Deprotection protect->deprotect deriv_pip Derivatized 2-Methylpiperidine deprotect->deriv_pip deriv_pip->coupling final_prod This compound Ester coupling->final_prod hydrolysis Ester Hydrolysis final_prod->hydrolysis acid_prod Final Acid Product hydrolysis->acid_prod

Caption: Proposed synthetic workflow for this compound analogues.

Detailed Experimental Protocols

Protocol 1: Esterification of Isonicotinic Acid [10]

  • To an ice-cold solution of isonicotinic acid (1 mmol) in methanol (5 mL), add POCl3 (1.2 mmol) dropwise.

  • Stir the resulting solution at room temperature for 2 hours.

  • Pour the reaction mixture over crushed ice and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate, dry over MgSO4, and concentrate under reduced pressure to yield methyl isonicotinate.[11]

Protocol 2: Synthesis of this compound Hydrazide (A Key Intermediate)

This protocol is adapted from general methods for hydrazide synthesis.[12]

  • Dissolve methyl 2-(2-methyl-1-piperidinyl)isonicotinate (0.1 mmol) in methanol (7 mL).

  • Add hydrazine monohydrate (1 mmol, 10 equivalents).

  • Stir the reaction at room temperature for 18 hours.

  • Remove the solvent and excess hydrazine under reduced pressure to afford the title hydrazide.

Structure-Activity Relationship (SAR) Exploration

A systematic SAR study is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds. The following modifications should be explored:

  • Stereochemistry of the 2-Methylpiperidine Ring: The (R)- and (S)-enantiomers should be synthesized and evaluated separately, as they are likely to have different pharmacological profiles.

  • Substitution on the Piperidine Ring: Introduction of small alkyl or polar groups at the 3- or 4-positions of the piperidine ring can probe the steric and electronic requirements of the binding pocket.

  • Substitution on the Isonicotinic Acid Ring: Modifications at the positions ortho and meta to the carboxylic acid can influence potency and selectivity. Electron-donating and electron-withdrawing groups should be explored.

  • Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid can be replaced with other acidic functional groups (e.g., tetrazole) or converted to amides or esters to modulate physicochemical properties and target engagement.

Analytical Characterization

Rigorous analytical characterization is essential to ensure the identity, purity, and stereochemical integrity of the synthesized compounds.

Chiral Separation and Analysis

The enantiomeric purity of the 2-methylpiperidine starting material and the final products is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is a robust technique for this purpose.[13][14]

Table 1: Comparison of Chiral Analytical Techniques for Piperidine Intermediates [13][14]

ParameterChiral HPLCChiral SFCChiral GC (with Derivatization)
Principle Differential partitioning between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning between a CSP and a supercritical fluid mobile phase.Volatilization and separation on a chiral capillary column.
Advantages Well-established, versatile, wide range of CSPs available.Fast, environmentally friendly (less organic solvent).High resolution, cost-effective for volatile compounds.
Disadvantages Can use significant amounts of organic solvents.Higher initial instrument cost.Requires volatile and thermally stable analytes or derivatization.

Protocol 3: General Chiral HPLC Method for a Piperidine Intermediate [13][15]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak® IA, AD-H, or a similar amylose- or cellulose-based CSP.

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm (may require derivatization if the analyte lacks a chromophore).

Structural Elucidation

Standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, should be used to confirm the structure of all synthesized compounds.

Pharmacological Evaluation

A tiered approach to pharmacological evaluation is recommended, starting with in vitro assays to determine target engagement and selectivity, followed by in vivo models to assess efficacy.

In Vitro Assays

The primary targets for this class of compounds are nAChR subtypes. A comprehensive in vitro profiling should include:

  • Receptor Binding Assays: To determine the affinity of the compounds for different nAChR subtypes (e.g., α4β2, α7). This can be done using radioligand binding assays with cell lines stably expressing the receptor subtypes.[16]

  • Functional Assays: To characterize the compounds as agonists, antagonists, or allosteric modulators. Electrophysiology-based high-throughput screens (e-HTS) are a powerful tool for this purpose.[1]

Protocol 4: Electrophysiology Assay for nAChR Modulators [1]

  • Use Chinese Hamster Ovary (CHO) cells stably expressing the human nAChR subtype of interest (e.g., α7, α4β2).

  • To evaluate antagonists, pre-incubate the cells with the test compound for 5 minutes before applying an agonist (e.g., nicotine) at a concentration that produces 90% of the maximum response (EC₉₀).

  • To evaluate positive allosteric modulators (PAMs), co-apply the test compound with an agonist at a concentration that produces 20% of the maximum response (EC₂₀).

  • Measure ionic currents using an automated patch-clamp system. The holding potential should be -70 mV.

G start Synthesized Compound Library primary_screen Primary Screen: Radioligand Binding Assay (α4β2, α7 nAChRs) start->primary_screen functional_assay Functional Assay: Electrophysiology (e-HTS) (Agonist, Antagonist, PAM) primary_screen->functional_assay selectivity Selectivity Panel: (Other nAChR subtypes, Muscarinic Receptors) functional_assay->selectivity dmpk In Vitro ADME/Tox (Metabolic Stability, Permeability) selectivity->dmpk lead_id Lead Identification dmpk->lead_id

Sources

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 2-(2-Methyl-1-piperidinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Foreword: Charting the Course for a Novel Compound

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is both rigorous and exacting. A critical, non-negotiable step in this preclinical odyssey is the comprehensive evaluation of its cytotoxic potential.[1] This guide provides a detailed framework for the preliminary cytotoxicity screening of "2-(2-Methyl-1-piperidinyl)isonicotinic acid," a compound with a unique structural motif that merits thorough investigation. As Senior Application Scientist, my objective is not merely to present a set of protocols, but to instill a deeper understanding of the scientific rationale that underpins each experimental choice. This document is crafted for researchers, scientists, and drug development professionals, aiming to be a trusted resource in navigating the initial cytotoxic characterization of this and other promising molecules.

Compound at a Glance: this compound

Chemical Identity and Rationale for Screening:

This compound is a derivative of isonicotinic acid, also known as pyridine-4-carboxylic acid.[2] The core structure features a pyridine ring with a carboxylic acid group at the 4-position, and a 2-methyl-1-piperidinyl substituent. The presence of the piperidine moiety is of particular interest, as piperidine derivatives have been investigated for a range of biological activities, including as potential anticancer agents that can induce apoptosis.[3] Given this structural alert, a primary cytotoxicity screen is an essential first step to profile its biological activity and therapeutic potential.

Synthesis and Handling:

The synthesis of such a compound would typically involve the reaction of a suitable isonicotinic acid ester, like methyl isonicotinate, with 2-methylpiperidine.[4][5] For laboratory use, the compound should be handled with appropriate personal protective equipment, as compounds of this class can have irritant properties.[6] A stock solution should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored under appropriate conditions to ensure stability.

The Strategic Imperative of Cytotoxicity Screening

Preliminary cytotoxicity screening serves as a crucial gatekeeper in the drug discovery pipeline.[1] Its primary purpose is to determine the concentration at which a compound exhibits toxic effects on cells, a critical parameter for establishing a potential therapeutic window.[7] This initial assessment informs go/no-go decisions, guides dose selection for further studies, and provides early insights into the compound's mechanism of action.[8][9]

Foundational Pillar: Cell Line Selection

The choice of cell lines is a cornerstone of any meaningful cytotoxicity study.[10] It is imperative to select cell lines that are relevant to the intended therapeutic application and to include both cancerous and non-cancerous cell lines to assess for selective toxicity.[11]

Recommended Cell Lines for Initial Screening:

Cell LineTypeRationale for Inclusion
A549 Human Lung CarcinomaA widely used and well-characterized cancer cell line.
MCF-7 Human Breast AdenocarcinomaRepresents an estrogen receptor-positive breast cancer model.[11]
PC-3 Human Prostate AdenocarcinomaA relevant model for a prevalent cancer type.[3]
HEK293 Human Embryonic KidneyA non-cancerous cell line to assess for general cytotoxicity and selectivity.[11]
L929 Mouse FibroblastAn established standard for in vitro cytotoxicity testing.[12]

Best Practices in Cell Culture:

To ensure the reproducibility and validity of your results, adhere to the following principles:

  • Authentication: Always source cell lines from reputable cell banks to guarantee their identity.[13]

  • Mycoplasma Testing: Regularly screen cultures for mycoplasma contamination, as it can significantly alter cellular responses.[13]

  • Low Passage Number: Use cells with a low passage number to minimize genetic drift and maintain the characteristics of the original tumor.[13]

Experimental Design: A Multi-Assay Approach

A robust preliminary screen should not rely on a single assay. By employing a battery of tests that measure different cellular endpoints, a more comprehensive and reliable picture of the compound's cytotoxic profile can be constructed.

Assay I: Assessing Metabolic Viability with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that is a workhorse for measuring cell viability.[14][15] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include appropriate controls: vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[14][16]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 540-570 nm using a microplate reader.[14]

Data Analysis and Interpretation:

The results are typically expressed as a percentage of cell viability relative to the vehicle control. This data is then used to generate a dose-response curve and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8][18] A lower IC50 value indicates greater potency.[19]

Assay II: Evaluating Membrane Integrity with the Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[20][21] This assay is a reliable indicator of cell lysis and necrosis.[21]

Detailed Protocol for LDH Assay:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[22]

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of approximately 490 nm.[22]

Data Analysis and Interpretation:

The amount of LDH released is proportional to the number of lysed cells. The results are often expressed as a percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Assay III: Distinguishing Modes of Cell Death with Apoptosis vs. Necrosis Assays

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial for elucidating its mechanism of action.[23] Flow cytometry-based assays using Annexin V and a viability dye like propidium iodide (PI) or 7-AAD are powerful tools for this purpose.[24][25]

  • Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[26]

  • Propidium Iodide (PI) or 7-AAD: These are nuclear stains that are excluded by live cells with intact membranes but can enter and stain the nuclei of necrotic or late apoptotic cells.[24][25]

Experimental Workflow for Apoptosis/Necrosis Assay:

G cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis P1 Seed cells and allow to adhere P2 Treat with this compound (include positive/negative controls) P1->P2 P3 Incubate for desired time period P2->P3 S1 Harvest cells (trypsinization for adherent cells) P3->S1 S2 Wash cells with binding buffer S1->S2 S3 Resuspend cells in binding buffer S2->S3 S4 Add Annexin V-FITC and Propidium Iodide S3->S4 S5 Incubate in the dark S4->S5 A1 Acquire data on a flow cytometer S5->A1 A2 Analyze dot plot (Annexin V vs. PI) A1->A2 A3 Quantify cell populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) A2->A3 G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis S1 Select and Culture Cell Lines (e.g., A549, MCF-7, HEK293) S3 Seed Cells in 96-well Plates S1->S3 S2 Prepare Stock Solution of This compound S4 Prepare Serial Dilutions S2->S4 A1 MTT Assay (Metabolic Activity) S4->A1 A2 LDH Assay (Membrane Integrity) S4->A2 A3 Apoptosis/Necrosis Assay (Mode of Cell Death) S4->A3 D1 Measure Absorbance/Fluorescence A1->D1 A2->D1 A3->D1 D2 Calculate % Viability / % Cytotoxicity D1->D2 D3 Generate Dose-Response Curves D2->D3 D4 Determine IC50 Values D3->D4

Caption: Overall Preliminary Cytotoxicity Screening Workflow.

Concluding Remarks and Future Directions

The preliminary cytotoxicity screening outlined in this guide provides a robust framework for the initial characterization of this compound. The data generated from these assays will be instrumental in making informed decisions about the future development of this compound. Should the compound exhibit potent and selective cytotoxicity against cancer cell lines, further studies to elucidate its precise molecular target and mechanism of action would be warranted. This foundational screening is an indispensable first step in the long but rewarding path of drug discovery and development.

References

  • Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]

  • CLYTE Technologies. (2025-12-24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • CLYTE Technologies. (2025-09-17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • ResearchGate. (2023-05-06). What cell line should I choose for citotoxicity assays? [Link]

  • CLYTE Technologies. (2026-01-05). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. [Link]

  • NCBI Bookshelf - NIH. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. [Link]

  • G-Biosciences. (2020-01-07). The Role of LDH in Cellular Cytotoxicity. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Springer. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]

  • PMC - NIH. Highlight report: Cell type selection for toxicity testing. [Link]

  • Johner Institute. (2022-03-31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • BMG Labtech. (2025-08-05). Apoptosis – what assay should I use? [Link]

  • Visikol. (2022-06-07). The Importance of IC50 Determination. [Link]

  • NIH. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • MDPI. Cell-Based Screening Identifies Neoblechnum brasiliense Extract as a Potent Antagonist of the Ecdysteroid Receptor in Dipteran Cells. [Link]

  • ResearchGate. (2025-09-20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Taylor & Francis Online. Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. [Link]

  • ResearchGate. (2014-11-23). Can someone advise me how to interpret my results of cytotoxicity using MTT assay? [Link]

  • ResearchGate. (2025-08-10). Regulatory considerations for preclinical development of anticancer drugs. [Link]

  • ResearchGate. Preclinical studies for cytotoxic oncology drugs | Download Table. [Link]

  • Springer. (2025-08-05). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

  • PMC - NIH. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126. [Link]

  • G-Biosciences. (2025-03-05). The Role of Cell Viability Studies in Modern Drug Development. [Link]

  • YouTube. (2015-04-28). "Basic Overview of Preclinical Toxicology - Animal Models". [Link]

  • NIH. (2020-03-12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. [Link]

  • MDPI. (2025-01-14). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. [Link]

  • Wikipedia. Isonicotinic acid. [Link]

  • PubMed. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. [Link]

  • PrepChem.com. Synthesis of (a) methyl isonicotinate. [Link]

  • PubChem. Isonicotinic Acid | C6H5NO2 | CID 5922. [Link]

  • ResearchGate. Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... [Link]

  • MDPI. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

  • Wikipedia. Methyl isonicotinate. [Link]

  • Google Patents. CN104860870A - Preparation method of piperidines with different substituents.

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 2-(2-Methyl-1-piperidinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Isonicotinic Acid Derivative

Isonicotinic acid and its derivatives represent a class of compounds with significant therapeutic interest, most notably as agonists for the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor 1 (NIACR1) or hydroxycarboxylic acid receptor 2 (HCAR2)[1][2][3]. GPR109A is a Gi-coupled receptor whose activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[1][4]. This signaling cascade is implicated in various physiological processes, including the regulation of lipid metabolism, suppression of inflammation, and induction of apoptosis in cancer cells[4][5][6].

The compound 2-(2-Methyl-1-piperidinyl)isonicotinic acid is a novel molecule featuring the core isonicotinic acid pharmacophore, suggesting its potential interaction with GPR109A. The addition of a 2-methylpiperidine moiety introduces structural complexity that may influence its potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive guide for the in vitro characterization of this compound, focusing on assays to determine its affinity, functional activity, and cellular effects mediated through the GPR109A receptor. The protocols are designed for researchers in pharmacology, drug discovery, and molecular biology, offering a robust framework for evaluating novel GPR109A agonists.

Part 1: Receptor Binding Affinity Assessment

The initial step in characterizing a novel ligand is to determine its ability to bind to the target receptor. A competitive radioligand binding assay is a gold-standard method for quantifying the affinity of a test compound for a receptor.

Protocol 1: [³H]-Nicotinic Acid Competitive Binding Assay

This protocol describes the determination of the binding affinity of this compound for the human GPR109A receptor expressed in a stable cell line (e.g., CHO-K1 or HEK293). The assay measures the displacement of a known high-affinity radioligand, [³H]-nicotinic acid, by the test compound.

Workflow Diagram: Competitive Radioligand Binding Assay

GPR109A_Binding_Assay start Prepare Membranes from GPR109A-expressing cells incubation Incubate (e.g., 60 min at 30°C) start->incubation radioligand [³H]-Nicotinic Acid (Radioligand) radioligand->incubation test_compound This compound (Test Compound, various concentrations) test_compound->incubation nsb Non-specific Binding Control (Excess unlabeled Nicotinic Acid) nsb->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration scintillation Scintillation Counting (Measure radioactivity) filtration->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis

Caption: Workflow for the GPR109A competitive binding assay.

Materials and Reagents:

  • Cell Membranes: Prepared from a cell line stably expressing human GPR109A.

  • Radioligand: [³H]-Nicotinic Acid.

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO).

  • Unlabeled Ligand: Nicotinic acid (for non-specific binding determination).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize GPR109A-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer.

    • Non-specific Binding (NSB): A high concentration of unlabeled nicotinic acid (e.g., 10 µM).

    • Test Compound: Serial dilutions of this compound.

  • Reaction Initiation: Add [³H]-Nicotinic Acid to all wells at a final concentration close to its Kd value. Then, add the prepared cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Typical Value/Range
Protein Concentration 20-50 µ g/well
[³H]-Nicotinic Acid Conc. 1-5 nM
Incubation Time/Temp 60 min at 30°C
IC₅₀ of Nicotinic Acid 100-500 nM

Part 2: Functional Activity Assessment

Following confirmation of binding, the next critical step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist. Since GPR109A is coupled to a Gi protein, its activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels.

Protocol 2: cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in GPR109A-expressing cells. Forskolin is a direct activator of adenylyl cyclase, and an agonist of GPR109A will counteract its effect.

Workflow Diagram: cAMP Functional Assay

GPR109A_cAMP_Assay start Seed GPR109A-expressing cells in 96-well plate pretreatment Pre-treat with Test Compound (various concentrations) start->pretreatment stimulation Stimulate with Forskolin (to increase basal cAMP) pretreatment->stimulation lysis Cell Lysis stimulation->lysis detection cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (Calculate EC₅₀) detection->analysis

Caption: Workflow for the GPR109A cAMP functional assay.

Materials and Reagents:

  • Cell Line: A cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293).

  • Test Compound: this compound.

  • Reference Agonist: Nicotinic acid.

  • Stimulant: Forskolin.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (to prevent cAMP degradation).

  • cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

Step-by-Step Protocol:

  • Cell Seeding: Seed GPR109A-expressing cells into a 96-well plate and culture overnight.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.

  • Compound Addition: Add serial dilutions of this compound or the reference agonist, nicotinic acid.

  • Stimulation: Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal response (e.g., 5-10 µM).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Normalize the data, setting the forskolin-only response as 100% and the basal (no forskolin) response as 0%.

    • Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

    • Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression.

Parameter Typical Value/Range
Cell Density 10,000-20,000 cells/well
Forskolin Concentration 5-10 µM
IBMX Concentration 500 µM
EC₅₀ of Nicotinic Acid 50-200 nM

Part 3: Cell-Based Functional Assays

Activation of GPR109A can trigger various downstream cellular responses, including apoptosis in cancer cells and anti-inflammatory effects.[5][7][8] Validating the activity of this compound in a relevant cellular context is crucial.

Protocol 3: Apoptosis Induction in Colon Cancer Cells

GPR109A expression is often silenced in colon cancer cells, but its re-expression and activation can induce apoptosis[5][]. This protocol assesses the pro-apoptotic activity of the test compound in a colon cancer cell line engineered to express GPR109A.

Materials and Reagents:

  • Cell Line: A human colon cancer cell line (e.g., HT-29 or Caco-2) stably transfected with a GPR109A expression vector. A control cell line with an empty vector is essential.

  • Test Compound: this compound.

  • Apoptosis Detection Kit: e.g., Annexin V/Propidium Iodide (PI) staining kit for flow cytometry, or a caspase-3/7 activity assay kit.

Step-by-Step Protocol:

  • Cell Seeding: Seed both GPR109A-expressing and empty vector control cells into 6-well plates.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.

  • Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Apoptosis Assessment (Annexin V/PI):

    • Harvest the cells (including floating cells in the media).

    • Wash with PBS and resuspend in Annexin V binding buffer.

    • Stain with FITC-conjugated Annexin V and Propidium Iodide according to the kit manufacturer's protocol.

    • Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

  • Data Analysis: Compare the percentage of apoptotic cells in the treated groups to the vehicle control for both cell lines. A specific GPR109A agonist should induce apoptosis only in the GPR109A-expressing cells.

// Node styles ligand [label="2-(2-Methyl-1-piperidinyl)\nisonicotinic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="GPR109A", fillcolor="#FBBC05", fontcolor="#202124"]; gi [label="Gi Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ac [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; camp [label="↓ cAMP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; downstream [label="Downstream Effectors\n(e.g., ↓ Bcl-2, ↓ Bcl-xL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections ligand -> receptor [label="Activation"]; receptor -> gi; gi -> ac [label="Inhibition", arrowhead=tee]; ac -> camp; camp -> downstream; downstream -> apoptosis; }

Sources

Application Notes & Protocols: Characterization of 2-(2-Methyl-1-piperidinyl)isonicotinic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Framework for Investigating a Novel Small Molecule

The compound 2-(2-Methyl-1-piperidinyl)isonicotinic acid is not extensively documented in publicly available scientific literature. Therefore, researchers approaching this molecule must do so with a systematic and rigorous methodology, akin to that used in the early stages of drug discovery.[1][2] This guide provides a comprehensive framework and detailed protocols for the initial in vitro characterization of this novel compound.

As a Senior Application Scientist, the emphasis of this document is not merely on the procedural steps but on the underlying scientific principles that ensure data integrity and reproducibility. We will proceed under the assumption that the compound is a potential inhibitor of a cellular process, a common starting point in cancer research and drug development. The protocols provided are foundational and can be adapted for various cell lines and research questions.

Core Principles for Handling Novel Compounds:

  • Purity and Identity: Before commencing any biological assays, the purity and chemical identity of the compound must be confirmed (e.g., via LC-MS, NMR). This guide assumes this prerequisite has been met.

  • Solubility: Determining the optimal solvent and solubility limits is a critical first step. Dimethyl sulfoxide (DMSO) is a common solvent for organic small molecules due to its high solvating power and compatibility with cell culture media at low concentrations.[3]

  • Dose-Response: A key objective is to determine the concentration range over which the compound elicits a biological effect, typically by generating a dose-response curve to calculate an IC50 (half-maximal inhibitory concentration) value.[4][5][6]

  • Controls are Paramount: Every experiment must include appropriate controls to validate the results. This includes untreated cells and, crucially, a vehicle control (cells treated with the solvent, e.g., DMSO, at the same final concentration used for the compound).[7]

Reagent Preparation and Storage

Proper preparation and storage of the compound are critical for experimental consistency.

Calculating and Preparing a High-Concentration Stock Solution

The goal is to create a concentrated stock solution in a suitable solvent, which can then be serially diluted to working concentrations. This minimizes the final concentration of the solvent in the cell culture medium.

Protocol: Stock Solution Preparation (Example: 10 mM in DMSO)

  • Determine Molecular Weight (MW): First, obtain the precise MW of this compound. For this guide, we will use a hypothetical MW of 220.28 g/mol .

  • Weigh the Compound: Accurately weigh a small amount of the compound (e.g., 5 mg). For quantities under 10 mg, it is best practice to add the solvent directly to the vial to avoid loss of material.[8]

  • Calculate Required Solvent Volume: Use the following formula:

    • Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))

    • Example: Volume = 0.005 g / (220.28 g/mol * 0.010 mol/L) = 0.00227 L = 2.27 mL

  • Dissolution: Add the calculated volume of high-purity, sterile DMSO to the vial containing the compound.

  • Ensure Complete Solubilization: Vortex thoroughly. If necessary, gentle warming (to 37°C) or brief sonication can aid dissolution.[9] Visually inspect the solution to ensure no particulates are present.

  • Sterilization: Filter the stock solution through a 0.2 µm syringe filter suitable for organic solvents (e.g., PTFE) into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to maintain stability.[8] Crucially, avoiding repeated freeze-thaw cycles is essential to preserve the compound's potency. [8][10]

ParameterRecommendationRationale
Solvent Anhydrous, sterile-filtered DMSOHigh solvating power for organic molecules; compatible with cell culture.[3]
Stock Concentration 10-50 mM (typically 1000x the highest working concentration)Minimizes the final volume of solvent added to cells.
Storage Temperature -20°C (short-term) or -80°C (long-term)Prevents degradation and maintains compound integrity.[8]
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles which can reduce compound activity.[8][10]

Experimental Protocols: In Vitro Characterization

The following protocols outline a logical workflow for the initial assessment of the compound's effect on a cancer cell line.

Workflow Overview

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Downstream Analysis cluster_3 Phase 4: Data Interpretation prep_stock Prepare 10 mM Stock in DMSO prep_cells Seed Cells in 96-Well Plate treatment Treat Cells with Serial Dilutions (e.g., 0.1 µM to 100 µM) prep_cells->treatment incubation Incubate for 48-72 hours treatment->incubation viability Cell Viability Assay (MTT) incubation->viability western Protein Analysis (Western Blot) ic50 Calculate IC50 Value viability->ic50 pathway Assess Target Engagement western->pathway

Caption: Experimental workflow for novel compound characterization.

Protocol 1: Determining Cell Viability and IC50 using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12][13] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]

A. Cell Seeding

  • Cell Culture: Culture your chosen cell line (e.g., HeLa, A549) using standard procedures. Ensure cells are healthy and in the exponential growth phase.[14]

  • Harvest and Count: Trypsinize adherent cells, resuspend in complete medium, and count them using a hemocytometer or automated cell counter.

  • Seed Plate: Dilute the cell suspension to the optimal seeding density. This is cell-line dependent and should be determined empirically, but a common starting point for a 96-well plate is 5,000-10,000 cells per well in 100 µL of medium.[5] The goal is for the vehicle-treated control cells to be approximately 80% confluent at the end of the assay.[14]

  • Incubate: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.[12]

B. Compound Treatment

  • Prepare Dilutions: Prepare serial dilutions of the compound in complete culture medium. To minimize DMSO concentration, perform a 2-step dilution:

    • First, dilute the 10 mM DMSO stock to an intermediate concentration (e.g., 200 µM) in medium.

    • Then, perform serial dilutions from this intermediate stock.

  • Establish Controls:

    • Untreated Control: Wells with cells and medium only.

    • Vehicle Control: Wells with cells treated with medium containing the same final DMSO concentration as the highest compound dose (e.g., 0.1%). The final DMSO concentration should ideally not exceed 0.1% to avoid solvent-induced toxicity.[15][16]

    • Blank Control: Wells with medium only (no cells) for background subtraction.[5]

  • Treat Cells: Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentration or control.

  • Incubate: Return the plate to the incubator for the desired treatment duration (e.g., 48 or 72 hours).

C. MTT Assay and Data Acquisition

  • Add MTT Reagent: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well, resulting in a final concentration of ~0.5 mg/mL.[11][17]

  • Incubate: Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[11][17]

  • Solubilize Formazan: Carefully aspirate the medium. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[18]

  • Read Absorbance: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[4][18] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11][13]

D. Data Analysis

  • Normalize Data: Subtract the average absorbance of the blank controls from all other readings.

  • Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle control:

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value.[6]

ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/well (96-well plate)Ensures cells are in log growth phase and not over-confluent at assay endpoint.[19][20]
Final DMSO Conc. ≤ 0.1%Minimizes solvent toxicity, which could confound results.[9][15][16]
Treatment Duration 24 - 72 hoursAllows sufficient time for the compound to exert its biological effect.
MTT Incubation 2 - 4 hoursOptimal time for formazan crystal formation without causing cytotoxicity.[11][17]
Absorbance Reading 570 nm (reference > 650 nm)Peak absorbance for formazan product.[11][13]
Protocol 2: Assessing Protein-Level Changes via Western Blotting

Western blotting allows for the detection of specific proteins in a cell lysate, providing insights into the compound's mechanism of action.[21] For example, one could investigate if the compound induces apoptosis (by probing for cleaved Caspase-3) or inhibits a specific signaling pathway.

A. Cell Lysis and Protein Quantification

  • Seed and Treat: Seed cells in larger format plates (e.g., 6-well plates) to obtain sufficient protein. Treat with the compound at relevant concentrations (e.g., IC50 and 2x IC50) for a determined time period.

  • Prepare Lysates:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[22][23]

    • Scrape the cells and transfer the suspension to a microcentrifuge tube.[23]

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifuging at ~16,000 x g for 20 minutes at 4°C.[23]

    • Collect the supernatant, which contains the soluble proteins.[22]

  • Quantify Protein: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[22]

B. SDS-PAGE and Protein Transfer

  • Prepare Samples: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[23]

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins by size is achieved.[24]

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[24]

C. Immunoblotting

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[21]

  • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: After final washes, add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.[21]

  • Analysis: Analyze band intensity relative to a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Hypothetical Mechanism of Action: Targeting a Kinase Pathway

As the target of this compound is unknown, we can use a common signaling pathway as an illustrative example for investigation. Small molecule inhibitors frequently target protein kinases involved in cell proliferation and survival, such as the MAPK/ERK pathway.[2]

G cluster_0 cluster_1 cluster_2 Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Compound 2-(2-Methyl-1-piperidinyl) isonicotinic acid Compound->MEK  Hypothetical  Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

If this compound were a MEK inhibitor, a western blot would be expected to show a dose-dependent decrease in the phosphorylation of ERK (p-ERK), the downstream target of MEK, without affecting total ERK levels.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016, January 25). ResearchGate. Retrieved from [Link]

  • MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]

  • A General Protocol for Western Blotting Mammalian Cell Lysates. (2018, May 23). Bio-protocol. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Western Blot Protocol: Cell Lysis, Mammalian Cells. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • How much should be the cell seeding for live/dead cell imaging for proliferation purposes? (2023, October 3). ResearchGate. Retrieved from [Link]

  • Maximum DMSO concentration in media for cell culture? (2023, October 5). Reddit. Retrieved from [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). Molecules. MDPI. Retrieved from [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved from [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? (2017, April 12). ResearchGate. Retrieved from [Link]

  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018, June 26). Bio-protocol. Retrieved from [Link]

  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. Retrieved from [Link]

  • SEEDING DENSITY GUIDELINES. (2020, January 7). Neuromics. Retrieved from [Link]

  • SMALL MOLECULES. (n.d.). Captivate Bio. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE Technologies. Retrieved from [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025, March 21). STAR Protocols. PubMed. Retrieved from [Link]

  • RGMa Nuclear Localization in Skeletal Muscle Cells Reveals a Novel Role in Cell Viability and Proliferation. (n.d.). International Journal of Molecular Sciences. MDPI. Retrieved from [Link]

  • What is the range of cell density for cell proliferation assay ? (2025, August 12). ResearchGate. Retrieved from [Link]

  • 6 Steps for Successful in vitro Drug Treatment. (2025, April 29). Bitesize Bio. Retrieved from [Link]

  • Do freeze-thaw cycles damage small molecules dissolved in DMSO? (2023, April 10). Reddit. Retrieved from [Link]

  • Small molecule inhibitors targeting the cancers. (n.d.). Cancer Communications. PubMed Central. Retrieved from [Link]

  • Practical lab tips for avoiding sample loss during storage. (2023, March 2). YouTube. Retrieved from [Link]

  • Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? (2023, April 12). ResearchGate. Retrieved from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019, July 1). Anticancer Research. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Administration of 2-(2-Methyl-1-piperidinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating In Vivo Studies with a Novel Pyridine Carboxylic Acid Derivative

2-(2-Methyl-1-piperidinyl)isonicotinic acid is a substituted pyridine carboxylic acid, a class of compounds with diverse biological activities. As with any novel chemical entity, establishing robust and reproducible in vivo experimental models is paramount for elucidating its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. A critical, and often decisive, factor in the success of these studies is the selection and proper execution of the route of administration.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the administration of this compound in common laboratory animal models, primarily rodents (mice and rats). While specific preclinical data on this molecule is not yet publicly available, this guide synthesizes established principles of animal pharmacology and data from structurally related compounds, such as isonicotinic acid, to provide a strong foundation for protocol development.[1][2][3]

The core philosophy of this guide is to empower the researcher to make informed decisions. We will not only detail the "how" but also the "why" behind procedural choices, ensuring that the selected administration route aligns with the scientific objectives of the study.

Part 1: Foundational Considerations - Physicochemical Properties and Formulation

The chemical structure of this compound, featuring a carboxylic acid group and a piperidinyl moiety, suggests it is a moderately basic compound.[1] The parent compound, isonicotinic acid, is slightly soluble in cold water but more soluble in hot water and is also soluble in both acidic and basic solutions.[1] These properties are the starting point for developing a suitable formulation for in vivo administration.

Initial Solubility Screening: Before commencing any in vivo work, it is crucial to perform a basic solubility screen. This will dictate the type of formulation (solution or suspension) and the appropriate vehicle.

Table 1: Recommended Starting Vehicles for Solubility Screening

VehicleRationaleConsiderations
Sterile Water for Injection A simple starting point if the compound has sufficient aqueous solubility.May require pH adjustment to enhance solubility.
Phosphate-Buffered Saline (PBS), pH 7.4 Isotonic and physiologically compatible; a standard for parenteral routes.[4]Buffer components could potentially interact with the test compound.
0.5% (w/v) Methylcellulose in Water A common suspending agent for oral administration of poorly soluble compounds.Forms a suspension, not a solution. Ensure uniform dosing.
5-10% DMSO in Saline/PBS A powerful solubilizing agent for many organic molecules.DMSO can have its own biological effects; keep the final concentration low.
40% Polyethylene Glycol 200 (PEG200) in Water A common co-solvent used in preclinical PK studies for both oral and intravenous routes.[5]Can be viscous. Ensure appropriate needle gauge for administration.

Part 2: Strategic Selection of Administration Route

The choice of administration route is intrinsically linked to the research question. The rate and extent of absorption can vary significantly between routes, directly impacting bioavailability, onset of action, and potential for first-pass metabolism.[4][6]

Route_Selection cluster_goal Experimental Goal cluster_routes Administration Routes Goal Define Study Objective PK_PD_Screening PK_PD_Screening Goal->PK_PD_Screening Pharmacokinetic/ Pharmacodynamic Screening Efficacy_Model Efficacy_Model Goal->Efficacy_Model Efficacy Model (Chronic Dosing) Bioavailability Bioavailability Goal->Bioavailability Absolute Bioavailability PO Oral (PO) Gavage IP Intraperitoneal (IP) Injection IV Intravenous (IV) Injection SC Subcutaneous (SC) Injection PK_PD_Screening->IP Rapid absorption, technical ease PK_PD_Screening->IV Bypass absorption, direct systemic exposure Efficacy_Model->PO Mimics clinical route, convenient for repeat dosing Efficacy_Model->SC Sustained release, reduced handling stress Bioavailability->PO Test Route Bioavailability->IV Reference (100% Bioavailability)

Caption: Decision workflow for selecting an appropriate animal model administration route based on the primary experimental objective.

Table 2: Comparative Overview of Common Administration Routes in Rodents

RouteTypical Absorption RateBioavailabilityKey AdvantagesKey Disadvantages
Oral (PO) Slow to ModerateVariableMimics human oral route, non-invasive for voluntary intake.[6]First-pass metabolism, degradation in GI tract, requires skilled gavage technique.[6]
Intraperitoneal (IP) RapidHigh, but variableLarge volumes can be administered, technically easier than IV in rodents.[6][7]Risk of injecting into organs, potential for local irritation, not a common human route.[7]
Intravenous (IV) Immediate100% (by definition)Precise dose delivery, rapid onset of action, bypasses absorption barriers.[4][7]Requires technical skill, small volumes only, potential for embolism or irritation.[4]
Subcutaneous (SC) Slow & SustainedHighSimple to perform, allows for sustained release (depot effect), less stressful than IV.[6]Slower onset of action, limited volume, potential for local tissue reaction.

Part 3: Detailed Administration Protocols

The following protocols are presented as standardized starting points. It is imperative that all procedures are approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.

Protocol 1: Oral Gavage (PO) Administration

This method ensures precise oral dosing and is a standard in preclinical toxicology and efficacy studies.[7]

Causality: Oral gavage bypasses the taste and compliance issues of voluntary consumption and delivers a precise dose directly to the stomach, allowing for the study of oral bioavailability and effects following gastrointestinal absorption.

Materials:

  • Test article formulated as a solution or homogenous suspension.

  • Appropriately sized oral gavage needle (feeding tube), typically a flexible tube or a rigid tube with a ball tip to prevent esophageal trauma.

  • Syringe (1-3 mL).

  • Animal scale.

Procedure:

  • Dose Calculation: Weigh the animal immediately before dosing. Calculate the required volume based on the animal's weight and the concentration of the dosing solution.

  • Animal Restraint: Gently but firmly restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Insertion: Measure the needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Gently insert the needle into the mouth, passing it along the roof of the mouth and down the esophagus. There should be no resistance. If the animal coughs or struggles excessively, the needle may be in the trachea; withdraw immediately.

  • Dose Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the dose.

  • Withdrawal and Monitoring: Smoothly withdraw the needle. Monitor the animal for a few minutes post-dosing for any signs of distress, such as difficulty breathing.

Protocol 2: Intraperitoneal (IP) Injection

A common route in rodents for systemic administration when IV access is difficult or large volumes are needed.[6]

Causality: IP injection utilizes the large, vascularized surface area of the peritoneal cavity for rapid absorption into the systemic circulation, largely bypassing the first-pass effect of the liver.[6]

Materials:

  • Sterile, isotonic test article formulation.[4]

  • Sterile syringe (1 mL).

  • Sterile needle (typically 25-27 gauge for mice).[4]

  • 70% Ethanol for disinfection.

Procedure:

  • Dose Calculation: Weigh the animal and calculate the required injection volume.

  • Animal Positioning: Restrain the animal in a supine position (on its back), tilting the head downwards slightly. This allows the abdominal organs to shift away from the injection site.

  • Site Identification: The injection should be made in the lower right or left quadrant of the abdomen to avoid the bladder (midline) and the cecum (on the right side).

  • Injection: Swab the area with ethanol. Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate slightly by pulling back the plunger; if blood or a yellowish fluid (urine) appears, withdraw and use a new sterile needle at a different site.

  • Dose Delivery: If aspiration is clear, inject the dose smoothly.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of pain or distress.

IP_Injection_Workflow Start Start: IP Protocol Calculate 1. Calculate Dose Volume Start->Calculate Restrain 2. Restrain Animal (Supine, Head Tilted Down) Calculate->Restrain Identify 3. Identify Injection Site (Lower Abdominal Quadrant) Restrain->Identify Insert 4. Insert Needle (15-20° Angle) Identify->Insert Aspirate 5. Aspirate? Insert->Aspirate Inject 6. Inject Dose Aspirate->Inject Clear Reposition Withdraw & Reposition Aspirate->Reposition Blood/Urine Monitor 7. Withdraw Needle & Monitor Inject->Monitor End End Monitor->End Reposition->Identify

Caption: Step-by-step workflow for the Intraperitoneal (IP) injection protocol in rodents.

Protocol 3: Intravenous (IV) Injection

The most direct route, typically via the lateral tail vein in mice and rats, ensuring immediate and complete systemic exposure.

Causality: IV administration introduces the compound directly into the bloodstream, achieving 100% bioavailability and allowing for precise control over circulating concentrations, which is the gold standard for many pharmacokinetic studies.[5][8]

Materials:

  • Sterile, particle-free, isotonic test article formulation.

  • Sterile syringe (e.g., insulin syringe) with a fine needle (27-30 gauge for mice).[4]

  • A restraining device for rodents.

  • A heat source (e.g., heat lamp) to induce vasodilation in the tail.

Procedure:

  • Animal Preparation: Place the animal in a restrainer. Warm the tail using a heat lamp to make the lateral veins more visible and accessible.

  • Vein Identification: Position the tail and identify one of the lateral veins.

  • Injection: Wipe the tail with 70% ethanol. With the needle bevel facing up, insert the needle into the vein at a very shallow angle.

  • Dose Delivery: A successful cannulation is often indicated by seeing a flash of blood in the needle hub. Inject the solution slowly and steadily. If swelling occurs at the injection site (a sign of perivascular injection), stop immediately and withdraw the needle.

  • Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Return the animal to its cage and monitor for adverse reactions.

Protocol 4: Subcutaneous (SC) Injection

This route is used for slower, more sustained absorption of a compound.

Causality: The compound is deposited into the loose connective tissue beneath the skin. From this depot, it is absorbed more slowly into the systemic circulation compared to IV or IP routes, which can be advantageous for mimicking sustained-release formulations or reducing peak concentration-related toxicity.

Materials:

  • Sterile test article formulation.

  • Sterile syringe and needle (25-27 gauge).

  • 70% Ethanol.

Procedure:

  • Site Selection: The most common site for SC injection is the intrascapular area (the loose skin over the shoulder blades), where the animal cannot easily scratch or bite.

  • Injection: Gently lift a fold of skin to create a "tent." Swab the area with ethanol. Insert the needle into the base of the tented skin, parallel to the body.

  • Dose Delivery: Aspirate to ensure a blood vessel has not been entered. Inject the substance, which will form a small bleb or lump under the skin.

  • Withdrawal: Withdraw the needle and gently massage the area to aid distribution. Monitor the animal and the injection site for any signs of irritation or inflammation.

Part 4: Conclusion and Best Practices

The successful in vivo evaluation of this compound hinges on the methodical development of administration protocols. The choice of route is a strategic decision that must be guided by the scientific objectives. It is strongly recommended to conduct initial pilot studies, including dose-range finding and formulation tolerance assessments, before embarking on large-scale efficacy or toxicology experiments.[8] By grounding these protocols in established pharmacological principles and maintaining a rigorous, self-validating approach to experimental design, researchers can generate reliable and translatable data to advance our understanding of this novel compound.

References

  • Routes and Volumes of Administration in Mice. (n.d.). UCSF IACUC. Retrieved January 19, 2026, from a URL provided by the grounding tool.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab. Retrieved January 19, 2026, from a URL provided by the grounding tool.
  • Zlateska, N., et al. (2023). Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. Molecular Cancer Therapeutics, 22(10), 1225-1236. [Link]

  • Phencyclidine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Methyl isonicotinate. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Grunberg, E., & Schnitzer, R. J. (1952). The effect of hydrazine derivatives of isonicotinic acid on the infection of mice with M. Tuberculosis var. bovis. The Yale Journal of Biology and Medicine, 24(5), 359–365. [Link]

  • Methyl nicotinate. (n.d.). Grokipedia. Retrieved January 19, 2026, from a URL provided by the grounding tool.
  • Myers, T. M., et al. (2024). Pharmacokinetics and pharmacodynamics of standard nerve agent medical countermeasures in Göttingen Minipigs. Toxicology Letters, 399, 1-10. [Link]

  • The Effect of Hydrazine Derivatives of Isonicotinic Acid on the Infection of Mice with M. Tuberculosis Var. Bovis. (1952). The Yale journal of biology and medicine, 24(5), 359-365. [Link]

  • Stoner, G. D., Greisiger, E. A., Schut, H. A., Pereira, M. A., Loeb, T. R., Klaunig, J. E., & Branstetter, D. G. (1984). Comparison of two routes of chemical administration on the lung adenoma response in strain A/J mice. Toxicology and applied pharmacology, 72(2), 313–323. [Link]

  • The Role of Animal Models in Pharmacokinetic. (2021). KNOWLEDGE – International Journal, 45.7. [Link]

  • Isonicotinic Acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Application Notes and Protocols for Methyl Nicotinate In Vivo Studies. (2025). Benchchem. Retrieved January 19, 2026, from a URL provided by the grounding tool.
  • de Oliveira, R., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical biology & drug design, 90(3), 348-356. [Link]

  • Toth, B. (1972). Tumorigenesis studies with 1,2-dimethylhydrazine dihydrochloride, hydrazine sulfate, and isonicotinic acid in golden hamsters. Cancer research, 32(4), 804–807. [Link]

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 2-(2-Methyl-1-piperidinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing nitrogen, represent a fertile ground for identifying new antimicrobial scaffolds.[1][2] The compound 2-(2-Methyl-1-piperidinyl)isonicotinic acid is a novel chemical entity that merges two pharmacologically significant moieties: a piperidine ring and an isonicotinic acid backbone. Piperidine derivatives are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.[3][4] Similarly, isonicotinic acid is the core structure of isoniazid, a cornerstone drug for treating tuberculosis, which functions by inhibiting the synthesis of mycolic acids essential for the mycobacterial cell wall.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vitro evaluation of this compound as a potential antimicrobial agent. It offers detailed, field-proven protocols for assessing antimicrobial efficacy and cytotoxicity, grounded in established methodologies. The causality behind experimental choices is explained to ensure robust and reproducible results.

Hypothesized Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, its structural components allow for a scientifically grounded hypothesis. Drawing parallels with isoniazid, a primary proposed mechanism is the inhibition of essential bacterial cell wall synthesis.[5] Isoniazid is a prodrug activated by the bacterial catalase-peroxidase enzyme (KatG), which then covalently inhibits InhA, an enoyl-acyl carrier protein reductase, disrupting mycolic acid synthesis.[5][6] It is plausible that this compound could act similarly or interfere with other key bacterial processes. The piperidine moiety may enhance cell permeability or interact with other targets.[7]

cluster_bacterium Bacterial Cell Compound 2-(2-Methyl-1-piperidinyl) isonicotinic acid Activated_Compound Activated Form Compound->Activated_Compound Activation by KatG-like enzyme Enzyme Bacterial Enzyme (e.g., Enoyl-ACP Reductase) Activated_Compound->Enzyme Inhibition Inhibition Pathway Cell Wall Synthesis (Mycolic Acid Pathway) Enzyme->Pathway Death Bacterial Cell Death Pathway->Death Inhibition->Pathway

Caption: Hypothesized mechanism of action for this compound.

Pre-clinical Evaluation Workflow

A systematic approach is crucial for evaluating a novel compound. The workflow begins with determining its fundamental antimicrobial activity (MIC), proceeds to assess whether the effect is bacteriostatic or bactericidal (MBC), and runs in parallel with an evaluation of its safety profile through cytotoxicity testing.

Start Novel Compound: This compound Stock Prepare Stock Solution (e.g., in DMSO) Start->Stock MIC Protocol 1: Determine Minimum Inhibitory Concentration (MIC) Stock->MIC Cytotoxicity Protocol 3: Assess Cytotoxicity (MTT Assay) Stock->Cytotoxicity MBC Protocol 2: Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Data Analyze Data: Calculate MIC, MBC, IC50 MBC->Data Cytotoxicity->Data End Determine Therapeutic Index & Candidate Potential Data->End

Caption: General workflow for in vitro antimicrobial and cytotoxicity screening.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10][11] This protocol is aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile DMSO (or other appropriate solvent)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

  • Incubator (35-37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Transfer the colonies into a tube of sterile broth (e.g., CAMHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute this standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. This is a critical step; a higher inoculum can lead to falsely elevated MIC values.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to create a concentration gradient.[8] For example, start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.25 µg/mL).

    • Causality: Serial dilution is a systematic and efficient method to test a wide range of concentrations to pinpoint the exact MIC.

  • Inoculation and Controls:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Essential Controls:

      • Positive Control: Wells containing bacteria and broth but no compound, to confirm bacterial viability.

      • Negative/Sterility Control: Wells containing broth only, to check for contamination of the medium.

      • Solvent Control: Wells containing bacteria, broth, and the highest concentration of the solvent (e.g., DMSO) used, to ensure the solvent itself does not inhibit bacterial growth.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[8][11]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[8][11][12]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13]

Procedure:

  • Following the MIC determination, select the wells that showed no visible growth (i.e., the MIC well and wells with higher concentrations).

  • Aseptically take a small aliquot (e.g., 10 µL) from each of these clear wells.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.

Protocol 3: Assessment of Cytotoxicity using MTT Assay

It is critical to assess whether an antimicrobial compound is toxic to mammalian cells. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[8][14][15]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Humidified 5% CO₂ incubator at 37°C

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in fresh cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different compound concentrations.

    • Controls: Include a vehicle control (cells treated with the solvent only) and a blank control (medium only).[8]

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[8]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Start Seed Mammalian Cells in 96-well plate Incubate1 Incubate 24h (Allow attachment) Start->Incubate1 Treat Treat cells with serial dilutions of Test Compound Incubate1->Treat Controls Include Controls: - Vehicle (Solvent) - Untreated Cells - Blank (Medium only) Treat->Controls Incubate2 Incubate for Exposure Period (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent to each well Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan formation) Add_MTT->Incubate3 Solubilize Remove medium, add Solubilizing Agent (DMSO) Incubate3->Solubilize Read Measure Absorbance (e.g., 570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation

Effective data management is crucial for comparing antimicrobial efficacy and safety. The following tables provide a standardized format for presenting experimental findings.

Table 1: Antimicrobial Activity of this compound

Test Organism Strain ID MIC (µg/mL) MBC (µg/mL) Interpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Enterococcus faecalis ATCC 29212

| Positive Control (e.g., Ciprofloxacin) | | | | |

Interpretation is typically considered bactericidal if the MBC/MIC ratio is ≤ 4.

Table 2: Cytotoxicity of this compound

Cell Line Exposure Time (h) IC₅₀ (µM)
HEK293 24
48
HepG2 24

| | 48 | |

References

  • Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (n.d.).
  • Kaderabkova, N., et al. (n.d.).
  • Siddiqui, Z. N., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Serbian Chemical Society.
  • Tanko, N., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology.
  • SABSLab. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
  • Judge, V., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810.
  • Shaikh, T. M., & Debebe, H. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5849-5853.
  • Wray, C., & Kaderabkova, N. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug.
  • Microbe Investigations. (n.d.).
  • Khan, A. U., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Frontiers in Microbiology, 9, 2873.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Dr.Oracle. (2025). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?
  • Kumar, A., et al. (2024). Structural analysis of isonicotinic hydrazide Basic units. World Journal of Biology Pharmacy and Health Sciences, 18(3), 133-143.

Sources

Application Notes and Protocols for the Investigation of 2-(2-Methyl-1-piperidinyl)isonicotinic Acid and Analogs in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists and Drug Development Professionals

Executive Summary

The exploration of novel therapeutic agents for neurological disorders remains a paramount challenge in modern medicine. Among the promising targets, the α7 nicotinic acetylcholine receptor (α7 nAChR) has garnered significant attention for its potential to modulate cognitive processes frequently impaired in conditions such as schizophrenia and Alzheimer's disease.[1][2][3] This document provides a comprehensive guide for the investigation of 2-(2-methyl-1-piperidinyl)isonicotinic acid, a representative molecule within a class of compounds designed to target the α7 nAChR. While direct research on this specific molecule is not extensively available in the public domain, this guide offers a robust framework based on established principles and protocols for analogous compounds. It is designed to equip researchers with the necessary methodologies to synthesize, characterize, and evaluate the therapeutic potential of this and related novel chemical entities.

Introduction: The Rationale for Targeting the α7 Nicotinic Acetylcholine Receptor

The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for learning, memory, and attention, such as the hippocampus and prefrontal cortex.[3][4] Its dysfunction has been implicated in the pathophysiology of cognitive deficits associated with schizophrenia and the neurodegenerative processes of Alzheimer's disease.[3] Agonists of the α7 nAChR have shown promise in preclinical and clinical studies by enhancing inhibitory neuron function, improving sensory gating, and boosting attention and working memory.[1][2] Therefore, the development of novel, selective α7 nAChR agonists like this compound represents a compelling strategy for addressing the unmet needs in the treatment of these debilitating neurological disorders.

Hypothesized Mechanism of Action: A Signaling Pathway Perspective

It is hypothesized that this compound acts as a selective agonist at the α7 nAChR. Upon binding, it is expected to induce a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, primarily Ca²⁺. This influx can trigger a cascade of downstream signaling events, including the activation of calmodulin-dependent protein kinases (CaMKs) and the modulation of neurotransmitter release, such as dopamine, acetylcholine, and glutamate in key brain regions.[4] This neuromodulatory effect is believed to underlie the potential pro-cognitive effects of α7 nAChR agonists.

Alpha7_nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound This compound (Agonist) a7_nAChR α7 Nicotinic Acetylcholine Receptor Compound->a7_nAChR Binds to Receptor Ca_Influx Ca²⁺ Influx a7_nAChR->Ca_Influx Channel Opening CaMK CaM Kinase Activation Ca_Influx->CaMK Neurotransmitter_Release Modulation of Neurotransmitter Release (Dopamine, Glutamate, ACh) CaMK->Neurotransmitter_Release Cognitive_Enhancement Cognitive Enhancement (Attention, Memory) Neurotransmitter_Release->Cognitive_Enhancement

Caption: Hypothesized signaling pathway of an α7 nAChR agonist.

Synthesis and Characterization: A General Protocol

The synthesis of this compound can be approached through a multi-step process, likely starting from commercially available isonicotinic acid derivatives. The following is a plausible synthetic route, presented as a general guideline.

Protocol 3.1: Synthesis of this compound

  • Esterification of Isonicotinic Acid:

    • Suspend isonicotinic acid in methanol.

    • Add sulfuric acid dropwise at a controlled temperature (e.g., below 20°C).[5]

    • Reflux the mixture for several hours.

    • Work up the reaction by neutralizing with a base (e.g., sodium carbonate) and extracting the methyl isonicotinate product with an organic solvent.[5]

  • Halogenation of the Pyridine Ring:

    • Introduce a halogen (e.g., chlorine or bromine) at the 2-position of the methyl isonicotinate. This can be achieved using various established methods for pyridine ring halogenation.

  • Nucleophilic Aromatic Substitution:

    • React the 2-halo-methyl isonicotinate with 2-methylpiperidine. This substitution reaction will form the desired carbon-nitrogen bond.

  • Hydrolysis of the Ester:

    • Hydrolyze the methyl ester group of the resulting intermediate to the carboxylic acid using standard acidic or basic hydrolysis conditions to yield the final product, this compound.

Characterization: The final compound and all intermediates should be thoroughly characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Evaluation: Target Engagement and Functional Activity

A series of in vitro assays are essential to confirm the compound's interaction with the α7 nAChR and to characterize its functional profile.

In_Vitro_Workflow Start Synthesized Compound Binding_Assay Receptor Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Imaging) (Determine EC50 and Efficacy) Binding_Assay->Functional_Assay Selectivity_Panel Receptor Selectivity Panel (Assess off-target effects) Functional_Assay->Selectivity_Panel Data_Analysis Data Analysis and Candidate Selection Selectivity_Panel->Data_Analysis

Caption: General workflow for in vitro characterization.

Protocol 4.1: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the α7 nAChR.

  • Materials:

    • Cell membranes expressing human α7 nAChR.

    • Radioligand (e.g., [³H]-α-bungarotoxin).

    • Test compound at various concentrations.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki value from the competition binding curve.

Protocol 4.2: Calcium Imaging Functional Assay

  • Objective: To determine the functional activity (EC50 and efficacy) of the test compound as an agonist.

  • Materials:

    • Cells stably expressing human α7 nAChR (e.g., GH4C1 cells).[6]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compound at various concentrations.

    • Fluorescence plate reader.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Add the test compound at various concentrations to the cells.

    • Measure the change in intracellular calcium concentration by monitoring fluorescence over time.

    • Determine the EC50 and maximal efficacy (Emax) from the dose-response curve.

Hypothetical In Vitro Data Value
Binding Affinity (Ki) for α7 nAChR 15 nM
Functional Agonist Potency (EC50) 50 nM
Maximal Efficacy (Emax) 85% (relative to a full agonist)
Selectivity over other nAChRs >100-fold

In Vivo Evaluation: Preclinical Models of Neurological Disorders

Animal models are crucial for assessing the therapeutic potential of the compound in a physiological context.

In_Vivo_Study_Workflow cluster_preclinical Preclinical In Vivo Assessment Candidate Lead Compound PK_PD Pharmacokinetics & Pharmacodynamics (Dose-ranging studies) Candidate->PK_PD Behavioral Behavioral Models (Cognitive Enhancement, Sensory Gating) PK_PD->Behavioral Tox Preliminary Toxicology Behavioral->Tox Efficacy Efficacy Assessment Tox->Efficacy

Caption: Workflow for a typical in vivo study.

Protocol 5.1: Morris Water Maze for Cognitive Enhancement in a Rodent Model of Alzheimer's Disease

  • Objective: To evaluate the effect of the compound on spatial learning and memory.[7]

  • Animal Model: An established rodent model of Alzheimer's disease, such as those induced by amyloid-β injection or transgenic models (e.g., APPswe/PS1dE9).[7]

  • Procedure:

    • Acquisition Phase: Train the animals to find a hidden platform in a circular pool of water over several days. Administer the test compound or vehicle prior to each training session.

    • Probe Trial: Remove the platform and allow the animals to swim freely. Record the time spent in the target quadrant where the platform was previously located.

    • Data Analysis: Compare the performance of the compound-treated group to the vehicle-treated group.

Protocol 5.2: Prepulse Inhibition (PPI) of the Acoustic Startle Response for Sensory Gating

  • Objective: To assess the compound's ability to improve sensory gating deficits, a key feature of schizophrenia.

  • Animal Model: Rodents with induced sensory gating deficits (e.g., through NMDA receptor antagonists like phencyclidine).

  • Procedure:

    • Place the animal in a startle chamber.

    • Present a loud acoustic stimulus (pulse) that elicits a startle response.

    • On some trials, precede the pulse with a weaker, non-startling stimulus (prepulse).

    • Measure the startle response in the presence and absence of the prepulse.

    • Data Analysis: Calculate the percentage of PPI. Compare the PPI in the compound-treated group to the vehicle-treated group.

Hypothetical In Vivo Data (Rodent Models) Vehicle Control Compound-Treated p-value
Morris Water Maze (Time in Target Quadrant) 25%45%<0.05
Prepulse Inhibition (% PPI) 30%60%<0.01

Pharmacokinetics and Preliminary Toxicology

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound is critical for its development.[8][9][10]

Protocol 6.1: Pharmacokinetic Profiling

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Procedure:

    • Administer a single dose of the compound to rodents via relevant routes (e.g., oral, intravenous).

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the parent compound and any major metabolites using LC-MS/MS.

    • Calculate key PK parameters such as half-life, Cmax, Tmax, and bioavailability.[9][11]

Protocol 6.2: Preliminary Toxicology

  • Objective: To assess the safety profile of the compound.

  • Procedure:

    • Administer the compound to rodents at multiple dose levels for a defined period (e.g., 7 or 14 days).

    • Monitor for clinical signs of toxicity, changes in body weight, and food/water consumption.

    • At the end of the study, perform hematology, clinical chemistry, and histopathological analysis of major organs.

Conclusion

The systematic investigation of novel compounds like this compound holds significant promise for the development of new treatments for neurological disorders characterized by cognitive impairment. By following the integrated approach of synthesis, in vitro characterization, in vivo efficacy testing, and pharmacokinetic profiling outlined in these application notes, researchers can rigorously evaluate the therapeutic potential of this and related molecules. This structured methodology, grounded in established scientific principles, provides a clear path for advancing promising candidates from the laboratory to preclinical development.

References

  • Freedman, R. (2014). α7-Nicotinic Acetylcholine Receptor Agonists for Cognitive Enhancement in Schizophrenia. Annual Review of Medicine, 65, 245-261. [Link]

  • Keefe, R. S., et al. (2015). Alpha-7 nicotinic agonist improves cognition in schizophrenia. Neuropsychopharmacology, 40(13), 3053–3060. [Link]

  • Thomsen, M. S., et al. (2011). Role of channel activation in cognitive enhancement mediated by alpha7 nicotinic acetylcholine receptors. British Journal of Pharmacology, 163(8), 1619–1630. [Link]

  • Huang, M., et al. (2013). The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens. Journal of Pharmacology and Experimental Therapeutics, 347(1), 129-139. (Referenced in[4])

  • Toyohara, J., & Hashimoto, K. (2010). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Current Pharmaceutical Design, 16(3), 325-334. [Link]

  • Koblan, K. S., et al. (2020). A Non–D2-Receptor-Binding Drug for the Treatment of Schizophrenia. New England Journal of Medicine, 382(16), 1497-1506. [Link]

  • Freedman, R., et al. (2008). Initial phase 2 trial of a nicotinic agonist in schizophrenia. American Journal of Psychiatry, 165(8), 1040-1047. [Link]

  • Zhang, L., et al. (2022). Disease-Modifying Activity of Huperzine A on Alzheimer's Disease: Evidence from Preclinical Studies on Rodent Models. Molecules, 27(23), 8567. [Link]

  • PrepChem. (n.d.). Synthesis of (a) methyl isonicotinate. [Link]

  • Jones, C. K., & Conn, P. J. (2020). Targeting Muscarinic Receptors to Treat Schizophrenia. Trends in pharmacological sciences, 41(1), 16–29. [Link]

  • Tsetsos, F., et al. (2022). Novel Compounds in the Treatment of Schizophrenia—A Selective Review. Journal of Personalized Medicine, 12(11), 1836. [Link]

  • Tandon, R., et al. (2009). Schizophrenia, “just the facts” 4. Clinical features and conceptualization. Schizophrenia Research, 110(1-3), 1-23. (Referenced in[12])

  • Cook, J. A., et al. (2021). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. ACS omega, 6(12), 8449–8459. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and insecticidal activity of some nicotinic acid derivatives. 4(1), 1-5. [Link]

  • Toth, B. (1970). Biological Effect of Oral Administration of Isonicotinic Acid in Mice. Acta Morphologica Academiae Scientiarum Hungaricae, 18(2), 125-129. [Link]

  • Li, S., et al. (2019). Piperine attenuates cognitive impairment in an experimental mouse model of sporadic Alzheimer's disease. The Journal of nutritional biochemistry, 70, 147–155. [Link]

  • Molecules. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. 20(9), 15822-15834. [Link]

  • ResearchGate. (2022). Disease-Modifying Activity of Huperzine A on Alzheimer's Disease: Evidence from Preclinical Studies on Rodent Models. [Link]

  • Van den Hoven, et al. (2016). The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, camicinal, in type 1 diabetes mellitus with slow gastric emptying. British journal of pharmacology, 173(10), 1637–1647. [Link]

  • Kim, H., et al. (2023). Piper Longum's Neuroprotective Role Against Amyloid-β and Okadaic Acid-Induced Toxicity in U87MG Cells Through the Lipocalin-2 Pathway. Journal of Alzheimer's disease : JAD, 91(3), 1045–1058. [Link]

  • Gauthier, S., et al. (2020). Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials. The American journal of managed care, 26(8 Suppl), S163–S170. [Link]

  • Myers, T. M., et al. (2024). Pharmacokinetics and pharmacodynamics of standard nerve agent medical countermeasures in Göttingen Minipigs. Toxicology letters, 399, 32–42. [Link]

  • Medicinal Chemistry Research. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. 21(7), 1-20. [Link]

  • StatPearls Publishing. (2023). Pharmacokinetics and Pharmacodynamics. [Link]

  • Wikipedia. (n.d.). Phencyclidine. [Link]

  • Finnegan, K. T., et al. (1987). 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. The Journal of pharmacology and experimental therapeutics, 242(3), 1144–1151. [Link]

  • Walia, R., et al. (2012). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Bioorganic & medicinal chemistry letters, 22(1), 269–274. [Link]

  • El-Adawi, H., et al. (2009). Promethazine protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Neurobiology of disease, 36(1), 79–91. [Link]

Sources

Application Note: Quantitative Analysis of 2-(2-Methyl-1-piperidinyl)isonicotinic Acid using Validated LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methyl-1-piperidinyl)isonicotinic acid is a heterocyclic compound featuring a pyridine carboxylic acid core and a substituted piperidine moiety. The accurate quantification of this molecule is critical in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise determination of this compound in complex matrices. The methodologies described herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]

The selection of LC-MS/MS is predicated on its superior sensitivity and selectivity, which are essential for distinguishing the analyte from structurally similar impurities and endogenous matrix components.[4] This technique is particularly well-suited for analyzing piperidine derivatives, which can be readily ionized using electrospray ionization (ESI).[5]

Section 1: Analytical Strategy & Method Selection

The analytical target profile (ATP) for this method is the accurate and precise quantification of this compound over a defined concentration range suitable for pharmaceutical quality control and bioanalytical studies.[2] Several analytical techniques were considered, with their respective advantages and disadvantages summarized below.

Technique Principle Advantages Disadvantages
HPLC-UV Chromatographic separation with UV detection.[6][7]Cost-effective, robust, widely available.Lower sensitivity and selectivity compared to MS; requires a chromophore.[4]
GC-MS Separation of volatile compounds followed by mass analysis.High resolution for volatile analytes.Often requires derivatization for polar compounds like carboxylic acids to increase volatility.[4]
LC-MS/MS Chromatographic separation coupled with tandem mass spectrometry.[4]High sensitivity, high selectivity, suitable for non-volatile and polar compounds.[5]Higher initial instrument cost, potential for matrix effects.[4]

Given the structural characteristics of this compound (a polar, non-volatile molecule), LC-MS/MS was selected as the optimal technique. Its ability to provide structural information through fragmentation patterns and to quantify low-level analytes in complex matrices makes it the gold standard for this application.[4][5]

Logical Workflow for Method Development

cluster_0 Method Development cluster_1 Method Validation Analyte Characterization Analyte Physicochemical Properties Technique Selection LC-MS/MS Selection (Sensitivity & Selectivity) Analyte Characterization->Technique Selection Optimization of LC Parameters Column, Mobile Phase, Gradient Optimization Technique Selection->Optimization of LC Parameters Optimization of MS Parameters Ionization, MRM Transitions, Collision Energy Optimization of LC Parameters->Optimization of MS Parameters Validation Protocol Design ICH Q2(R2) Guideline Adherence Execution of Validation Experiments Linearity, Accuracy, Precision, Specificity Validation Protocol Design->Execution of Validation Experiments Data Analysis & Reporting Statistical Analysis & Validation Report Execution of Validation Experiments->Data Analysis & Reporting Method Validation Method Validation Specificity Specificity (Selectivity) Method Validation->Specificity Linearity Linearity & Range Method Validation->Linearity Accuracy Accuracy (Recovery) Method Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Method Validation->Precision Quantitation Limit Limit of Quantitation (LOQ) Method Validation->Quantitation Limit Robustness Robustness Method Validation->Robustness

Sources

Application Note: A High-Throughput Screening Cascade for Novel Modulators of the Nicotinic Acid Receptor GPR109A

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2) is the primary molecular target for nicotinic acid (niacin), a long-established therapeutic for treating dyslipidemia.[1][2] Activation of GPR109A in adipocytes leads to a Gαi-mediated inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequently suppressing lipolysis.[1][3] However, the clinical utility of niacin is hampered by a significant side effect: a cutaneous vasodilation known as flushing, which is primarily mediated by a separate β-arrestin signaling pathway in skin cells.[4] This creates a compelling therapeutic hypothesis: identifying Gαi-biased agonists that potently activate the desired anti-lipolytic pathway while minimally engaging the β-arrestin pathway could lead to new dyslipidemia drugs with improved patient compliance. This application note details a robust high-throughput screening (HTS) cascade designed to identify and characterize novel GPR109A modulators, such as the exemplary compound "2-(2-Methyl-1-piperidinyl)isonicotinic acid," focusing on differentiating Gαi-biased from unbiased agonists. We present detailed protocols for a primary AlphaLISA-based cAMP assay and a secondary β-arrestin recruitment assay, providing a comprehensive framework for researchers in drug discovery.

The GPR109A Target: A Duality of Signaling

GPR109A is a pleiotropic receptor with distinct downstream signaling pathways that are tissue- and context-dependent. A successful screening campaign hinges on understanding and dissecting these pathways.

  • Therapeutic Pathway (Gαi-coupled): In adipocytes, GPR109A couples to the inhibitory G protein, Gαi. Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to the second messenger cAMP.[3][5] Lowered cAMP levels decrease the activity of Protein Kinase A (PKA), leading to the inhibition of hormone-sensitive lipase and a reduction in the release of free fatty acids into the circulation. This is the desired anti-lipolytic and lipid-lowering effect.[1]

  • Side-Effect Pathway (β-Arrestin-coupled): In dermal Langerhans cells and keratinocytes, agonist-bound GPR109A recruits β-arrestin proteins.[4] This G protein-independent pathway initiates a signaling cascade that results in the synthesis and release of prostaglandins (primarily PGD2 and PGE2), which act on local blood vessels to cause the vasodilation, redness, and heat characteristic of the niacin flush.[1]

The core objective of our screening strategy is to find compounds that selectively activate the Gαi pathway over the β-arrestin pathway.

GPR109A_Signaling cluster_0 Adipocyte (Therapeutic Effect) cluster_1 Keratinocyte (Side Effect) Agonist_A GPR109A Agonist (e.g., Niacin) GPR109A_A GPR109A Agonist_A->GPR109A_A Gi Gαi Protein GPR109A_A->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ATP Lipolysis ↓ Lipolysis (Lipid Lowering) cAMP->Lipolysis Agonist_B GPR109A Agonist (e.g., Niacin) GPR109A_B GPR109A Agonist_B->GPR109A_B Arrestin β-Arrestin GPR109A_B->Arrestin PG ↑ Prostaglandins (PGD2, PGE2) Arrestin->PG Flush Cutaneous Flushing PG->Flush

Caption: GPR109A dual signaling pathways.

The High-Throughput Screening Cascade

A tiered approach is essential for efficiently identifying high-quality, biased agonists from large compound libraries. Our proposed workflow ensures that resources are focused on the most promising candidates.[6][7]

HTS_Workflow Lib Compound Library (>100,000 compounds) PrimScreen Primary HTS: cAMP Inhibition Assay (AlphaLISA) Lib->PrimScreen PrimHits Primary Hits (~0.5-2%) PrimScreen->PrimHits Confirm Hit Confirmation & Potency (IC50) PrimHits->Confirm ConfirmedHits Confirmed Agonists Confirm->ConfirmedHits SecScreen Secondary Assay: β-Arrestin Recruitment (EC50) ConfirmedHits->SecScreen Analysis Bias Analysis (IC50 vs EC50) SecScreen->Analysis Biased Gαi-Biased Agonists (Leads) Analysis->Biased High Bias Factor Unbiased Unbiased Agonists (Tool Compounds) Analysis->Unbiased Low Bias Factor

Caption: HTS cascade for identifying biased GPR109A agonists.

Primary HTS Protocol: Gαi Activation (cAMP Inhibition)

For the primary screen, we employ a homogenous, no-wash AlphaLISA cAMP assay. This technology is highly sensitive, robust, and amenable to automation in 1536-well plate formats.[8][9] The principle involves a competition between cellular cAMP produced by the cells and a biotinylated cAMP probe for binding to an anti-cAMP antibody-coated Acceptor bead.[10][11]

Protocol: AlphaLISA cAMP Assay in 384-Well Format

  • Cell Plating:

    • Culture CHO-K1 cells stably expressing human GPR109A in appropriate media.

    • Harvest cells and resuspend in stimulation buffer to a density of 0.5 x 10⁶ cells/mL.

    • Dispense 5 µL of cell suspension into each well of a 384-well assay plate (2,500 cells/well).

  • Compound Addition:

    • Prepare a dose-response plate of the test compound (e.g., this compound) and controls (Nicotinic acid as positive control, DMSO as negative control).

    • Using an acoustic dispenser or pin tool, transfer 50 nL of compound solution to the assay plate.

  • Cell Stimulation:

    • Prepare a solution of the adenylyl cyclase activator, Forskolin, mixed with a phosphodiesterase (PDE) inhibitor like IBMX in stimulation buffer. The final concentration of Forskolin should be one that elicits ~80% of the maximal signal (EC₈₀).

    • Add 5 µL of the Forskolin/IBMX solution to all wells except the basal control wells.

    • Incubate the plate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Prepare the AlphaLISA detection mix containing Acceptor beads, Biotin-cAMP probe, and Lysis buffer according to the manufacturer's protocol.

    • Add 10 µL of the detection mix to each well.

    • Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Signal Reading:

    • Add Streptavidin-Donor beads (10 µL) to all wells under subdued light.

    • Seal the plate and incubate for a further 90-120 minutes at room temperature in the dark.

    • Read the plate on an Alpha-enabled plate reader (e.g., EnVision) with 680 nm excitation and 615 nm emission.[10]

Assay Validation: The robustness of the assay should be confirmed by calculating the Z'-factor from control wells. A Z'-factor > 0.5 is considered excellent for HTS.[12]

  • Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

    • Where σ is the standard deviation, μ is the mean, 'pos' refers to the positive control (Forskolin + DMSO), and 'neg' refers to the negative control (Forskolin + max concentration of Nicotinic Acid).

Secondary Assay Protocol: β-Arrestin Recruitment

Hits confirmed from the primary screen are advanced to a β-arrestin recruitment assay to determine their potential for causing the flushing side effect. The Tango GPCR Assay technology, which uses a β-lactamase reporter system, is a well-validated method for this purpose.[4][13]

Protocol: Tango β-Arrestin Assay

  • Cell Plating:

    • Plate Tango GPR109A-bla U2OS cells in assay medium at a density of 10,000 cells/well in 32 µL in a 384-well, black-walled, clear-bottom plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare 5X serial dilutions of confirmed hits and control compounds.

    • Add 8 µL of the 5X compound solution to the cell plates.

    • Incubate for 5 hours at 37°C, 5% CO₂.

  • Substrate Addition and Detection:

    • Prepare the LiveBLAzer™ B/G FRET substrate solution according to the manufacturer's protocol.

    • Add 8 µL of the substrate mix to each well.

    • Incubate for 2 hours at room temperature in the dark.

  • Signal Reading:

    • Read the plate on a fluorescence plate reader with excitation at 409 nm and emission detection at both 460 nm (blue) and 530 nm (green).

  • Data Analysis:

    • Calculate the Emission Ratio (530 nm / 460 nm).

    • Agonist activity is determined by an increase in the blue:green emission ratio, indicating cleavage of the substrate by β-lactamase expressed upon β-arrestin recruitment.

Data Interpretation: Quantifying Bias

The ultimate goal is to identify compounds with a significantly higher potency in the Gαi activation assay (cAMP) compared to the β-arrestin recruitment assay.

Dose-Response Analysis: For each confirmed compound, dose-response curves are generated for both assays. The IC₅₀ (from the cAMP inhibition assay) and EC₅₀ (from the β-arrestin assay) values are calculated using a four-parameter logistic fit.

Bias Calculation: A simple way to quantify bias is to calculate the Bias Factor (also known as the Ligand Bias).

  • Bias Factor = EC₅₀ (β-Arrestin) / IC₅₀ (cAMP)

A higher bias factor indicates greater selectivity for the therapeutic Gαi pathway.

Table 1: Hypothetical Data for GPR109A Agonists

CompoundcAMP Inhibition (IC₅₀, nM)β-Arrestin Recruitment (EC₅₀, nM)Bias Factor (EC₅₀ / IC₅₀)Predicted Profile
Nicotinic Acid (Control)1502501.7Unbiased, Flushing
Compound X505,000100Gαi-Biased, Non-Flushing
Compound Y3002000.7β-Arrestin-Biased
This compound851,20014.1Gαi-Biased, Reduced Flushing

Conclusion

The described screening cascade provides a robust and efficient strategy for the discovery of novel, Gαi-biased GPR109A agonists. By systematically progressing from a high-throughput primary cAMP assay to a targeted secondary β-arrestin assay, this workflow enables the identification of compounds with a potentially superior therapeutic window, devoid of the dose-limiting flushing effect associated with current therapies like niacin. This approach, exemplified with the hypothetical compound "this compound," is applicable to any research program aimed at discovering next-generation modulators for GPR109A.

References

  • Title: GPR109A (Niacin Receptor) - Pathway Map Source: PathCards URL: [Link]

  • Title: The Use of AlphaScreen Technology in HTS: Current Status Source: PMC - NIH URL: [Link]

  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: PMC - NIH URL: [Link]

  • Title: High-Throughput GPCR Assay Development Source: Agilent URL: [Link]

  • Title: An Overview of High Throughput Screening at G Protein Coupled Receptors Source: ScienceDirect URL: [Link]

  • Title: GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon Source: PMC - NIH URL: [Link]

  • Title: Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain Source: PMC - PubMed Central URL: [Link]

  • Title: The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism Source: MDPI URL: [Link]

  • Title: Tools for GPCR drug discovery Source: PMC - NIH URL: [Link]

  • Title: GPR109A and Vascular Inflammation Source: PMC - NIH URL: [Link]

  • Title: The Use of AlphaScreen Technology in HTS: Current Status Source: Bentham Open Archives URL: [Link]

  • Title: Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics Source: ACS Publications URL: [Link]

  • Title: Guidance for Assay Development & HTS Source: High-Throughput Screening Center URL: [Link]

  • Title: Resources for Assay Development and High Throughput Screening Source: MSU Drug Discovery URL: [Link]

  • Title: Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics Source: PubMed Central URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery Source: Acta Pharmaceutica Sinica B URL: [Link]

  • Title: Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery Source: Anticancer Research URL: [Link]

  • Title: HTS Assay Validation - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5) Source: IU Indianapolis ScholarWorks URL: [Link]

  • Title: Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor Source: ResearchGate URL: [Link]

Sources

Topic: Formulation Strategies for 2-(2-Methyl-1-piperidinyl)isonicotinic acid and Other Novel Chemical Entities in Early-Stage In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Scientific Community

Audience: Researchers, scientists, and drug development professionals.

Abstract

The transition of a novel chemical entity (NCE) from discovery to in vivo testing is a critical juncture in preclinical research. The success of these studies hinges on the development of a stable and effective formulation that ensures appropriate exposure of the active pharmaceutical ingredient (API) in the animal model. This guide provides a comprehensive framework for formulating "2-(2-Methyl-1-piperidinyl)isonicotinic acid," a representative NCE with structural features suggesting potential solubility challenges. The principles and protocols detailed herein are broadly applicable to other small molecules, particularly those classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, which are characterized by poor aqueous solubility.[1] We will explore a systematic approach, from initial physicochemical characterization and solubility screening to the development of practical formulations for oral and parenteral administration, concluding with essential stability assessments to ensure data integrity.

Introduction: The Formulation Imperative

The molecular structure of this compound, featuring a lipophilic piperidinyl ring and an ionizable isonicotinic acid moiety, suggests that its aqueous solubility may be limited and pH-dependent. Such characteristics are common among new drug candidates, with approximately 90% of NCEs exhibiting poor water solubility.[1] Inadequate solubility can lead to poor absorption and low bioavailability, compromising the interpretation of efficacy and toxicity studies.[2][3] Therefore, a robust formulation strategy is not merely a preparatory step but a crucial element of experimental design.

This document serves as a practical guide for the laboratory researcher. It explains the causal relationships behind formulation choices, provides validated, step-by-step protocols, and is grounded in established scientific principles and regulatory expectations.

Pre-formulation Assessment: Characterizing Your NCE

Before a single vehicle is selected, a foundational understanding of the NCE's physicochemical properties is essential. This data guides the entire formulation development process.

Critical Physicochemical Parameters
  • Solubility: This is the most critical parameter. The solubility of an NCE should be determined in a range of aqueous and non-aqueous media. For an ionizable compound like our topic molecule, solubility must be assessed across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to simulate conditions in the gastrointestinal tract.

  • pKa: The acid dissociation constant (pKa) will determine the ionization state of the molecule at different pH values. Isonicotinic acid itself is amphoteric.[4] The presence of the basic piperidinyl group and the acidic carboxylic acid group means the molecule's charge and, consequently, its solubility and permeability, will change significantly with pH.

  • LogP/LogD: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant. These values help predict absorption characteristics and the suitability of lipid-based formulations.[5]

Protocol 1: Rapid Solubility Screening
  • Preparation: Prepare a series of 1.5 mL microcentrifuge tubes, each containing 1-2 mg of the NCE.

  • Vehicle Addition: Add 1 mL of each test vehicle (see Table 1 for examples) to the respective tubes.

  • Equilibration: Vortex the tubes vigorously for 1-2 minutes. Place them on a rotator at room temperature for 24 hours to reach equilibrium.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.

  • Quantification: Carefully collect a supernatant aliquot. Dilute it with a suitable mobile phase and analyze the concentration of the NCE using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Express solubility in mg/mL. This data will form the basis for selecting the initial formulation approach.

Formulation Development Workflow

The selection of a formulation strategy should be a logical, data-driven process. The diagram below illustrates a typical decision-making workflow for an NCE with unknown properties.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Path Selection A Determine Aqueous Solubility (pH 7.4) B Solubility > 10 mg/mL? A->B C Simple Aqueous Solution (e.g., Saline, PBS) B->C Yes D Is pH Adjustment Effective? B->D No E pH-Adjusted Solution D->E Yes F Explore Co-solvents, Surfactants, Cyclodextrins D->F No G Is Target Dose Soluble? F->G H Solution Formulation G->H Yes I Develop Suspension G->I No

Caption: Formulation selection workflow based on NCE solubility.

Formulations for Oral Administration

Oral delivery is the most common and convenient route of administration.[6] For preclinical studies, formulations are often simple solutions or suspensions.

Co-Solvent Formulations

When aqueous solubility is insufficient, the use of water-miscible organic solvents (co-solvents) can significantly enhance it.[2] The goal is to keep the drug in solution after it is administered and diluted by gastrointestinal fluids.

Table 1: Common Excipients for Preclinical Formulations

Excipient Function Typical Concentration (Oral) Typical Concentration (Parenteral)
Polyethylene Glycol 400 (PEG 400) Co-solvent 10 - 60% 10 - 50%
Propylene Glycol (PG) Co-solvent 10 - 50% 10 - 40%
Tween® 80 (Polysorbate 80) Surfactant, Solubilizer 1 - 10% 0.1 - 5%
Hydroxypropyl-β-cyclodextrin (HPβCD) Complexing Agent 10 - 40% 10 - 40%
Methylcellulose Suspending Agent 0.5 - 1% N/A

| Saline (0.9% NaCl) | Vehicle | q.s. to 100% | q.s. to 100% |

Note: Concentrations must be optimized and checked against toxicity data for the specific animal model.

Protocol 2: Preparation of a PEG 400/Tween 80/Water Co-Solvent Formulation

This protocol targets a final vehicle composition of 30% PEG 400, 5% Tween 80, and 65% water.

  • Weigh NCE: Accurately weigh the required amount of this compound for the desired final concentration (e.g., 10 mg/mL).

  • Solubilize in PEG 400: In a sterile glass beaker, add the PEG 400 and the weighed NCE. Use a magnetic stirrer to mix until the compound is fully dissolved. Gentle warming (30-40°C) may be applied if necessary.

  • Add Surfactant: Add the Tween 80 to the solution and continue stirring until the mixture is homogeneous.

  • Add Aqueous Phase: Slowly add the water (or saline/PBS) to the organic phase while stirring continuously to prevent precipitation.

  • Final Volume & pH Check: Adjust the final volume with water. Measure the pH of the final formulation and record it. For an acidic compound, the pH will likely be low.

  • Filtration: For a true solution, filter through a 0.22 µm syringe filter to remove any particulate matter.

Suspension Formulations

If the required dose cannot be achieved in a solution, a suspension is a viable alternative. The key is to ensure the particle size is controlled and the suspension is uniform to allow for accurate dosing.[5]

G A Weigh NCE and Suspending Agent (e.g., 0.5% Methylcellulose) B Prepare Suspending Vehicle: Disperse agent in water with stirring A->B C Add a small amount of vehicle to NCE powder to form a paste (Levigation) A->C B->C D Gradually add remaining vehicle to the paste with constant mixing (Geometric Dilution) C->D E Homogenize the suspension (e.g., using a tissue homogenizer or sonicator) D->E F Store in an appropriate container. Stir continuously before and during dosing. E->F

Caption: Workflow for preparing a uniform suspension.

Formulations for Parenteral Administration

Parenteral (e.g., intravenous, subcutaneous) formulations bypass first-pass metabolism and can achieve higher bioavailability.[7] However, they must meet stringent requirements for sterility, isotonicity, and physiological pH. Excipients must be of high purity and suitable for injection.[7][8][9]

Protocol 3: Preparation of a Solubilized Parenteral Formulation using HPβCD

Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, enhancing their solubility in aqueous media.[8]

  • Prepare Vehicle: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HPβCD) in Water for Injection (WFI) or sterile saline.

  • Dissolve NCE: Slowly add the weighed NCE to the HPβCD solution while vortexing or sonicating. The complexation process can take time and may be facilitated by gentle warming.

  • pH Adjustment: Once dissolved, check the pH. If necessary, adjust to a physiologically compatible range (typically pH 6.5-7.5) using dilute HCl or NaOH.

  • Sterile Filtration: Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial. This is a critical step to ensure the removal of microorganisms.[7]

  • Quality Control: Visually inspect the final product for any particulates or precipitation.

Stability Assessment of Preclinical Formulations

A formulation is only useful if it remains stable for the duration of the study. Stability testing ensures the NCE does not degrade and remains in the desired physical state (dissolved or uniformly suspended).[10][11] For early-phase studies, a short-term stability assessment is usually sufficient.

Protocol 4: 7-Day Formulation Stability Study
  • Preparation: Prepare a sufficient volume of the final formulation.

  • Aliquoting: Dispense the formulation into multiple sealed, labeled containers (e.g., glass vials).

  • Storage Conditions: Store aliquots under different conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (e.g., 25°C)

    • Accelerated (e.g., 40°C)[10]

  • Testing Schedule: Analyze samples at initial time point (T=0) and subsequent time points (e.g., Day 1, Day 3, Day 7).[12]

  • Analytical Tests:

    • Visual Appearance: Check for precipitation, color change, or phase separation.

    • pH Measurement: Record any changes in pH.

    • NCE Concentration: Use a stability-indicating HPLC method to measure the concentration of the NCE and detect any potential degradants.[13]

    • Particle Size (for suspensions): Ensure the particle size distribution remains consistent.

Table 2: Sample Stability Testing Plan

Time Point Storage Condition Tests to Perform Acceptance Criteria
T=0 N/A Appearance, pH, Concentration Clear solution, pH 6.8±0.2, 95-105% of target
Day 7 2-8°C Appearance, pH, Concentration No precipitation, pH change <0.5 units, 90-110% of T=0

| Day 7 | 25°C | Appearance, pH, Concentration | No precipitation, pH change <0.5 units, 90-110% of T=0 |

Conclusion and Best Practices

The development of a suitable in vivo formulation for a novel compound like this compound is a systematic process guided by its physicochemical properties. There is no single "best" formulation; the optimal choice depends on the required dose, the route of administration, and the stability of the NCE in the chosen vehicle.

Key Takeaways:

  • Characterize First: Always begin with a thorough pre-formulation assessment.

  • Keep it Simple: For early preclinical studies, the simplest formulation that meets the requirements of the study is often the best.

  • Ensure Homogeneity: Whether a solution or suspension, the formulation must be homogeneous to ensure accurate dosing.

  • Validate Stability: Always confirm that the NCE is stable in the final formulation for the intended duration of use.[11]

  • Safety is Paramount: Ensure all excipients are used at concentrations known to be safe for the chosen animal model and administration route.[14]

By following these principles and protocols, researchers can develop robust formulations that deliver reliable and reproducible results in their in vivo studies, paving the way for successful drug development.

References

  • WuXi AppTec. (2024).
  • Singh, G. et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Knipp, G. et al. (n.d.).
  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • PharmTech. (n.d.). Excipients for Parenterals.
  • Colorcon. (2025).
  • Pharmaceutical Technology. (2022).
  • Ashland. (n.d.). parenteral excipients.
  • Kline & Company. (2018).
  • StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.
  • BenchChem. (2025). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds.
  • Pharmaceutical Technology. (2019).
  • Alcami. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?
  • ChemicalBook. (n.d.). Isonicotinic acid | 55-22-1.
  • QualityHub. (2022). How to Set Up Drug Stability Testing Program for Pharmaceuticals.

Sources

Application Notes and Protocols for Target Identification Using 2-(2-Methyl-1-piperidinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Bridging Phenotype to Target

The identification of a bioactive small molecule's cellular target is a critical step in drug discovery and chemical biology. It transforms a compound with an interesting phenotypic effect into a tool for dissecting biological pathways and a lead for therapeutic development.[1] 2-(2-Methyl-1-piperidinyl)isonicotinic acid is a novel scaffold, and while its specific biological activity is under investigation, its structure, featuring a privileged piperidine moiety and a modifiable isonicotinic acid, makes it an excellent candidate for target deconvolution studies.[2][3]

This guide provides a comprehensive framework for identifying the protein targets of this compound. We will detail two orthogonal and powerful approaches: Affinity-Based Chemical Proteomics and label-free Cellular Thermal Shift Assay (CETSA). These methodologies are designed to provide researchers with a robust toolkit for moving from a compound of interest to a validated molecular target.

Part 1: Chemical Probe Synthesis

To utilize affinity-based methods, the parent compound, this compound, must first be converted into a chemical probe. This involves the strategic installation of a reporter tag (e.g., biotin) for enrichment and, optionally, a photoreactive group for covalent capture of the target protein.[4][5] The carboxylic acid of the isonicotinic acid moiety is the ideal handle for chemical modification, as it is less likely to be critical for binding compared to the piperidine ring.[4][6]

Rationale for Probe Design

A successful chemical probe must retain the biological activity of the parent compound. Therefore, a linker is used to distance the reporter tag from the core molecule, minimizing steric hindrance that could disrupt target binding.[4] We propose two types of probes: an affinity-based probe for pull-down experiments and a photoaffinity probe for covalent labeling.

  • Affinity Probe (Probe-Biotin): This probe will have a biotin tag attached via a flexible polyethylene glycol (PEG) linker. Biotin's high affinity for streptavidin allows for highly efficient capture of the probe-protein complex.[1][4]

  • Photoaffinity Probe (Probe-PAL): This more advanced probe incorporates a photoreactive group, such as a diazirine, in addition to a "clickable" alkyne handle.[7][8] Upon UV irradiation, the diazirine forms a highly reactive carbene that covalently crosslinks the probe to its binding partner, enabling more stringent purification and identification of both high and low-affinity interactors.[5][8] The alkyne handle allows for the subsequent attachment of biotin via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).[7]

G cluster_0 Probe Design Strategy cluster_1 Probe Components Parent This compound Probe_Biotin Affinity Probe (Probe-Biotin) Parent->Probe_Biotin Amide Coupling Probe_PAL Photoaffinity Probe (Probe-PAL) Parent->Probe_PAL Amide Coupling Linker Flexible Linker (e.g., PEG) Probe_Biotin->Linker Photo Photoreactive Group (Diazirine) Probe_PAL->Photo Tag Biotin Tag Linker->Tag Click Alkyne Handle Photo->Click

Caption: Design of affinity and photoaffinity probes.

Protocol: Synthesis of an Affinity-Based Biotinylated Probe

This protocol describes the synthesis of a biotinylated probe via standard amide coupling.

Materials:

  • This compound

  • Biotin-PEG-Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[9]

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add EDC (1.5 eq) and NHS (1.2 eq) to the solution to activate the carboxylic acid. Stir at room temperature for 1 hour.[9][10]

  • In a separate flask, dissolve Biotin-PEG-Amine (1.1 eq) in anhydrous DMF and add TEA (2.0 eq).

  • Add the Biotin-PEG-Amine solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final biotinylated probe.

Part 2: Affinity-Based Target Identification

This method uses the biotinylated probe to isolate its binding partners from a complex biological sample, such as a cell lysate.[1][11] The captured proteins are then identified by mass spectrometry.

G Start Cell Lysate Preparation Incubate Incubate Lysate with Biotinylated Probe Start->Incubate Capture Capture Probe-Protein Complex with Streptavidin Beads Incubate->Capture Wash Wash Beads to Remove Non-Specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Protein Identification by LC-MS/MS Elute->Analyze

Caption: Workflow for affinity-based pull-down.

Protocol: Affinity Pull-Down Assay

Materials:

  • Biotinylated probe and parent compound (for competition control)

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Cultured cells of interest

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Determine protein concentration using a BCA assay.

  • Probe Incubation: Dilute the cell lysate to a final concentration of 1-2 mg/mL. Add the biotinylated probe to the lysate at a predetermined optimal concentration. For a competition control, pre-incubate a separate aliquot of lysate with a 100-fold excess of the parent compound for 1 hour before adding the biotinylated probe. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Capture: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (3-5 times) with ice-cold wash buffer to remove non-specifically bound proteins.[12]

  • Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • Sample Preparation for Mass Spectrometry: Run the eluate on a short SDS-PAGE gel to separate proteins from the beads and probe. Excise the entire protein lane, perform in-gel digestion with trypsin, and extract the resulting peptides.[13]

Protein Identification by LC-MS/MS

The extracted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14] The resulting spectra are searched against a protein database to identify the captured proteins.

Data Analysis:

  • Identified proteins are quantified based on spectral counts or peak intensities.

  • Proteins that are significantly enriched in the probe-treated sample compared to the competition control and a beads-only control are considered high-confidence binding partners.

  • The results are typically visualized using a volcano plot.

Protein ID Gene Name Fold Enrichment (Probe vs. Competition) p-value Function
P12345GENE115.20.001Kinase
Q67890GENE210.50.005Transcription Factor
R13579GENE32.10.04Structural Protein
S24680GENE41.20.35Metabolic Enzyme

This is a table of hypothetical data.

Part 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method for assessing target engagement in a cellular context.[15][16][17] The principle is that the binding of a small molecule can stabilize its target protein, leading to an increase in the protein's melting temperature.[15][18]

G Start Treat Cells with Compound or Vehicle Heat Heat Cell Lysates at Different Temperatures Start->Heat Separate Separate Soluble and Aggregated Proteins Heat->Separate Detect Detect Soluble Protein Levels (Western Blot or MS) Separate->Detect Plot Plot Melting Curves Detect->Plot

Caption: Workflow for the Cellular Thermal Shift Assay.

Protocol: CETSA with Western Blot Readout

Materials:

  • This compound

  • Cultured cells of interest

  • PBS and lysis buffer

  • PCR tubes and a thermal cycler

  • Primary antibody against a candidate target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the parent compound or a vehicle control (e.g., DMSO) for a defined period.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer containing protease inhibitors. Perform freeze-thaw cycles to lyse the cells.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.[15]

  • Separation: Cool the tubes to room temperature and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific candidate protein remaining in the soluble fraction by Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot and plot them against the temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[19]

Conclusion

The protocols outlined in this guide provide a comprehensive strategy for the target deconvolution of this compound. By combining the strengths of affinity-based chemical proteomics and the label-free CETSA method, researchers can confidently identify and validate the molecular targets of this and other novel small molecules. The successful identification of a target is a pivotal moment in translational research, paving the way for mechanistic studies and the development of next-generation therapeutics.

References

  • Springer Protocols. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells.[Link]

  • PubMed. Synthetic strategies for the biotinylation of bioactive small molecules.[Link]

  • Mtoz Biolabs. LC-MS Analysis of Pull-down Proteins.[Link]

  • RSC Publishing. Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum.[Link]

  • ResearchGate. Design and Synthesis of a Tag‐Free Chemical Probe for Photoaffinity Labeling | Request PDF.[Link]

  • Taylor & Francis Online. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).[Link]

  • PLOS ONE. Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria.[Link]

  • National Institutes of Health. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.[Link]

  • Springer Nature Experiments. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay.[Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.[Link]

  • UKnowledge. Biotinylation as a Tool to Enhance the Uptake of Small Molecules in Gram-Negative Bacteria.[Link]

  • PubMed Central. Photoaffinity labeling in target- and binding-site identification.[Link]

  • Proteome Sciences. IP Pull Downs.[Link]

  • MetwareBio. Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications.[Link]

  • PubMed. Synthesis, photochemistry, and biological characterization of photolabile protecting groups for carboxylic acids and neurotransmitters.[Link]

  • Chemistry LibreTexts. 21.4: Synthesis of Carboxylic Acids.[Link]

  • MDPI. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters.[Link]

  • YouTube. 20.11 Synthesis and Reactions of Carboxylic Acids.[Link]

  • Digital Commons@Becker. Synthesis and evaluation of photoaffinity labeling reagents for identifying binding sites of sulfated neurosteroids on NMDA and.[Link]

  • PrepChem.com. Synthesis of (a) methyl isonicotinate.[Link]

  • ResearchGate. Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl...[Link]

  • Wikipedia. Methyl isonicotinate.[Link]

  • JOCPR. Synthesis and insecticidal activity of some nicotinic acid derivatives.[Link]

  • Google Patents.US2748137A - Process for preparing isonicotinic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Methyl-1-piperidinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of 2-(2-Methyl-1-piperidinyl)isonicotinic acid. This document provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions (FAQs) tailored for researchers, chemists, and drug development professionals.

Introduction: Understanding the Challenge

This compound is a structurally complex molecule that presents unique purification hurdles. Its key challenge lies in its zwitterionic nature. The molecule contains both a basic piperidine nitrogen and an acidic carboxylic acid group. This duality means its charge, solubility, and chromatographic behavior are highly dependent on pH, making standard purification protocols often ineffective. Furthermore, the synthesis of this molecule, which may involve palladium-catalyzed cross-coupling reactions, can introduce persistent impurities that require targeted removal strategies. This guide is designed to provide a logical framework for overcoming these specific challenges.

Section 1: Physicochemical Profile & Its Impact on Purification

A thorough understanding of the molecule's properties is the first step toward designing a successful purification strategy.

PropertyEstimated Value/CharacteristicImpact on Purification
Molecular Weight ~234.3 g/mol Standard for small molecules.
pKa (Isonicotinic Acid) ~3-5The carboxylic acid is deprotonated at neutral and basic pH, increasing polarity and water solubility.
pKa (Piperidine Nitrogen) ~9-11The piperidine nitrogen is protonated at neutral and acidic pH, increasing polarity and water solubility.
Isoelectric Point (pI) ~6-8 (Estimated)At this pH, the molecule is a neutral zwitterion, often exhibiting its lowest solubility in water, which can be exploited for crystallization.
Predicted logP Variable with pHLow logP in both highly acidic and basic conditions; highest in the zwitterionic form.
Physical Form Can be a crystalline solid or a persistent oil.The tendency to oil out complicates isolation and crystallization.
Structural Feature Restricted C-N bond rotationThe bond between the pyridine ring and piperidine nitrogen can exhibit slow rotation, leading to the appearance of multiple conformers (rotamers) in NMR spectra, which can be mistaken for impurities[1][2][3][4].

Section 2: Troubleshooting & FAQs

This section addresses the most common questions and issues encountered during the purification of this compound.

FAQ 1: What are the most common impurities I can expect from a typical synthesis?

Answer: The impurity profile largely depends on the synthetic route. A common approach to synthesizing this molecule is the Nucleophilic Aromatic Substitution (SNAr) of a 2-halopyridine (like 2-chloroisonicotinic acid) with 2-methylpiperidine.

Common Impurities Include:

  • Unreacted Starting Materials: Residual 2-chloroisonicotinic acid and 2-methylpiperidine.

  • By-products: If the starting material is an ester (e.g., methyl 2-chloroisonicotinate), you may have the ester of your final product or partially hydrolyzed intermediates.

  • Reagents: Coupling agents, bases (e.g., triethylamine, DIPEA), and their corresponding salts.

  • Residual Palladium Catalyst: If a cross-coupling reaction (e.g., Buchwald-Hartwig) was used, residual palladium is a critical impurity to remove, as regulatory bodies have strict limits for APIs (often <10 ppm)[5][6].

dot graph "impurity_sources" { layout="neato"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: Common impurities in crude this compound.

FAQ 2: My product is "oiling out" instead of crystallizing. What should I do?

Answer: "Oiling out" is common for zwitterionic compounds, which can have poor solubility in many common organic solvents[7]. This happens when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.

Troubleshooting Strategies:

  • Adjust the pH: The key is to find the isoelectric point (pI), where the molecule is neutral and least soluble. Dissolve your crude product in a minimal amount of acidic water (e.g., 1M HCl) to protonate the piperidine, then slowly add a base (e.g., 1M NaOH) dropwise. The product should precipitate as a solid at its pI.

  • Solvent System Screening: If pH adjustment fails, try a multi-solvent system. Dissolve the oil in a good solvent (e.g., methanol, DMSO) and add an anti-solvent (e.g., acetonitrile, diethyl ether, MTBE) dropwise until persistent cloudiness is observed. Warming the solution to dissolve the oil and then allowing it to cool slowly can promote crystallization.

  • Trituration: Stir the oil vigorously with a solvent in which it is poorly soluble (e.g., diethyl ether, hexanes, or ethyl acetate). This can sometimes induce solidification by mechanically breaking up the oil and encouraging nucleation.

  • Salt Formation: If the freebase is persistently an oil, consider forming a salt. Reacting it with an acid like HCl (in ether) or oxalic acid may yield a more crystalline solid that is easier to handle and purify.

FAQ 3: How do I purify this compound using flash chromatography? It keeps streaking on the TLC plate.

Answer: Streaking on a silica gel TLC plate is a classic sign of a compound that is too polar or has strong interactions with the acidic silanol groups on the silica surface. Given the basic nitrogen and acidic carboxylate, this is expected.

Optimized Chromatography Protocol:

  • Stationary Phase:

    • Standard Silica Gel (Acidic): Not recommended without modification, as the basic piperidine will interact strongly.

    • Amine-Treated or Deactivated Silica: This is a better option. You can prepare it by flushing the column with your eluent containing 1-2% triethylamine before loading the sample[8][9].

    • Reversed-Phase (C18): An excellent choice for polar compounds. The compound will be eluted with a gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to improve peak shape.

  • Mobile Phase (for Normal Phase):

    • Use a Polar System: A typical starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • Add Modifiers: To prevent streaking, add an acid and/or a base to your eluent.

      • For acidic compounds: Add 0.5-1% acetic acid or formic acid[9].

      • For basic compounds: Add 0.5-1% triethylamine or pyridine[9].

      • For zwitterions like this: Often, a combination is needed. A mobile phase of DCM:MeOH with both 1% acetic acid and 1% triethylamine can effectively "buffer" the silica surface and the compound, leading to much sharper peaks.

FAQ 4: My NMR spectrum looks messy, but LC-MS shows a single pure peak. Is it impure?

Answer: Not necessarily. This is a common point of confusion. The "messy" NMR is likely due to the presence of rotational isomers (rotamers) . The partial double-bond character of the C-N bond between the pyridine ring and the piperidine nitrogen restricts rotation[1][4].

  • What you see: At room temperature, the rotation around this bond might be slow on the NMR timescale, causing a single compound to show two distinct sets of signals[2]. You might see doubled peaks for the pyridine protons or the protons on the piperidine ring adjacent to the nitrogen.

  • How to confirm: Run a variable-temperature NMR (VT-NMR) experiment. As you heat the sample, the rate of rotation increases. If the doubled peaks begin to broaden and eventually merge into single, sharp peaks at a higher temperature, you have confirmed the presence of rotamers[1][2].

FAQ 5: How can I effectively remove residual palladium catalyst?

Answer: Palladium removal is a critical step in pharmaceutical chemistry. Traditional methods like recrystallization can sometimes trap metals within the crystal lattice[10].

Recommended Methods:

  • Metal Scavengers: These are functionalized silica gels or polymers with ligands that chelate palladium (e.g., thiol, amine, or phosphine groups). Stirring the crude product solution with a scavenger for a few hours followed by filtration is a highly effective method[5][6].

  • Activated Carbon: Treatment with activated carbon can adsorb palladium complexes. However, it can also lead to loss of the desired product, so it should be used judiciously.

  • Extraction/Washes: Sometimes, washing the organic solution with an aqueous solution containing a chelating agent like thiourea or N-acetylcysteine can help pull the palladium into the aqueous layer[6].

Section 3: Step-by-Step Protocols

Protocol 1: Purification by pH-Controlled Precipitation/Crystallization
  • Dissolution: Dissolve the crude product (1.0 g) in a minimal amount of 1M HCl (aq) (~5-10 mL). Ensure the solution is clear.

  • Filtration (Optional): If there are insoluble non-basic impurities, filter the acidic solution.

  • Precipitation: While stirring vigorously, add 1M NaOH (aq) dropwise. Monitor the pH.

  • Identify pI: As you approach the isoelectric point (pI, likely pH 6-8), a precipitate will form. Continue adding base until no more precipitate appears. Check the pH of the mother liquor.

  • Isolation: Isolate the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove salts, followed by a rinse with a non-polar solvent like diethyl ether to aid drying.

  • Drying: Dry the solid under high vacuum.

dot graph "crystallization_workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: Workflow for purification via pH-controlled precipitation.

Protocol 2: Optimized Flash Chromatography on Silica Gel
  • TLC Analysis: Develop a TLC method using DCM:MeOH as the eluent. Spot the crude material on three separate lanes. Run one with the plain eluent, one with 1% acetic acid added, and one with 1% triethylamine added. The best peak shape (least streaking) will guide your column conditions. Aim for an Rf of ~0.3[9].

  • Column Packing: Pack a silica gel column using a non-polar solvent like hexane.

  • Equilibration: Equilibrate the column with your chosen mobile phase (e.g., 95:5 DCM:MeOH + 1% triethylamine) for at least 3-5 column volumes. This step is crucial for deactivating the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. If solubility is poor, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column using an isocratic or gradient elution. For example, start with 98:2 DCM:MeOH and gradually increase the methanol concentration.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note: If you used triethylamine, it is volatile and will be removed. If you used acetic acid, co-evaporation with a non-polar solvent like toluene may be needed to remove the final traces[9].

Section 4: References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Si-Novation. Removal of Residual Palladium from API. [Link]

  • Amazon Filters. Improving Operator Safety in API Catalyst Recovery. [Link]

  • ResearchGate. (2018, March 6). Crystal engineering of zwitterionic drug to neutral co-crystals. [Link]

  • Royal Society of Chemistry. Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. [Link]

  • ResearchGate. Crystal engineering of a zwitterionic drug to neutral cocrystals: A general solution for floxacins | Request PDF. [Link]

  • Inopsys. A sustainable approach for removal of an Active Pharmaceutical Ingredient (API). [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • National Institutes of Health. Co-crystallization of a neutral molecule and its zwitterionic tautomer. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • MDPI. Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. [Link]

  • National Institutes of Health. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • National Institutes of Health. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • PrepChem.com. Synthesis of (a) methyl isonicotinate. [Link]

  • ResearchGate. Scheme 1: Synthesis of Isonipecotic acid methyl ester. [Link]

  • National Institutes of Health. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ResearchGate. (PDF) NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. [Link]

  • Google Patents. CN104860870A - Preparation method of piperidines with different substituents.

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • Google Patents. US3192220A - Reduction of isonicotinic acid esters.

  • Wikipedia. Pyridinecarboxylic acid. [Link]

  • Google Patents. US2748137A - Process for preparing isonicotinic acid.

  • Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

Sources

"2-(2-Methyl-1-piperidinyl)isonicotinic acid" off-target effects investigation

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest: 2-(2-Methyl-1-piperidinyl)isonicotinic acid Document ID: TSC-SMI-481516 Prepared By: Senior Application Scientist, Discovery Biology Division

Introduction

Welcome to the Technical Support Center. This guide provides a comprehensive framework for investigating the potential off-target effects of the novel small molecule, This compound . As this is a new chemical entity, a systematic and multi-tiered approach is essential to de-risk the compound and build a comprehensive safety and selectivity profile.

The structure, featuring an isonicotinic acid core (a pyridinecarboxylic acid), is reminiscent of moieties found in compounds like isoniazid, which targets enzymes involved in mycolic acid synthesis in mycobacteria.[1][2] However, the addition of a 2-methyl-piperidinyl group introduces significant lipophilicity and structural complexity, creating the potential for interactions with a wide range of other protein targets, a common challenge in drug discovery.[3][4]

This document is structured to guide you, the researcher, through a logical workflow, from initial computational predictions to rigorous cellular validation. It combines frequently asked questions (FAQs) with detailed troubleshooting guides and experimental protocols to address common challenges encountered in the field.

PART 1: Frequently Asked Questions (FAQs) - Initial Assessment

Q1: What are off-target effects and why are they a primary concern for a molecule like this compound?

A1: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target.[5][6] These interactions can lead to unexpected cellular phenotypes, toxicity, or adverse drug reactions (ADRs).[3] For a novel molecule, identifying these effects early is critical to avoid costly failures in later stages of development.[7] The piperidinyl group, in particular, is a common feature in many CNS-active compounds and can contribute to interactions with receptors and ion channels, making a broad screening approach essential.[8]

Q2: Based on its structure, what initial predictions can we make about potential off-targets?

A2: While not definitive, structural analysis provides initial hypotheses:

  • Isonicotinic Acid Moiety: This group is related to isoniazid. While the primary target of isoniazid is the mycobacterial enzyme InhA, analogs could potentially interact with other oxidoreductases or enzymes that utilize NAD(H) as a cofactor.[1]

  • Piperidinyl Group: This is a privileged scaffold in medicinal chemistry. Its presence suggests potential interactions with G-protein coupled receptors (GPCRs), ion channels (such as the hERG potassium channel, a critical safety liability), and transporters.[9]

  • Overall Physicochemical Properties: The compound's lipophilicity and potential basicity (due to the piperidine nitrogen) can influence its distribution and propensity for non-specific binding or accumulation in certain tissues, which can drive off-target effects.[4]

Q3: What is the overall strategy for identifying and validating off-target effects?

A3: A tiered, "funnel-down" approach is most effective. It begins with broad, often computational or high-throughput biochemical methods to generate a list of potential interactors. This is followed by more focused, biologically relevant assays to confirm target engagement in a cellular context and link it to a functional outcome.

Off_Target_Workflow cluster_0 Tier 1: Hypothesis Generation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Functional Confirmation cluster_3 Outcome in_silico In Silico Prediction (Similarity Search, Docking) biochem Broad Biochemical Screening (Kinase Panels, AP-MS) in_silico->biochem Guide screen design cetsa Cellular Target Engagement (e.g., CETSA) biochem->cetsa Prioritize hits phenotypic Phenotypic & Signaling Assays (Downstream Pathway Analysis) cetsa->phenotypic Confirm cellular binding outcome Validated Off-Target Profile phenotypic->outcome Link binding to function

Caption: Tiered workflow for off-target identification and validation.

PART 2: Experimental Strategies & Troubleshooting Guides

This section provides detailed protocols and troubleshooting for key experimental techniques.

Strategy 1: Unbiased Target Identification using Affinity Chromatography-Mass Spectrometry (AP-MS)

AP-MS is a powerful, unbiased method to "fish" for interacting proteins from a complex cell lysate using an immobilized version of your compound.[10][11] This approach is ideal for discovering completely unexpected off-targets.

Experimental Protocol: AP-MS
  • Compound Immobilization (Bait Preparation):

    • Action: Synthesize an analog of this compound with a linker arm (e.g., an amino-hexyl linker) suitable for covalent coupling to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or Dynabeads).

    • Rationale: The linker must be positioned on a part of the molecule that is not critical for target binding to ensure the pharmacophore remains accessible.

    • Critical Control: Prepare "beads-only" and "inactive analog" control columns. An inactive analog, ideally a structurally similar molecule that lacks the primary biological activity, is crucial for distinguishing specific from non-specific binders.

  • Cell Lysate Preparation:

    • Action: Grow cells of interest (e.g., a relevant cancer cell line or primary cells) and harvest. Lyse the cells in a non-denaturing buffer (e.g., containing 0.1-0.5% NP-40 or CHAPS) with protease and phosphatase inhibitors.

    • Rationale: Maintaining proteins in their native conformation is essential for preserving binding interactions.[11]

  • Affinity Capture:

    • Action: Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C.

    • Rationale: Low temperature and gentle agitation minimize protein degradation and non-specific interactions.

  • Washing:

    • Action: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A stepwise increase in salt concentration or a mild non-ionic detergent can be used to increase stringency.

    • Expert Tip: Perform at least 5-7 washes. Insufficient washing is a primary source of false positives.

  • Elution and Sample Preparation:

    • Action: Elute bound proteins using a competitive ligand (excess free compound), a change in pH, or a denaturant like SDS. For MS analysis, on-bead digestion with trypsin is often preferred.

    • Rationale: On-bead digestion minimizes sample loss and contamination from the bait molecule or elution agents.

  • LC-MS/MS Analysis:

    • Action: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify proteins that are significantly enriched in the active compound pulldown compared to the negative controls (beads-only, inactive analog). Label-free quantification (LFQ) or stable isotope labeling (SILAC) can be used for robust quantitative comparison.

Troubleshooting Guide: AP-MS
ProblemPossible Cause(s)Recommended Solution(s)
High background of non-specific proteins 1. Insufficient washing.2. Hydrophobic interactions with the beads/linker.3. Lysate is too concentrated.1. Increase the number of washes and/or the detergent/salt concentration in the wash buffer.2. Add a blocking agent like BSA to the lysate before incubation.3. Dilute the lysate or reduce the amount used for incubation.
No or few protein hits identified 1. Compound is not properly immobilized.2. Target protein is of low abundance.3. Interaction is weak and lost during washes.1. Verify immobilization using an analytical technique (e.g., NMR of the supernatant after coupling).2. Use a cell line known to overexpress potential targets or perform subcellular fractionation to enrich for them.3. Reduce wash stringency or use a cross-linking agent (use with caution as it can create artifacts).
Target protein is identified in both active and inactive analog pulldowns 1. The "inactive" analog is not truly inactive and retains some binding affinity.2. Binding is to a common structural feature, not the specific pharmacophore.1. Synthesize a different negative control with more significant structural modifications.2. This may be a valid hit. Further validation with orthogonal methods (e.g., CETSA) is required to confirm specificity.
Strategy 2: Validating Target Engagement in Cells with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming direct binding of a compound to its target in an intact cellular environment.[12][13] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[14][15]

CETSA_Principle cluster_0 No Ligand cluster_1 With Ligand P_unbound Protein Heat_1 Heat P_unbound->Heat_1 P_denatured Denatured Protein Heat_1->P_denatured PL_complex Protein-Ligand Complex Heat_2 Heat PL_complex->Heat_2 PL_stable Stable Complex Heat_2->PL_stable

Caption: Principle of CETSA: ligand binding increases protein thermal stability.

Experimental Protocol: CETSA (Western Blot Detection)
  • Cell Treatment:

    • Action: Treat intact cells with either the vehicle (e.g., DMSO) or this compound at a desired concentration for 1-2 hours.

    • Rationale: This allows for cellular uptake and target engagement.

  • Heating Step:

    • Action: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[14]

    • Rationale: This heat challenge denatures and aggregates unbound proteins. A precise thermal cycler is critical for reproducibility.

  • Cell Lysis and Separation:

    • Action: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

    • Action: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the aggregated proteins.

    • Rationale: This step separates the soluble (stable) protein fraction from the insoluble (denatured) fraction.

  • Protein Quantification and Analysis:

    • Action: Carefully collect the supernatant (soluble fraction). Quantify total protein concentration (e.g., using a BCA assay) to ensure equal loading.

    • Action: Analyze the abundance of the target protein in the soluble fraction by Western blot using a specific antibody.

    • Data Analysis: Plot the band intensity for the target protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct binding.[13]

Troubleshooting Guide: CETSA
ProblemPossible Cause(s)Recommended Solution(s)
No clear melting curve (protein is stable at all temperatures) 1. The selected temperature range is too low for this specific protein.2. The antibody is detecting a different, highly stable protein.1. Expand the temperature range to higher values (e.g., up to 85°C).2. Validate antibody specificity using siRNA/CRISPR knockout cells or by testing on recombinant protein.
No thermal shift observed with the compound 1. The compound does not bind the target in intact cells (poor permeability).2. The binding affinity is too low to cause a detectable shift.3. The compound dissociates after cell lysis.[12]1. Perform the CETSA experiment on cell lysates instead of intact cells to bypass the cell membrane.2. Increase the compound concentration.3. A lysate-based CETSA is often preferred for lower-affinity ligands.[12]
High variability between replicates 1. Inconsistent heating/cooling.2. Inefficient or variable cell lysis.3. Pipetting errors when collecting the supernatant.1. Use a high-quality thermal cycler with a heated lid. Ensure all tubes are firmly in the block.2. Optimize the freeze-thaw protocol; ensure samples are fully frozen and thawed in each cycle.3. Be extremely careful to avoid disturbing the pellet when collecting the soluble fraction.
Strategy 3: Broad Kinase Profiling

Since a significant portion of drug discovery efforts targets kinases, and many small molecules exhibit off-target kinase activity, a broad kinase screen is a standard and essential step.[16][17] Service providers offer panels that screen your compound against hundreds of kinases.

Interpreting Kinase Profiling Data
  • Data Format: Results are typically provided as "% Inhibition" at one or two fixed concentrations of your compound (e.g., 1 µM and 10 µM).

  • Hit Identification: A common threshold for a "hit" is >50% inhibition. However, the significance of a hit depends on the therapeutic window of your compound.

  • Follow-up Actions:

    • Dose-Response: For any significant hits, perform a full dose-response curve to determine the IC50 value.

    • Cellular Validation: Use CETSA or downstream signaling assays (e.g., looking at the phosphorylation of a known substrate) to confirm that the compound inhibits the kinase in a cellular context.[18]

    • ATP Competition: Determine if the inhibition is ATP-competitive, as this can provide insight into the binding mode and guide efforts to improve selectivity.[19]

Troubleshooting Guide: Kinase Assays
ProblemPossible Cause(s)Recommended Solution(s)
Discrepancy between biochemical and cellular activity 1. Poor cell permeability of the compound.2. High intracellular ATP concentration outcompetes the inhibitor.[16]3. The compound is rapidly metabolized or effluxed from the cell.1. Assess compound permeability using a PAMPA or Caco-2 assay.2. Select a kinase assay format that uses physiologically relevant ATP concentrations for secondary screening.[16]3. Evaluate compound stability in cell culture medium and in the presence of liver microsomes.
Compound interferes with the assay format 1. Autofluorescence of the compound in fluorescence-based assays.2. Inhibition of the reporter enzyme (e.g., luciferase) in luminescence-based assays like ADP-Glo.[20]1. Run a compound-only control (no kinase) to measure background signal.2. Use an orthogonal assay format for validation, such as a radiometric assay, which is considered a gold standard.[16][21]

PART 3: References

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Bowes, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs. Available at: [Link]

  • Crowther, G.J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. EMBL-EBI Train online. Available at: [Link]

  • BellBrook Labs. (2023). What Is the Best Kinase Assay?. BellBrook Labs. Available at: [Link]

  • Bosc, N., et al. (2019). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Amaro, R.E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Amaro, R.E., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Molecules. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Van Breemen, R.B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Parrow, V. (n.d.). CETSA. Parrowlab.org. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]

  • Chem Help ASAP. (2020). off-target effects. YouTube. Available at: [Link]

  • Dr.Oracle. (2024). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?. Dr.Oracle. Available at: [Link]

  • Rudolph, J. (2017). resolving the question of on- or off-target toxicity – a case study. YouTube. Available at: [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. Available at: [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • Chem Help ASAP. (2020). off-target effects of drugs. YouTube. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Structural analysis of isonicotinic hydrazide Basic units. WJBPHS. Available at: [Link]

  • Wikipedia. (n.d.). Phencyclidine. Wikipedia. Available at: [Link]

  • Franzblau, S.G., et al. (2018). Reinvestigation of the structure-activity relationships of isoniazid. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Optimizing Dose-Response Curves for 2-(2-Methyl-1-piperidinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for establishing robust and reproducible dose-response curves for the novel compound, 2-(2-Methyl-1-piperidinyl)isonicotinic acid. Given the limited specific literature on this molecule, this document establishes a foundational framework based on established pharmacological principles for similar small molecules, likely targeting nicotinic acid or related receptors.

Introduction to Dose-Response Relationships

A dose-response curve is a fundamental tool in pharmacology, illustrating the relationship between the concentration (dose) of a drug and the magnitude of its biological effect (response).[1][2][3] Key parameters derived from this curve—such as EC50 (half-maximal effective concentration), Emax (maximum effect), and the Hill slope—are critical for characterizing the potency and efficacy of a compound.[1][2] Establishing an accurate dose-response curve is essential for minimizing experimental variation, interpreting data correctly, and making informed decisions in drug development pipelines.[2]

While the precise mechanism of action for this compound is not extensively documented, its structural similarity to isonicotinic acid suggests it may act as a modulator of nicotinic acid receptors or related pathways. Isonicotinic acid hydrazide (isoniazid), a related compound, acts as a prodrug targeting mycolic acid synthesis in mycobacteria.[4][5] This guide will therefore follow best practices for characterizing novel small molecule agonists or antagonists.[2]

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during dose-response experiments in a direct question-and-answer format.

Question 1: Why is my dose-response curve flat or showing no effect?

A flat dose-response curve indicates that the compound is not producing the expected biological effect within the tested concentration range.

  • Possible Cause 1: Inappropriate Concentration Range. The selected dose range may be too low to elicit a response or so high that it causes cytotoxicity, masking the intended effect.

    • Solution: Conduct a broad-range pilot experiment, using serial dilutions over several orders of magnitude (e.g., from 1 nM to 100 µM) to identify an active concentration window.

  • Possible Cause 2: Compound Instability or Degradation. The compound may be unstable in the assay medium, degrading before it can interact with the target.

    • Solution: Assess compound stability in your assay buffer over the experiment's duration. Consider using fresh stock solutions for each experiment.

  • Possible Cause 3: Low Compound Solubility. The compound may be precipitating out of solution at higher concentrations, meaning the actual concentration exposed to the cells is lower than the nominal concentration.[6][7] Low solubility can lead to underestimated activity and variable data.[6][7]

    • Solution: Visually inspect wells with the highest concentrations for precipitation. Use a validated solvent like DMSO and ensure the final concentration does not exceed its solubility limit in the assay medium (typically <1%).[7] It may be necessary to perform a kinetic solubility assay.[8]

  • Possible Cause 4: Incorrect Assay Target or System. The chosen cell line or assay system may not express the molecular target of this compound or may lack the necessary downstream signaling components.

    • Solution: Confirm target expression in your model system using techniques like Western blot, qPCR, or flow cytometry. Run a positive control compound with a known mechanism of action to validate the assay's responsiveness.

Question 2: My data points show high variability between replicates. What can I do?

High variability can obscure the true dose-response relationship and reduce confidence in the calculated parameters.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in the microplate wells is a common source of variability.[9] Moving plates too quickly after seeding can cause cells to accumulate at the well edges.[9]

    • Solution: Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for 15-20 minutes before transferring to the incubator to promote even settling. Always inspect wells microscopically to confirm a uniform monolayer.[9]

  • Possible Cause 2: Pipetting Errors. Inaccurate or inconsistent pipetting, especially during serial dilutions, can introduce significant errors that propagate across the concentration range.[10]

    • Solution: Calibrate pipettes regularly. Use fresh tips for each concentration. For serial dilutions, ensure thorough mixing at each step. Automating liquid handling can significantly improve precision.[11]

  • Possible Cause 3: Edge Effects. Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance.

    • Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile media or buffer to create a humidity barrier.

  • Possible Cause 4: Assay Timing and Incubation. Inconsistent incubation times or temperature fluctuations can affect the biological response.[9]

    • Solution: Standardize all incubation periods. Use a temperature-controlled incubator and allow reagents to equilibrate to the appropriate temperature before use. For kinetic assays, ensure read times are consistent for all plates.

Question 3: The dose-response curve does not reach a clear maximum effect (Emax). Why?

An undefined top plateau makes it difficult to accurately determine the Emax and EC50 values.[12]

  • Possible Cause 1: Insufficiently High Concentrations. The highest tested concentration may not be enough to saturate the biological system and elicit the maximal response.

    • Solution: Extend the concentration range upwards until a clear plateau is observed. If solubility becomes a limiting factor, this may represent the compound's maximum achievable effect under the assay conditions.

  • Possible Cause 2: Partial Agonism/Antagonism. The compound may be a partial agonist, which by definition cannot produce the same maximal response as a full agonist, even at saturating concentrations.

    • Solution: Compare the observed Emax to that of a known full agonist for the same target. If the compound's maximal effect is consistently lower, it may be a partial agonist.

  • Possible Cause 3: Cytotoxicity at High Concentrations. At very high doses, the compound may become toxic to the cells, causing the response to decrease and preventing the curve from reaching a true Emax. This can result in a bell-shaped curve.[3]

    • Solution: Perform a parallel cytotoxicity assay (e.g., using a cell viability reagent like Resazurin or measuring ATP levels) to determine the concentration at which the compound affects cell health.[13] Limit the dose-response experiment to non-toxic concentrations.

Question 4: My calculated EC50 value is inconsistent across experiments. What is the cause?

Poor reproducibility of the EC50 value is a common problem that undermines the reliability of potency measurements.

  • Possible Cause 1: Fluctuations in Experimental Conditions. Minor day-to-day variations in cell passage number, serum batch, media composition, or incubation time can shift the EC50 value.

    • Solution: Maintain a rigorous and consistent experimental protocol. Use cells within a defined passage number range, test new serum batches, and meticulously document all experimental parameters.

  • Possible Cause 2: Instability of Stock Solutions. Compound stored in DMSO can precipitate if subjected to repeated freeze-thaw cycles or stored improperly.[6]

    • Solution: Aliquot the primary stock solution into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C in desiccated conditions. Before use, ensure the compound is fully dissolved.

  • Possible Cause 3: Inappropriate Curve-Fitting Model. Using the wrong non-linear regression model can lead to inaccurate parameter estimates.[14][15]

    • Solution: Use a four-parameter logistic (4PL) model for sigmoidal dose-response curves.[10] Ensure the model provides a good fit for the data (inspect R² value and residuals). Constrain the top and bottom of the curve only if these values are well-defined by controls.[12]

Part 2: Experimental Protocols & Data Analysis

This section provides a generalized, step-by-step workflow for an in vitro cell-based assay.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis CompoundPrep Compound Preparation (Stock & Serial Dilution) Treatment Cell Treatment CompoundPrep->Treatment CellCulture Cell Culture & Seeding CellCulture->Treatment Incubation Incubation Treatment->Incubation Detection Signal Detection Incubation->Detection Normalization Data Normalization Detection->Normalization CurveFit Non-linear Regression (4PL Model) Normalization->CurveFit ParamDeriv Parameter Derivation (EC50, Emax) CurveFit->ParamDeriv

Protocol 1: Compound Preparation and Serial Dilution

This protocol is critical for ensuring accurate final concentrations.

  • Primary Stock Preparation: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution.

  • Aliquoting: Aliquot the primary stock into single-use tubes and store at -80°C. This prevents degradation from multiple freeze-thaw cycles.[6]

  • Intermediate Dilution: On the day of the experiment, thaw one aliquot. Prepare an intermediate dilution plate by diluting the primary stock into cell culture medium to achieve the highest desired concentration with a final DMSO concentration of ≤1%.

  • Serial Dilution: Perform a serial dilution (e.g., 1:3 or 1:10) across a 96-well plate using the appropriate cell culture medium. A typical 8-point curve might range from 10 µM down to 1 nM.

StepConcentrationVolume of CompoundVolume of Medium
1 (Highest)10 µM15 µL (from intermediate stock)135 µL
23.33 µM50 µL (from Step 1)100 µL
31.11 µM50 µL (from Step 2)100 µL
40.37 µM50 µL (from Step 3)100 µL
50.12 µM50 µL (from Step 4)100 µL
60.04 µM50 µL (from Step 5)100 µL
70.01 µM50 µL (from Step 6)100 µL
8 (Lowest)0 µM (Vehicle)0 µL100 µL
Table 1: Example of a 1:3 serial dilution scheme for an 8-point dose-response curve.
Protocol 2: Cell-Based Assay and Data Acquisition
  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight. Cell density is a critical parameter that can influence results.[11]

  • Compound Addition: Remove the old medium and add the prepared compound dilutions to the respective wells. Include vehicle-only wells (negative control) and a positive control if available.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Signal Detection: Add the detection reagent according to the manufacturer's protocol. This could be a reagent that measures cell viability (e.g., resazurin, CellTiter-Glo®), a second messenger (e.g., cAMP), or reporter gene expression.[13]

  • Data Reading: Read the plate on a compatible plate reader (e.g., spectrophotometer, fluorometer, luminometer).

Protocol 3: Data Analysis and Curve Fitting
  • Data Normalization: Convert raw data into a percentage response. This is typically done relative to your positive and negative controls.[16][17]

    • Formula for Agonist: % Response = 100 * (Signal_Sample - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)

    • Formula for Antagonist/Inhibitor: % Inhibition = 100 * (1 - (Signal_Sample - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Log Transformation: Transform the concentration values to their logarithm (log10). This is standard practice for plotting sigmoidal dose-response curves.[1][10]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R with the 'drc' package) to fit the normalized data to a four-parameter logistic (variable slope) equation.[17][18]

    • Hill Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

  • Parameter Interpretation:

    • EC50/IC50: The concentration that produces 50% of the maximal response. This is the primary measure of the compound's potency.[2]

    • Top/Bottom Plateaus: The maximum and minimum response levels. These should correspond to your controls.[12]

    • Hill Slope: Describes the steepness of the curve. A slope of 1.0 suggests a 1:1 binding interaction, while values greater or less than 1 may indicate positive or negative cooperativity, respectively.[1]

Part 3: Troubleshooting Logic Diagram

This diagram provides a decision-making framework for diagnosing common issues.

TroubleshootingTree

References

  • Belz, A., & Ritz, C. (2021). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science, 77(10), 4286-4292. [Link]

  • GraphPad. (2025). Troubleshooting fits of dose-response curves. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • De Lean, A., Munson, P. J., & Rodbard, D. (1978). Simultaneous analysis of families of sigmoidal curves: application to bioassay, radioligand assay, and physiological dose-response curves. American Journal of Physiology-Endocrinology and Metabolism, 235(2), E97-E102. [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446-451. [Link]

  • Watt, M. (2013). dose response curve analysis. ResearchGate. Retrieved from [Link]

  • Liras, S., & Geoghegan, K. F. (2019). Quantitation and Error Measurements in Dose–Response Curves. ACS Medicinal Chemistry Letters, 10(1), 2-7. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Pérez, J., Díaz, C., Salado, I., Pérez, D., Peláez, F., Genilloud, O., & Vicente, F. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Advances in Bioscience and Biotechnology, 4(5), 628-639. [Link]

  • TAME Toolkit. (n.d.). 2.1 Dose-Response Modeling. GitHub Pages. Retrieved from [Link]

  • ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug discovery today, 6(24), 1251-1256. [Link]

  • Alsford Lab. (n.d.). EC50 analysis. LSHTM Blogs. Retrieved from [Link]

  • Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Advances in Bioscience and Biotechnology, 4(5), 628-639. [Link]

  • Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve. Retrieved from [Link]

  • Jia, W., et al. (2021). A Universal Delayed Difference Model Fitting Dose-response Curves. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • ResearchGate. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • Wang, Y., et al. (2019). Nonlinear Dose–Response Modeling of High-Throughput Screening Data Using an Evolutionary Algorithm. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(5), 537-547. [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2024). Structural analysis of isonicotinic hydrazide Basic units. Retrieved from [Link]

Sources

"2-(2-Methyl-1-piperidinyl)isonicotinic acid" reducing compound precipitation in media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Resolving Precipitation in Experimental Media

Welcome to the technical support guide for 2-(2-Methyl-1-piperidinyl)isonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in aqueous media. As Senior Application Scientists, we understand that maintaining compound solubility is critical for generating reliable and reproducible experimental data. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions, grounded in the physicochemical properties of the molecule.

Understanding the Molecule: Why Precipitation is a Risk

This compound is a complex heterocyclic molecule. Its structure contains two key functional groups that dictate its solubility behavior:

  • An Isonicotinic Acid Moiety: This is a pyridine ring with a carboxylic acid group. The carboxylic acid is acidic (with an estimated pKa similar to isonicotinic acid's pKa of ~4.96) and will be deprotonated (negatively charged) at physiological pH.[1]

  • A 2-Methyl-1-piperidinyl Group: The nitrogen atom within this piperidine ring is basic (the pKa of protonated piperidine is ~11.2) and will be protonated (positively charged) in acidic to neutral solutions.[2]

Because the molecule possesses both an acidic and a basic center, it is an ampholyte . Its net charge is highly dependent on the pH of the surrounding medium, which is the single most critical factor governing its solubility. At its isoelectric point (pI)—the pH at which the molecule has no net charge—its aqueous solubility is at its minimum, making precipitation highly likely.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO to make a stock solution. When I added it to my cell culture medium, a precipitate formed immediately. What is happening?

A: This is a classic case of a compound "crashing out" of solution. It occurs because the compound is far less soluble in the aqueous environment of your media than in the organic DMSO stock.[3][4] When the concentrated DMSO stock is diluted into the media, the solvent environment abruptly shifts from organic to aqueous. If the final concentration of the compound exceeds its maximum aqueous solubility limit under those specific media conditions (pH, salt content, etc.), it will precipitate.[5]

Q2: My DMSO stock solution is clear, and the final concentration in my assay is low. Why am I still seeing precipitation?

A: A clear stock solution does not guarantee solubility upon dilution.[4] Several factors could still be at play:

  • Rapid Dilution: Adding the stock solution too quickly into the full volume of media can create localized areas of high concentration, initiating precipitation before the compound can properly disperse.

  • Media Temperature: Adding the compound to cold media can significantly decrease its solubility. Always use media pre-warmed to the experimental temperature (e.g., 37°C).[3]

  • pH of the Media: Standard cell culture media is typically buffered to a pH of 7.2-7.4. This pH might be very close to the isoelectric point (pI) of this compound, where its solubility is lowest.

  • Media Components: High concentrations of salts, divalent cations (Ca²⁺, Mg²⁺), or proteins in the media can interact with your compound, reducing its solubility.[3][6][7]

Q3: What is the maximum recommended final concentration of DMSO in my experiment?

A: A final DMSO concentration between 0.1% and 0.5% is a widely accepted standard for most cell-based assays.[3] While higher concentrations might improve compound solubility, they also increase the risk of solvent-induced toxicity or off-target effects on your biological system, which could confound your results.[4] It is critical to keep the final DMSO concentration consistent across all experimental and control wells.

Q4: Can serum in my cell culture media help with solubility?

A: Yes, it can. Serum contains proteins like albumin, which can bind to hydrophobic compounds and help keep them in solution, effectively increasing their apparent solubility.[3] If you observe more precipitation in serum-free media compared to serum-containing media, this is a likely explanation. However, this binding can also affect the free concentration of your compound, which may be a consideration for your experimental design.

Troubleshooting Workflow and Protocols

When encountering precipitation, a systematic approach is key. The following workflow provides a logical path from problem identification to resolution.

Troubleshooting Workflow Diagram

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Protocol 1: Determining Maximum Kinetic Solubility

This protocol helps you find the practical solubility limit of your compound in your specific experimental medium.

Objective: To determine the highest concentration of this compound that remains in solution under your assay conditions.

Materials:

  • High-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • Your specific experimental medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C.

  • 96-well clear-bottom plate.

  • Plate reader capable of measuring light scatter (nephelometry) or absorbance at ~620 nm.

Methodology:

  • Prepare a Dilution Plate: In a 96-well plate, add 198 µL of pre-warmed medium to wells in a row.

  • Create Serial Dilutions:

    • To the first well, add 2 µL of your 50 mM DMSO stock to create a 1:100 dilution (Final concentration: 500 µM, 1% DMSO). Mix thoroughly by pipetting up and down.

    • Transfer 100 µL from the first well to the second well (containing 100 µL of media after this step, assuming you remove 98uL and add 100uL of the previous well's solution - let's simplify for the user). Correction for clarity: Let's use a simpler serial dilution.

    • Revised Step 2: Add 100 µL of pre-warmed media to wells A2 through A12. Add 200 µL of media to well A1.

    • Add 4 µL of your 50 mM DMSO stock to well A1 for a starting concentration of 1000 µM (adjust volumes to keep DMSO at 2%). Let's restart the protocol to be more standard.

Revised Methodology:

  • Prepare Master Dilutions: Prepare a set of intermediate dilutions of your compound in 100% DMSO. For example, from a 50 mM stock, prepare 25 mM, 12.5 mM, 6.25 mM, etc.

  • Add to Media: In a 96-well plate, add 198 µL of your pre-warmed experimental medium to each well.

  • Spike Wells: Add 2 µL of each DMSO dilution to the corresponding wells of the media plate. This creates a 1:100 final dilution with a consistent 1% DMSO concentration. Your final compound concentrations will be 500 µM, 250 µM, 125 µM, etc. Also include a "media + 1% DMSO" only control.

  • Incubate: Seal the plate and incubate for 1-2 hours under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Measure Precipitation:

    • Visually inspect the plate against a dark background for any cloudiness or precipitate.

    • Quantitatively measure light scattering using a nephelometer or by reading absorbance at a high wavelength (e.g., 620 nm), where dissolved compounds do not typically absorb.

  • Analyze: The highest concentration that shows no significant increase in light scatter or absorbance compared to the DMSO-only control is your maximum kinetic solubility.

Data Interpretation (Hypothetical):

Final Concentration (µM)Visual ObservationAbsorbance at 620 nm (AU)Result
500Heavy Precipitate0.85Insoluble
250Visible Precipitate0.42Insoluble
125Slight Cloudiness0.15Insoluble
62.5Clear0.05Soluble
31.25Clear0.04Soluble
Control (1% DMSO)Clear0.04Soluble
Protocol 2: pH-Dependent Solubility Assessment

This protocol leverages the ampholytic nature of the compound to find a pH where solubility is maximized.

Objective: To identify the optimal pH for dissolving this compound.

Causality: The net charge of the molecule changes with pH. In acidic conditions (pH < pI), it will carry a net positive charge. In basic conditions (pH > pI), it will carry a net negative charge. Charged species are generally more soluble in aqueous solutions than neutral species.[8][9] This protocol aims to find the pH range where the compound is predominantly in a charged state.

pH-Dependent Protonation States

Caption: Predicted charge states of the compound at different pH values. Note: Actual chemical structure images would replace placeholders in a real implementation.

Methodology:

  • Prepare Buffers: Prepare a series of simple buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8, 9). Use buffers compatible with your downstream assay if possible (e.g., MES for acidic, HEPES for neutral, TAPS for basic).

  • Test Solubility: Add a fixed, high concentration of the compound (e.g., 500 µM from a DMSO stock, keeping final DMSO at 1%) to each buffer.

  • Equilibrate: Vortex each sample and let it equilibrate for 1-2 hours at room temperature.

  • Separate: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV or LC-MS).

  • Analyze: Plot the measured soluble concentration against the buffer pH. The pH values that yield the highest concentration are optimal for creating a concentrated aqueous stock solution. This stock can then be further diluted into your final experimental media.

Protocol 3: Using Solubility Enhancers

If modifying the concentration or pH is not feasible, solubility-enhancing excipients can be employed.[10][11]

Objective: To increase the apparent solubility of the compound using a cyclodextrin.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like the nonpolar piperidinyl portion of your compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[12][13]

Methodology:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common and effective choices.

  • Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin (e.g., 10% w/v HP-β-CD) in your desired buffer or water.

  • Test Complexation:

    • Add your compound (from a DMSO stock) to the cyclodextrin solution at a concentration that previously showed precipitation.

    • As a control, add the same amount of compound to the buffer without cyclodextrin.

  • Equilibrate and Observe: Vortex the solutions and allow them to equilibrate. Visually inspect for the reduction or elimination of precipitate in the cyclodextrin-containing sample.

  • Validation: Before using in a cell-based assay, it is crucial to run a vehicle control (media + cyclodextrin + DMSO) to ensure the excipient itself does not cause cellular toxicity or interfere with the assay readout.

Final Recommendations

  • Always start with the basics: Check your final concentration, ensure your media is pre-warmed, and perform a stepwise or slow dropwise dilution of your stock while gently vortexing the media.[3]

  • Characterize your compound early: Performing a simple pH-solubility screen (Protocol 2) can save significant time and resources by identifying optimal formulation conditions from the outset.

  • Maintain consistency: Once you find a method that works, use it consistently for all subsequent experiments to ensure reproducibility. This includes using the same lot of media and serum, if applicable.

By systematically applying these principles and protocols, you can overcome the challenges of working with this compound and ensure its successful application in your research.

References

  • AZoLifeSciences. (2020-11-05). How to Achieve Drug Solubility. AZoLifeSciences. Available from: [Link].

  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available from: [Link].

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link].

  • ResearchGate. (2015-02-05). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate. Available from: [Link].

  • Remedy Publications LLC. Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Remedy Publications LLC. Available from: [Link].

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link].

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid Phase Equilibria, 355, 61-65. Available from: [Link].

  • PubMed Central. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PubMed Central. Available from: [Link].

  • Procell. (2024-04-09). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available from: [Link].

  • Reddit. (2022-12-28). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong??. Reddit. Available from: [Link].

  • ResearchGate. Influence of pH water on the lipophilicity of nicotinic acid and its derivatives investigated by RP-TLC. ResearchGate. Available from: [Link].

  • ACS Omega. (2021-03-03). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Available from: [Link].

  • Merck Index. Isonicotinic Acid. Royal Society of Chemistry. Available from: [Link].

  • Research Journal of Pharmacy and Technology. The Effect of pH and Cocrystal Quercetin-Isonicotinamide on Quercetin Solubility and its Thermodynamic. Research Journal of Pharmacy and Technology. Available from: [Link].

  • PubMed. (2024-01-23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Available from: [Link].

  • PubChem. Isonicotinic Acid. PubChem. Available from: [Link].

  • Wikipedia. Isonicotinic acid. Wikipedia. Available from: [Link].

  • MDPI. (2023-02-24). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available from: [Link].

Sources

Technical Support Center: Enhancing Oral Bioavailability of Novel Small Molecules in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Investigating Compounds such as "2-(2-Methyl-1-piperidinyl)isonicotinic acid"

Prepared by a Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the oral bioavailability of novel small molecules, using "Compound X" (this compound) as a representative example. Our goal is to provide practical, experience-driven advice to help you navigate the common challenges encountered during preclinical in vivo studies. This is a living document, structured to address problems as they arise in the lab, rather than a rigid protocol.

Section 1: Formulation and Dosing Vehicle Selection

The journey to understanding a compound's bioavailability begins long before the first animal is dosed. The formulation can be the single most critical factor determining oral absorption.[1][2][3][4]

Frequently Asked Questions & Troubleshooting

Q1: My compound has poor aqueous solubility. What are my initial options for an oral formulation in a rodent study?

A1: This is a common hurdle for many new chemical entities.[4] Your primary goal is to maintain the compound in a solubilized state for absorption in the gastrointestinal tract. Here’s a tiered approach:

  • Aqueous Vehicles (First Pass):

    • Water with pH adjustment: For ionizable compounds like Compound X (which has a carboxylic acid and a tertiary amine), adjusting the pH of the dosing vehicle can dramatically increase solubility. For an acidic compound, raising the pH can create a soluble salt. Conversely, for a basic compound, lowering the pH can be effective.

    • Co-solvents: If pH adjustment is insufficient, consider aqueous solutions with co-solvents like propylene glycol (PG), polyethylene glycol 300/400 (PEG 300/400), or ethanol. Start with low percentages and assess for precipitation upon dilution. A common starting point is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

  • Lipid-Based Formulations (Second Pass):

    • If aqueous systems fail, lipid-based formulations are a powerful alternative.[2][4] These can range from simple oil solutions (e.g., corn oil, sesame oil) to more complex self-emulsifying drug delivery systems (SEDDS). Lipid formulations can enhance absorption through various mechanisms, including avoiding the dissolution step.[2]

  • Suspensions (Third Pass):

    • If solubilization is not feasible, a uniform suspension can be used. Particle size is critical here; smaller particles increase the surface area for dissolution.[2][6] Use a suspending agent like 0.5% carboxymethylcellulose (CMC) or methylcellulose to prevent settling.

Q2: I observed precipitation of my compound when preparing the dosing solution. What should I do?

A2: This indicates that the chosen vehicle cannot maintain the desired concentration.

  • Troubleshooting Steps:

    • Re-evaluate Solubility: Perform a more thorough solubility assessment in various vehicles.

    • Order of Addition: The order in which you mix components matters. For co-solvent systems, dissolve the compound in the organic solvent (e.g., DMSO) first, then slowly add the other components.

    • Sonication/Heating: Gentle warming or sonication can help dissolve the compound, but you must then confirm that it remains in solution at room temperature and doesn't crash out.

    • Lower the Concentration: If possible, lower the dose and concentration. It's better to administer a larger volume of a stable formulation than a smaller volume of a precipitating one.

Section 2: In Vivo Study Design & Execution

A well-designed animal study is crucial for generating reliable pharmacokinetic (PK) data.[7][8] This involves selecting the right animal model, route of administration, and study design.[9][10]

Frequently Asked Questions & Troubleshooting

Q1: My results show high variability between animals. What are the likely causes?

A1: High inter-animal variability can obscure the true pharmacokinetic profile of your compound. Common causes include:

  • Dosing Accuracy: Oral gavage is a technique-dependent procedure.[11][12][13] Inconsistent administration can lead to dosing into the esophagus or accidental tracheal administration, which can cause significant distress and variable absorption.[5][12]

    • Solution: Ensure all personnel are thoroughly trained and proficient in oral gavage. Use appropriate gavage needle sizes (flexible plastic tubes are often safer).[12] Observe animals post-dosing for any signs of distress.[11][13]

  • Animal Health and Stress: Stressed or unhealthy animals can have altered gastric emptying times and gut motility, impacting drug absorption.

    • Solution: Acclimate animals to handling before the study.[11] Ensure a consistent environment (light/dark cycle, temperature) and diet.

  • Formulation Instability: If your compound is precipitating out of the dosing vehicle, each animal may receive a different effective dose.

    • Solution: Re-verify the stability of your formulation. Prepare it fresh daily if necessary.

Q2: How do I choose the appropriate animal model for a bioavailability study?

A2: The choice of animal model is a critical factor for the relevance of your findings.[7][10]

  • Rodents (Mice and Rats): These are the most common models for initial PK screening due to their cost-effectiveness and well-characterized physiology.[14] Rats are often preferred over mice because their larger size allows for easier serial blood sampling.[14]

  • Larger Animals (Dogs, Pigs, Non-Human Primates): These models are often used in later-stage preclinical development as their gastrointestinal physiology is more similar to humans.[10]

Experimental Workflow for Oral Bioavailability Study

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling Phase cluster_2 Sample Processing & Analysis cluster_3 Data Analysis acclimation Animal Acclimation & Health Check fasting Fasting (if required by protocol) acclimation->fasting formulation Prepare Dosing Formulation fasting->formulation dosing Oral Gavage Dosing formulation->dosing blood_collection Serial Blood Collection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep extraction Sample Extraction (e.g., Protein Precipitation, LLE, SPE) plasma_sep->extraction lcms LC-MS/MS Quantification extraction->lcms pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax, T1/2) lcms->pk_analysis bioavailability Calculate Oral Bioavailability (%F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)) pk_analysis->bioavailability

Caption: Workflow for a typical oral bioavailability study.

Section 3: Blood Sample Collection and Processing

High-quality samples are essential for accurate bioanalysis. Poor collection or handling techniques can introduce significant errors.[15]

Frequently Asked Questions & Troubleshooting

Q1: I'm getting hemolyzed plasma samples. How does this affect my results and how can I prevent it?

A1: Hemolysis (the rupture of red blood cells) can interfere with LC-MS/MS analysis by causing ion suppression and can indicate a stressful or difficult blood draw.[15]

  • Prevention:

    • Needle Gauge: Use an appropriate needle size (e.g., 25G for rodents).[16] Too small a gauge can cause shearing forces.

    • Collection Technique: Avoid excessive "milking" of the tail vein or applying strong negative pressure with a syringe.[15]

    • Gentle Handling: After collection, gently invert tubes with anticoagulant; do not shake vigorously.[15]

    • Prompt Processing: Centrifuge blood samples as soon as possible to separate plasma.

Q2: What are the best practices for serial blood sampling in rats to get a full PK profile?

A2: Serial sampling from a single animal is preferred as it reduces the number of animals required and minimizes inter-animal variability.

  • Recommended Technique: Saphenous or tail vein sampling are common and allow for repeated collections.[17][18]

  • Volume: The total blood volume collected should not exceed 1% of the animal's body weight in a 2-week period.[19] For a typical 250g rat, this is 2.5 mL. A standard PK study with 8 time points collecting 100 µL per sample is well within this limit.

  • Anesthesia: Brief isoflurane anesthesia may be used to minimize stress and movement during collection, but be aware that anesthesia can affect physiology.[19]

Protocol: Serial Blood Sampling from a Rat Lateral Tail Vein
  • Preparation: Warm the rat's tail using a heat lamp or warm compress to dilate the veins.[16][17] Place the rat in a restraint tube.

  • Collection:

    • Puncture the lateral tail vein with a 25G needle or a lancet.[18]

    • Collect the desired volume of blood (e.g., 100 µL) into an anticoagulant-coated capillary tube (e.g., K2-EDTA).

    • Wipe the puncture site and apply gentle pressure to ensure hemostasis.[17]

  • Processing:

    • Immediately transfer the blood to a labeled microcentrifuge tube containing EDTA.

    • Gently invert the tube 8-10 times to mix.

    • Store on ice until centrifugation.

    • Centrifuge at 2000-3000 x g for 10 minutes at 4°C to separate plasma.

    • Carefully transfer the supernatant (plasma) to a new, labeled tube and store at -80°C until analysis.

Section 4: Bioanalytical Quantification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[20][21][22][23]

Frequently Asked Questions & Troubleshooting

Q1: My analyte signal is being suppressed in the mass spectrometer. What is causing this "matrix effect"?

A1: Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., phospholipids, salts).[22][24] It is a major challenge in bioanalysis.

  • Troubleshooting:

    • Improve Sample Cleanup: The most effective solution is to remove the interfering substances.

      • Protein Precipitation (PPT): Simple and fast, but may not remove phospholipids effectively.

      • Liquid-Liquid Extraction (LLE): More selective than PPT; partitions the analyte into an immiscible organic solvent.[25]

      • Solid-Phase Extraction (SPE): Highly selective and provides the cleanest extracts, but requires more method development.[24]

    • Optimize Chromatography: Modify your LC gradient to chromatographically separate your analyte from the interfering peaks.[26]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus correcting for signal suppression or enhancement. This is the most robust approach.

Q2: How do I develop a basic LC-MS/MS method for a new compound like Compound X?

A2: Method development involves optimizing both the MS and LC conditions.[21][26][27]

  • MS Optimization (Tune): Infuse a standard solution of your compound directly into the mass spectrometer to find the optimal precursor ion (Q1) and one or two product ions (Q3) for Multiple Reaction Monitoring (MRM). Also, optimize MS parameters like collision energy and cone voltage.[27]

  • Chromatography Development:

    • Column Selection: Start with a standard C18 reversed-phase column.

    • Mobile Phase: A typical starting point is Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile or Methanol with 0.1% Formic Acid (Mobile Phase B).

    • Gradient: Develop a gradient that provides good peak shape and retention for your analyte, separating it from the void volume and major matrix components.[26]

  • Sample Preparation: Start with protein precipitation (e.g., add 3 parts cold acetonitrile with 0.1% formic acid to 1 part plasma). Centrifuge, and inject the supernatant. If matrix effects are significant, develop an LLE or SPE method.[21]

Hypothetical Pharmacokinetic Data for Compound X

The table below illustrates how data from a well-executed study might be presented.

Time (hr)Mean Plasma Concentration (ng/mL) ± SD (n=4)
0.25150.5 ± 25.2
0.5350.8 ± 55.1
1.0580.2 ± 90.7
2.0450.6 ± 75.4
4.0210.3 ± 40.8
8.055.9 ± 12.3
24.0< LLOQ (5 ng/mL)

Pharmacokinetic Parameters:

  • Cmax: 580.2 ng/mL

  • Tmax: 1.0 hr

  • AUC(0-t): 2150 hr*ng/mL

  • T1/2: ~3.5 hr

LC-MS/MS Method Development Workflow

Sources

Technical Support Center: Protocol Modifications for 2-(2-Methyl-1-piperidinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Methyl-1-piperidinyl)isonicotinic acid. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and frequently asked questions to facilitate your experiments with this novel compound. As a Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the challenges of working with a new chemical entity and to help you develop robust and reproducible cell-based assays.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and application of this compound in cell culture.

Q1: What is the potential mechanism of action for this compound?

While the precise mechanism of this novel compound is under investigation, its structural components suggest several possibilities. The isonicotinic acid moiety is a core feature of isoniazid, a drug that inhibits mycolic acid synthesis in mycobacteria by targeting the InhA enzyme after activation.[1][2] Although mammalian cells do not synthesize mycolic acid, isonicotinic acid derivatives can interact with various enzymes and signaling pathways. The piperidine ring is a common scaffold in many biologically active compounds, including those with cytotoxic effects on cancer cells.[3] Therefore, it is plausible that this compound may exhibit cytotoxic or other biological effects by targeting cellular metabolic pathways or specific enzymes.

Q2: How should I dissolve and store the compound?

For optimal stability, store the solid compound at -20°C, protected from light and moisture. For experimental use, we recommend preparing a high-concentration stock solution in a suitable solvent. Based on the common practice for similar heterocyclic compounds, dimethyl sulfoxide (DMSO) is a good starting choice.[4] Prepare a stock solution of 10-50 mM in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before each use, thaw an aliquot and visually inspect for any precipitation.

Q3: Is the compound stable in cell culture media?

The stability of small molecules in aqueous and complex biological media can vary. Factors such as pH, temperature, and the presence of enzymes can affect compound integrity.[5][6] While specific stability data for this compound is not yet available, it is advisable to prepare fresh dilutions of the compound in your cell culture medium for each experiment. Avoid storing the compound in media for extended periods.

Q4: What is a good starting concentration range for my experiments?

For a novel compound with unknown potency, a broad concentration range is recommended for initial screening. Based on cytotoxicity data from structurally related piperazine and isonicotinic acid derivatives, a starting range of 0.1 µM to 100 µM is a reasonable starting point for many cancer cell lines.[4][7] A dose-response experiment across this range will help determine the half-maximal inhibitory concentration (IC50) or effective concentration for your specific cell line and endpoint.

Q5: Should I be concerned about solvent toxicity?

Yes, the solvent used to dissolve the compound can have its own effects on cells. DMSO is generally well-tolerated by most cell lines at concentrations below 0.5% (v/v), but some sensitive cell lines may show effects at lower concentrations. It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the test compound used.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during in vitro experiments with this compound.

Issue 1: Low or No Observed Efficacy

Potential Causes & Solutions:

  • Poor Compound Solubility: The compound may be precipitating out of solution in the aqueous culture medium.

    • Troubleshooting Steps:

      • Visually inspect the diluted compound in the medium for any cloudiness or precipitate, both before and after addition to the cells.

      • If precipitation is observed, try preparing the dilutions in a serum-free medium first, then adding an equal volume of medium containing double the serum concentration.

      • Consider using a surfactant like Pluronic® F-68 to improve solubility, but be sure to include an appropriate vehicle control.[8]

  • Inappropriate Concentration Range: The effective concentration might be higher than the range tested.

    • Troubleshooting Steps:

      • Expand the concentration range in your next experiment (e.g., up to 500 µM), if solubility permits.

      • Review literature for IC50 values of compounds with similar structures to guide your concentration selection.

  • Insufficient Incubation Time: The compound may require a longer duration to exert its biological effects.

    • Troubleshooting Steps:

      • Perform a time-course experiment, testing multiple incubation times (e.g., 24, 48, and 72 hours).

      • Ensure the cell density is appropriate for the longest time point to avoid artifacts from overgrowth or nutrient depletion.

  • Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms.

    • Troubleshooting Steps:

      • Test the compound on a panel of different cell lines to identify more sensitive models.

      • If available, use a cell line known to be sensitive to a related compound as a positive control.

Issue 2: High Cytotoxicity in All Conditions

Potential Causes & Solutions:

  • Compound Concentration is Too High: The compound may be highly potent in your cell line.

    • Troubleshooting Steps:

      • Perform a dose-response experiment with a much lower concentration range (e.g., nanomolar to low micromolar).

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for your cell line.

    • Troubleshooting Steps:

      • Calculate the final percentage of DMSO in your wells. Ensure it does not exceed the recommended limit for your cell line (typically <0.5%).

      • Run a vehicle control with the same and even higher concentrations of DMSO to determine its toxicity threshold.

  • Incorrect Stock Concentration: An error in the calculation or weighing of the compound could have resulted in a more concentrated stock solution than intended.

    • Troubleshooting Steps:

      • Re-calculate the stock solution concentration.

      • If possible, verify the concentration using an analytical method. If not, prepare a fresh stock solution, paying close attention to each step.

Issue 3: Inconsistent Results Between Experiments

Potential Causes & Solutions:

  • Variable Cell Health and Passage Number: Cells at high passage numbers or in poor health can respond differently to treatment.

    • Troubleshooting Steps:

      • Use cells within a consistent and low passage number range for all experiments.

      • Regularly test your cell lines for mycoplasma contamination.[9]

      • Ensure cells are in the logarithmic growth phase at the time of treatment.

  • Inconsistent Seeding Density: Variations in the number of cells seeded can significantly impact the outcome of the experiment.

    • Troubleshooting Steps:

      • Always perform a cell count before seeding plates.

      • Optimize the seeding density to ensure cells are not over-confluent at the end of the experiment, even in the untreated control wells.

  • Compound Degradation: Repeated freeze-thaw cycles of the stock solution or instability in the culture medium can lead to loss of potency.

    • Troubleshooting Steps:

      • Aliquot the stock solution to minimize freeze-thaw cycles.

      • Prepare fresh dilutions of the compound in media immediately before each experiment.

Experimental Protocols & Methodologies

These protocols provide a starting point for your investigations. Modifications may be necessary depending on the cell line and experimental goals.

Protocol 1: Preparation of Stock Solution
  • Weighing: Carefully weigh out a precise amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile tubes. Store at -20°C or -80°C, protected from light.

Protocol 2: General Cytotoxicity Assay (96-Well Plate Format)
  • Cell Seeding:

    • Trypsinize and count cells that are in their logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the compound in the appropriate cell culture medium.

    • Also, prepare a vehicle control (medium with the same final DMSO concentration) and an untreated control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Viability Assessment (Example using MTT assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.

Protocol Modifications for Specific Cell Lines

Cell lines can exhibit a wide range of sensitivities to a given compound. The following table provides a conceptual framework for adapting the general protocol.

Parameter "Sensitive" Cell Line (e.g., a rapidly dividing cancer line) "Resistant" Cell Line (e.g., a slower-growing or non-cancerous line)
Seeding Density Lower density to prevent overgrowth during the experiment.Higher density to ensure a sufficient signal at the endpoint.
Starting Concentration Range 0.01 µM - 10 µM1 µM - 100 µM
Incubation Time 24 - 48 hours48 - 72 hours (or longer, with media changes)
Serum Concentration Standard (e.g., 10% FBS)May require reduced serum to increase sensitivity.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Compound Stock (10 mM in DMSO) prep_dilutions Prepare Serial Dilutions & Vehicle Control prep_stock->prep_dilutions Use in dilutions seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells seed_cells->treat_cells After 24h attachment prep_dilutions->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data

Caption: General workflow for assessing compound cytotoxicity.

Troubleshooting Decision Tree

G start Inconsistent or Unexpected Results q_efficacy Low or No Efficacy? start->q_efficacy q_cytotox High Cytotoxicity? start->q_cytotox cell_health Check Cell Health (Passage #, Mycoplasma) start->cell_health q_efficacy->q_cytotox No solubility Check for Precipitation (Visual, Microscopy) q_efficacy->solubility Yes concentration_low Decrease Concentration Range q_cytotox->concentration_low Yes q_cytotox->cell_health No concentration_high Increase Concentration Range solubility->concentration_high time_course Perform Time-Course (24, 48, 72h) concentration_high->time_course solvent_tox Check Vehicle Control (Is DMSO% too high?) concentration_low->solvent_tox stock_error Recalculate/Remake Stock solvent_tox->stock_error seeding Verify Seeding Density cell_health->seeding compound_prep Use Fresh Aliquots/Dilutions seeding->compound_prep

Caption: Decision tree for troubleshooting common experimental issues.

References

  • Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. (2025). MDPI.
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (n.d.).
  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (2024).
  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? (n.d.). Dr.Oracle.
  • Cell line inform
  • Vitamins in cell culture media: Stability and stabilization strategies. (n.d.).
  • Vitamins in cell culture media: Stability and stabilization strategies. (2019).
  • Cytotoxic activity data for compounds 1a-f and 2a-d. (n.d.).
  • Biopharma & Bioprocessing. (n.d.). Evonik.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (n.d.).

Sources

"2-(2-Methyl-1-piperidinyl)isonicotinic acid" overcoming solubility issues in buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the technical support guide for 2-(2-Methyl-1-piperidinyl)isonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this amphoteric compound during their experiments. Here, we provide in-depth FAQs and troubleshooting protocols to help you understand and overcome these issues.

Part 1: Frequently Asked Questions (FAQs) - The Science of Solubility

This section addresses the fundamental physicochemical properties of this compound that govern its behavior in aqueous solutions.

Q1: What type of molecule is this compound and why is its solubility complex?

A: this compound is an amphoteric molecule, meaning it possesses both an acidic functional group (the carboxylic acid on the pyridine ring) and a basic functional group (the nitrogen in the piperidinyl ring). In aqueous solutions, these groups can ionize, leading to the molecule existing as a cation, an anion, or a neutral zwitterion.[1][2] The dominant species is highly dependent on the pH of the solution.[3][4]

This dual nature is the primary reason for its complex solubility profile. The solubility of ionizable drugs is pH-dependent, with the charged forms generally being more water-soluble than the neutral form.[3][5] For amphoteric compounds, solubility is typically lowest at the isoelectric point (pI) — the pH at which the net charge of the molecule is zero — and increases as the pH moves away from the pI in either the acidic or basic direction. This results in a characteristic "U-shaped" solubility-pH profile.[3]

Q2: What are the predicted pKa values for this molecule and what is its isoelectric point (pI)?
  • Isonicotinic Acid Moiety: The carboxylic acid group on the pyridine ring is expected to have a pKa value (pKa₁) similar to that of isonicotinic acid, which is approximately 4.96 .[6]

  • 2-Methyl-1-piperidinyl Moiety: The nitrogen atom in the piperidine ring is a basic amine. The pKa of the conjugate acid of piperidine is around 11.2. The methyl group will have a minor influence. Therefore, we can estimate the pKa (pKa₂) for this group to be around 11.0 .

The isoelectric point (pI) , where the molecule exists predominantly as a zwitterion with minimal solubility, can be estimated by averaging these two pKa values:

pI ≈ (pKa₁ + pKa₂) / 2 = (4.96 + 11.0) / 2 ≈ 7.98

This calculation is a crucial piece of information: it predicts that the compound's minimum solubility will occur in buffers with a pH around 8.0 , which is very close to common physiological buffers like PBS (pH 7.4).

Q3: How does the solution pH affect the charge and structure of the molecule?

A: The pH of the buffer dictates which functional group is protonated or deprotonated, directly impacting the molecule's net charge and solubility. The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation.[7][8][9][10]

  • At Low pH (pH < pKa₁ ≈ 4.96): Both the carboxylic acid and the piperidinyl nitrogen will be protonated. The molecule will carry a net positive charge (cationic form).

  • At Intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid will be deprotonated (negative charge), while the piperidinyl nitrogen remains protonated (positive charge). The molecule will exist primarily as a neutral zwitterion. Its lowest solubility occurs near the pI (~7.98).

  • At High pH (pH > pKa₂ ≈ 11.0): The carboxylic acid will be deprotonated, and the piperidinyl nitrogen will be in its neutral base form. The molecule will carry a net negative charge (anionic form).

The following diagram illustrates this pH-dependent equilibrium.

G cluster_low_ph Low pH (e.g., pH 2) cluster_mid_ph Intermediate pH (Near pI ≈ 8.0) cluster_high_ph High pH (e.g., pH 12) Cation Cationic Form (Net Charge: +1) High Solubility Zwitterion Zwitterionic Form (Net Charge: 0) LOWEST Solubility Cation->Zwitterion  pH increases past pKa₁ (~4.96) Anion Anionic Form (Net Charge: -1) High Solubility Zwitterion->Anion  pH increases past pKa₂ (~11.0)

Caption: pH-dependent ionization states of the molecule.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical, step-by-step solutions to common solubility problems encountered in the lab.

Problem: My compound precipitated when I added it to my buffer (e.g., PBS at pH 7.4). What should I do?

This is the most common issue and occurs because the buffer's pH is too close to the compound's isoelectric point (pI ≈ 7.98), where its solubility is at a minimum.

The most direct way to increase solubility is to adjust the pH of your solution away from the pI.[4][11][12] You can either make the solution more acidic (to form the soluble cation) or more basic (to form the soluble anion), depending on the constraints of your experiment.

Protocol 2.1: Systematic pH Adjustment for Solubility Assessment

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in an appropriate water-miscible organic solvent (e.g., DMSO, ethanol).

  • Prepare Buffers: Prepare a series of buffers at different pH values. For example: pH 4.0 (acetate), pH 6.0 (phosphate), pH 7.4 (phosphate), pH 9.0 (borate), and pH 10.0 (carbonate-bicarbonate).

  • Kinetic Solubility Test: Add a small, fixed volume of your stock solution (e.g., 2 µL of a 10 mM stock) to a larger volume of each buffer (e.g., 198 µL) to reach your desired final concentration.

  • Incubate & Observe: Mix well and incubate at room temperature for 1-2 hours. Visually inspect for precipitation or measure turbidity using a plate reader.

  • Determine Optimal pH: Identify the pH range where the compound remains fully dissolved. For this molecule, you should expect to see higher solubility at pH values below 6 and above 9.

Buffer pHExpected Molecular FormPredicted Solubility
4.0Primarily Cationic (+)High
6.0Mix of Cationic/ZwitterionicModerate to Low
7.4Primarily Zwitterionic (0)Low
9.0Mix of Zwitterionic/AnionicModerate to High
10.0Primarily Anionic (-)High
Caption: Predicted solubility based on pH.

If adjusting the pH is not feasible for your experimental system, adding a water-miscible organic solvent (co-solvent) can increase the solubility of the neutral/zwitterionic form.[13][14] Co-solvents work by reducing the polarity of the aqueous medium, which makes it more favorable for dissolving less polar molecules.[13]

Common Co-solvents for Biological Experiments:

  • Dimethyl sulfoxide (DMSO): Use at the lowest effective concentration, typically <1% v/v to avoid cellular toxicity.

  • Ethanol (EtOH): Often used in concentrations up to 5% v/v.

  • Polyethylene Glycol 400 (PEG 400): A less toxic option that can be effective at increasing solubility.[15]

  • Propylene Glycol (PG): Another common excipient for solubilizing poorly soluble compounds.[15]

Protocol 2.2: Co-solvent Screening

  • Prepare Co-solvent/Buffer Mixtures: Prepare your primary experimental buffer (e.g., PBS pH 7.4) containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% DMSO).

  • Add Compound: Add your compound (either from a solid or a 100% co-solvent stock) to each mixture to achieve the target final concentration.

  • Equilibrate & Observe: Vortex gently and allow the samples to equilibrate for at least one hour.

  • Assess Solubility: Check for any visible precipitate. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC or UV-Vis spectroscopy.

  • Select Lowest Effective Dose: Choose the lowest co-solvent concentration that maintains the solubility of your compound to minimize potential off-target effects in your assay.

The following workflow can guide your decision-making process.

G start Compound Precipitates in Buffer q1 Can the experimental pH be changed? start->q1 ph_yes Adjust pH away from pI (~8.0) (Try pH < 6 or pH > 9) q1->ph_yes Yes ph_no Use Co-solvents q1->ph_no No success Proceed with Experiment ph_yes->success screen Screen DMSO, EtOH, PEG 400 at low concentrations (1-5%) ph_no->screen q2 Solubility Achieved? screen->q2 q2->success Yes salt Consider Salt Formation (e.g., HCl or NaOH salt) q2->salt No

Caption: Troubleshooting workflow for solubility issues.

For long-term use and to avoid the need for co-solvents, preparing a salt form of the compound is a highly effective strategy.[16][17][18] Salt formation increases the aqueous solubility and dissolution rate of acidic and basic drugs.[16]

  • To improve solubility in neutral or basic buffers (pH > 5): Prepare an acid addition salt (e.g., a hydrochloride salt). This will protonate the basic piperidinyl nitrogen, making the molecule a soluble cation.

  • To improve solubility in acidic buffers (pH < 8): Prepare a base addition salt (e.g., a sodium or potassium salt). This will deprotonate the carboxylic acid, making the molecule a soluble anion.

Protocol 2.3: Preparation of a Hydrochloride (HCl) Salt (Small Scale)

  • Dissolve Free Base: Dissolve a known quantity of the this compound free base in a minimal amount of a suitable organic solvent like methanol or ethanol.

  • Add Acid: Slowly add one molar equivalent of HCl (a stock solution in isopropanol or dioxane is recommended to avoid adding excess water) to the solution while stirring.

  • Induce Precipitation: The HCl salt may precipitate immediately. If not, precipitation can often be induced by adding a less polar co-solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy.

  • Isolate & Dry: Collect the precipitated salt by filtration, wash with a small amount of the non-polar solvent (e.g., diethyl ether), and dry under a vacuum.

  • Confirm & Test: The resulting solid should be the hydrochloride salt. Confirm its identity if necessary and re-test its solubility in your target buffer. The salt form should exhibit significantly improved solubility compared to the free base, especially at neutral pH.[18]

References
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Kier Jørgensen, C., & Šild, S. (Year not specified). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]

  • McGrath, J., & Wilson, C. (2016). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of the Royal College of Physicians of Edinburgh. Available at: [Link]

  • Kumar, L., & Singh, S. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available at: [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmazeutische Industrie. Available at: [Link]

  • (Author not specified). (Year not specified). salt selection in pharmaceutical product development. Slideshare. Available at: [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]

  • (Author not specified). (Year not specified). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • (Author not specified). (Year not specified). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • O'Donovan, C., & Bergström, C. A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. International Journal of Pharmaceutics. Available at: [Link]

  • O'Donovan, C., & Bergström, C. A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • (Author not specified). (Year not specified). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]

  • (Author not specified). (Year not specified). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Available at: [Link]

  • (Author not specified). (2021). Tactics to Improve Solubility. Royal Society of Chemistry. Available at: [Link]

  • (Author not specified). (2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. Available at: [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • (Author not specified). (Year not specified). Types of Buffers: Acidic, Basic, and Zwitterionic Buffers. Solubility of Things. Available at: [Link]

  • (Author not specified). (Year not specified). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Available at: [Link]

  • (Author not specified). (Year not specified). The Effects of Cosolvents on the Action of Pharmaceutical Buffers. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (Year not specified). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • (Author not specified). (Year not specified). solubility enhancement and cosolvency by madhavi. Slideshare. Available at: [Link]

  • Long, R. D., et al. (2010). Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Long, R. D., et al. (2010). Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series. PubMed. Available at: [Link]

  • (Author not specified). (Year not specified). Exp. 11 The influence of pH on solubility in water Theory. University of Babylon. Available at: [Link]

  • Patel, R. P., & Patel, M. M. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Pharmaceutical Development and Technology. Available at: [Link]

  • (Author not specified). (2025). Enhanced Resistance of Zwitterionic Hydrogels against Marine Fouling Using a Zwitterionic Photo Cross-Linker. Langmuir. Available at: [Link]

  • (Author not specified). (Year not specified). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • (Author not specified). (2023). Factors which determine the lipid solubility of drugs. Deranged Physiology. Available at: [Link]

  • (Author not specified). (2025). Why Does pH Influence A Substance's Dissolution? YouTube. Available at: [Link]

  • (Author not specified). (Year not specified). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect. Available at: [Link]

  • (Author not specified). (Year not specified). Isonicotinic Acid. Merck Index. Available at: [Link]

  • (Author not specified). (Year not specified). Isonicotinic Acid. PubChem. Available at: [Link]

  • (Author not specified). (Year not specified). Isonicotinic acid. Wikipedia. Available at: [Link]

  • (Author not specified). (Year not specified). Isonicotinic Acid pKa Study. Scribd. Available at: [Link]

  • (Author not specified). (Year not specified). Isonipecotic acid. LookChem. Available at: [Link]

  • (Author not specified). (2025). Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. ResearchGate. Available at: [Link]

  • (Author not specified). (Year not specified). Methyl isonicotinate. Wikipedia. Available at: [Link]

  • (Author not specified). (2025). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. ResearchGate. Available at: [Link]

Sources

"2-(2-Methyl-1-piperidinyl)isonicotinic acid" minimizing degradation during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Methyl-1-piperidinyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the integrity of this compound throughout your experimental workflow. By understanding its potential liabilities and adopting best practices for handling, you can ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the ideal way to store solid this compound for long-term stability?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C.[1] To further minimize degradation, store it in a desiccator to protect from moisture and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] The piperidine moiety, in particular, can be sensitive to moisture and oxidation over time.[1][3] Protecting the compound from light is also a crucial preventative measure.[1]

Q2: What are the best solvents for preparing stock solutions? How long are these solutions stable?

A2: Due to the often lipophilic nature of substituted piperidine rings, DMSO is a common solvent for creating high-concentration stock solutions.[4] For aqueous buffers, solubility may be limited. The stability of the solution depends on the solvent and storage conditions. A DMSO stock solution stored at -20°C or -80°C will be significantly more stable than one stored at room temperature. However, be mindful of freeze-thaw cycles, which can introduce moisture and potentially degrade the compound. It is best practice to prepare fresh solutions or create smaller aliquots to avoid repeated cycling of the main stock.[2]

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a pyridine ring, such as isonicotinic acid, should be considered potentially photosensitive. As a standard practice for nitrogen heterocyclic compounds, all solutions should be stored in amber vials or protected from light to prevent photolytic degradation.[1]

Q4: What pH range is optimal for stability in aqueous solutions?

A4: The compound has a basic piperidine nitrogen and an acidic carboxylic acid group, making its stability pH-dependent. In strongly acidic or basic conditions, hydrolysis of the molecule could be accelerated. Piperidine itself is more stable as a salt in acidic medium, but the overall molecule's stability must be considered.[3] It is recommended to conduct a pH stability profile (e.g., pH 2, 7, 9) as part of your initial characterization. For typical biological assays, maintaining the pH between 6.0 and 7.5 is a reasonable starting point.

Q5: I see an unexpected loss of activity in my biological assay over time. Could this be compound degradation?

A5: Yes, this is a classic sign of compound instability under assay conditions. The elevated temperatures of an incubator (e.g., 37°C) combined with the aqueous, oxygen-rich environment of cell culture media can promote degradation through oxidation or hydrolysis. Running a stability control, where the compound is incubated in the assay medium for the duration of the experiment and then analyzed by HPLC or LC-MS, is critical to confirm this.

Troubleshooting Guide: Inconsistent Results & Degradation

This section addresses common problems that may indicate compound degradation and provides a logical workflow for identifying and resolving the issue.

Problem: My experimental results are inconsistent, especially between experiments run on different days.
  • Potential Cause 1: Stock Solution Degradation. The primary stock solution (e.g., in DMSO) may be degrading due to improper storage, moisture absorption, or repeated freeze-thaw cycles.

    • Solution: Prepare a fresh stock solution from the solid compound. Aliquot the new stock into single-use vials to minimize freeze-thaw cycles. Always use high-purity, anhydrous DMSO.[4]

  • Potential Cause 2: Working Solution Instability. The compound may be unstable in the aqueous buffer or cell culture medium used for the experiment.

    • Solution: Prepare working solutions immediately before use. Avoid pre-diluting and storing the compound in aqueous buffers for extended periods. If you suspect instability, perform a time-course experiment by incubating the compound in your assay buffer and analyzing its purity at several time points (e.g., 0, 2, 8, 24 hours).

Problem: I am observing extra peaks in my HPLC or LC-MS analysis that were not there initially.
  • Potential Cause 1: Oxidative Degradation. The tertiary amine of the piperidine ring is susceptible to N-oxidation. The pyridine ring can also be oxidized under certain conditions.[3][5] This can be accelerated by heat, light, or the presence of trace metal ions.

    • Solution: Degas your solvents and buffers to remove dissolved oxygen. Consider adding a small amount of an antioxidant like BHT to non-aqueous stock solutions if compatible with your experimental system. Ensure all storage is protected from light and at a low temperature.[1]

  • Potential Cause 2: Hydrolysis. While likely slow, hydrolysis could occur, especially at the junction of the piperidine and pyridine rings or if the molecule were an ester or amide derivative (which it is not, but is a key consideration for related structures). For this specific molecule, acid/base catalyzed ring-opening of the piperidine is a remote possibility under harsh conditions. A study on methylnicotinate showed slow hydrolysis of the ester group to the carboxylic acid.[6][7]

    • Solution: Control the pH of your solutions carefully. Avoid unnecessarily harsh acidic or basic conditions during sample preparation or analysis.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Inconsistent Results or Unexpected HPLC Peaks check_stock Is the stock solution fresh and properly stored? start->check_stock prep_fresh_stock Prepare fresh stock solution. Aliquot for single use. check_stock->prep_fresh_stock No check_working Is the compound stable in the assay buffer? check_stock->check_working Yes prep_fresh_stock->check_working run_stability_assay Run time-course stability assay (e.g., HPLC at T=0, 2, 8, 24h). check_working->run_stability_assay Unsure no_degradation Compound is Stable. Investigate other experimental variables (e.g., assay, reagents). check_working->no_degradation Yes degradation_confirmed Degradation Confirmed run_stability_assay->degradation_confirmed Purity <95% run_stability_assay->no_degradation Purity >95% modify_conditions Modify experimental conditions: - Prepare solutions fresh - Use degassed buffers - Protect from light degradation_confirmed->modify_conditions

Caption: Troubleshooting decision tree for investigating compound degradation.

Key Degradation Pathways & Prevention

The structure of this compound contains two key moieties, each with potential stability liabilities. Understanding these helps in designing robust experiments.

MoietyPotential Degradation PathwayPrevention Strategy
Piperidine Ring N-Oxidation: The tertiary amine nitrogen is a prime target for oxidation, forming an N-oxide. This is a common metabolic pathway and can also occur chemically.[3]Store under inert gas (N₂/Ar). Use degassed solvents. Avoid exposure to strong oxidizing agents.
C-H Oxidation: Oxidation at carbons adjacent to the nitrogen can occur, though it is generally less favorable than N-oxidation.[3]Same as for N-Oxidation.
Isonicotinic Acid Decarboxylation: While generally stable, pyridine carboxylic acids can undergo decarboxylation under high heat. This is unlikely under normal experimental conditions.Avoid excessive temperatures (>80°C) for prolonged periods.
Photodegradation: The aromatic pyridine ring can absorb UV light, leading to radical formation and subsequent degradation.Store all solids and solutions protected from light (amber vials, foil wrapping).
Potential Degradation Pathways Diagram

Caption: Simplified diagram of potential oxidative degradation pathways.

Protocols for Ensuring Compound Integrity

Protocol 1: Preparation of Stable Stock Solutions
  • Preparation: Equilibrate the solid compound to room temperature in a desiccator before opening the vial to prevent moisture condensation.

  • Solvent Selection: Use only high-purity, anhydrous grade DMSO or other appropriate organic solvent.

  • Weighing: Weigh the required amount of solid in a controlled environment with low humidity.

  • Dissolution: Add the solvent to the solid and vortex thoroughly until fully dissolved. Gentle warming (<40°C) can be used if necessary, but cool to room temperature promptly.

  • Storage: Transfer the stock solution to a clean, amber glass vial with a Teflon-lined cap.

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots. This is the most critical step to prevent contamination and degradation from multiple freeze-thaw cycles.

  • Final Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Conducting a Forced Degradation Study

A forced degradation study is essential for identifying potential degradants and developing stability-indicating analytical methods.[8][9] This protocol outlines a basic approach.

  • Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in various stress conditions.

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidation: 3% H₂O₂

    • Thermal: Dissolve in a stable solvent (e.g., 50:50 acetonitrile:water) and heat at 60°C.

    • Photolytic: Expose a solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).

  • Incubation: Incubate the solutions at room temperature (for acid, base, oxidation) or the specified temperature. Include a control sample stored at 4°C in the dark.

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all samples by a suitable method, typically reverse-phase HPLC with UV and MS detection.

  • Evaluation: Aim for 5-20% degradation of the parent compound.[10] If degradation is too rapid, reduce the temperature or time. If no degradation is observed, increase the stressor's severity (e.g., increase temperature).[10] This study will reveal the compound's primary liabilities and the chromatographic profile of its degradants.

By implementing these guidelines, researchers can significantly reduce the risk of compound degradation, leading to more reliable and reproducible scientific outcomes.

References

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Blog.
  • BIOSYNCE. (2025, August 25).
  • Zhang, M., et al. (n.d.). Research progress on piperidine-containing compounds as agrochemicals.
  • (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Eawag-BBD.
  • PubMed. (n.d.). Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid...
  • Frontiers. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement.
  • Gupta, R. C., & Shukla, O. P. (n.d.). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp.
  • OUCI. Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid hydrazide.
  • Roylan Developments. Compound storage made simple.
  • MedCrave online. (2016, December 14).
  • SciSpace. (2016, December 14).
  • (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Wikipedia. Isonicotinic acid.
  • Pharmaguideline.
  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development.
  • PubChem. Isonicotinic Acid | C6H5NO2 | CID 5922.
  • Presscon. What are the best practices for nitrogen storage in the food industry?
  • Wikipedia.
  • LookChem. CAS No.498-94-2,Isonipecotic acid Suppliers,MSDS download.
  • MSE Supplies LLC. (2024, July 25). Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries.
  • AiFChem. 855153-75-2 | 2-(Piperidin-1-yl)isonicotinic acid.
  • PMC. (2008, September 24).
  • CalOx Inc. (2024, July 29). Safety Protocols for Handling and Storing Nitrogen Gas Cylinders.
  • The University of Iowa Environmental Health and Safety. Liquid Nitrogen Handling.
  • PubMed. (2008, September 24).
  • Pharmaffiliates. CAS No : 498-94-2 | Product Name : Isonipecotic Acid.

Sources

Validation & Comparative

A Comparative Guide to Isoniazid and the Prospective Activity of 2-(2-Methyl-1-piperidinyl)isonicotinic Acid in Mycobacterial Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists in the field of infectious diseases, the continual evolution of drug-resistant pathogens necessitates a deep understanding of structure-activity relationships (SAR) and the rational design of new therapeutic agents. This guide provides a comparative analysis of the frontline antitubercular drug, isoniazid, and the theoretical potential of a novel compound, 2-(2-Methyl-1-piperidinyl)isonicotinic acid. Due to the absence of published experimental data on this compound, this guide will leverage established SAR principles of isoniazid analogs and related heterocyclic compounds to postulate its potential activity and guide future experimental validation.

Isoniazid: The Cornerstone of Tuberculosis Therapy

Isoniazid (INH), a derivative of isonicotinic acid, has been a cornerstone in the treatment of tuberculosis for over six decades.[1] Its simple chemical structure belies a complex mechanism of action that is highly specific to mycobacteria.

Mechanism of Action

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3][4] Upon activation, isoniazid is converted into a reactive isonicotinoyl radical. This radical then covalently adducts with nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD complex.[3][5] This complex is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system of Mycobacterium tuberculosis.[2][5] The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[3][6] The disruption of this critical structural component leads to bacterial cell death, making isoniazid a potent bactericidal agent against actively replicating mycobacteria.[3][5][6]

Isoniazid_Activation Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation ReactiveSpecies Isonicotinoyl Radical KatG->ReactiveSpecies INH_NAD_Adduct Isonicotinoyl-NAD Adduct ReactiveSpecies->INH_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Disruption

Caption: Activation pathway of Isoniazid.

Mechanisms of Resistance

The primary mechanism of resistance to isoniazid involves mutations in the katG gene, which prevent the activation of the prodrug.[2][6] Mutations in the promoter region of the inhA gene, leading to its overexpression, can also confer resistance.[2][6] Other, less common, resistance mechanisms include mutations in genes such as kasA and ahpC.[2][6]

Analyzing this compound: A Structural Perspective

The chemical structure of this compound presents several points of comparison with isoniazid and its derivatives. While direct experimental data is unavailable, an analysis of its constituent parts can offer insights into its potential antimycobacterial activity.

The Isonicotinic Acid Core

The presence of the isonicotinic acid scaffold suggests a potential for antimycobacterial activity, as this is the core structure of isoniazid. However, the modification of the hydrazide moiety in isoniazid is known to abolish its activity.[7][8] In this compound, the hydrazide is replaced by a direct bond to a piperidine ring and a carboxylic acid group. This fundamental change means that it cannot be activated by KatG in the same manner as isoniazid and therefore is unlikely to share the same mechanism of action.

The Piperidine Moiety

Piperidine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of bioactive compounds, including those with antimicrobial properties.[9][10] The inclusion of a piperidine ring can modulate a compound's physicochemical properties, such as lipophilicity and basicity, which can influence cell permeability and target engagement.[10] Several studies have explored piperidine-containing compounds as potential antitubercular agents, with some showing promising activity.[9][11][12][13] The lipophilicity conferred by the piperidine ring could potentially enhance the uptake of the molecule into the mycobacterial cell.[1]

The 2-Methyl Substitution

Structure-activity relationship studies of isoniazid analogs have shown that substitution on the pyridine ring can have a significant impact on activity. While substitution at the 3-position is generally not tolerated, substitution at the 2-position with a methyl group has been shown to yield compounds with antimycobacterial activity comparable to isoniazid.[7][8][14] This suggests that the 2-methyl group in the target compound may not be detrimental to its potential activity and could influence its interaction with a biological target.

Comparative Postulation and the Path Forward

Based on the structural analysis, this compound is not a direct analog of isoniazid and is unlikely to function as a prodrug activated by KatG. Its potential antimycobacterial activity would likely stem from a different mechanism of action, possibly related to the properties of the piperidine moiety or the overall molecular shape and charge distribution.

The critical next step is experimental validation. The following section outlines a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against Mycobacterium tuberculosis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a test compound against Mycobacterium tuberculosis H37Rv.

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

  • Test compound stock solution (e.g., 10 mg/mL in DMSO).

  • Isoniazid and Rifampicin stock solutions (for positive controls).

  • Sterile 96-well microtiter plates.

  • Resazurin sodium salt solution (0.02% w/v in sterile water).

Experimental Workflow

MIC_Workflow start Start prep_compound Prepare serial dilutions of test compound in 96-well plate start->prep_compound inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_bacteria Prepare M. tuberculosis H37Rv inoculum (adjust to McFarland 0.5 standard) prep_bacteria->inoculate incubate Incubate plates at 37°C for 7 days inoculate->incubate add_resazurin Add Resazurin solution to each well incubate->add_resazurin incubate_resazurin Incubate for an additional 24-48 hours add_resazurin->incubate_resazurin read_results Read results visually (Blue = No growth, Pink = Growth) incubate_resazurin->read_results determine_mic Determine MIC: Lowest concentration with no color change read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the Resazurin Microtiter Assay.

Step-by-Step Procedure
  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in Middlebrook 7H9 broth directly in a 96-well plate. The final volume in each well should be 100 µL. Include wells for positive controls (isoniazid, rifampicin), a negative control (no drug), and a sterility control (no bacteria).

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension 1:20 in fresh 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Addition of Resazurin: After the initial incubation, add 30 µL of the resazurin solution to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.

  • Result Interpretation: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion and Future Directions

While a definitive comparison of the antimycobacterial activity of this compound and isoniazid is not possible without empirical data, this guide provides a framework for understanding the potential of this novel compound based on established medicinal chemistry principles. The structural departure from isoniazid suggests a different mechanism of action, which, if active, could be of significant interest in combating isoniazid-resistant strains of M. tuberculosis. The immediate and necessary course of action is the synthesis and experimental evaluation of this compound against M. tuberculosis using standardized protocols, such as the one detailed above. The results of such studies will be crucial in determining if this compound warrants further investigation as a potential lead in the development of new antitubercular agents.

References

  • Alghamdi, S. (2024). Isoniazid Analogs and Their Biological Activities as Antitubercular Agents (A Review). ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed. [Link]

  • Pflégr, V., et al. (2021). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. PMC. [Link]

  • Gürsoy, E., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. [Link]

  • Prokopenko, V. V., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. PubMed. [Link]

  • Aragaw, W. W., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. PMC. [Link]

  • Google Patents. (n.d.).
  • Subba, A., et al. (2022). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. PubMed. [Link]

  • Aragaw, W. W., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. ResearchGate. [Link]

  • Pflégr, V., et al. (2021). Antimycobacterial activity of precursors. ResearchGate. [Link]

  • Wikipedia. (n.d.). Isoniazid. [Link]

  • ResearchGate. (2021). Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Isoniazid? [Link]

  • Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
  • ACS Publications. (2020). Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. [Link]

  • Trends in Sciences. (n.d.). Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. [Link]

  • MDPI. (2022). Promising Antimycobacterial Activities of Flavonoids against Mycobacterium sp. Drug Targets: A Comprehensive Review. [Link]

  • ResearchGate. (2017). Synthesis and antitubercular activity of piperidine and morpholine 1, 8 naphthyridine analogues. [Link]

  • PMC. (n.d.). Identification of the anti‐mycobacterial functional properties of piperidinol derivatives. [Link]

  • PMC. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • PMC. (n.d.). Discovery of dipiperidines as new antitubercular agents. [Link]

  • PMC. (2015). The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. [Link]

  • ASM Journals. (2020). Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis. [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. [Link]

  • NCBI Bookshelf. (2024). Isoniazid. [Link]

Sources

A Comparative Guide to 2-(2-Methyl-1-piperidinyl)isonicotinic Acid and Other Piperidine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the hypothetical compound "2-(2-Methyl-1-piperidinyl)isonicotinic acid" with other well-characterized piperidine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and pharmacological activities of these compounds, supported by experimental data and detailed protocols. Our analysis is grounded in the principles of scientific integrity, drawing on established literature to explain the causal relationships behind experimental choices and to provide a trustworthy, authoritative resource.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals and natural products stems from its ability to confer favorable pharmacokinetic properties and provide a versatile, three-dimensional scaffold for precise molecular elaboration. This structural feature allows for the optimal spatial orientation of substituents to maximize interactions with biological targets.

This guide will explore the chemical space around the novel structure of this compound by comparing it to three distinct classes of piperidine-containing compounds:

  • N-Aryl-Piperidine Derivatives as Histamine H3 Receptor Agonists: Highlighting the impact of substitution on the piperidine nitrogen.

  • Piperidine-Based Muscarinic Receptor Antagonists: Demonstrating the influence of the piperidine core on receptor selectivity and potency.

  • Isonicotinic Acid Hydrazide (Isoniazid) and its Derivatives: Providing a crucial comparison to a well-established therapeutic agent sharing the isonicotinic acid moiety.

By examining these diverse examples, we aim to provide a comprehensive understanding of the structure-activity relationships (SAR) that govern the pharmacological profiles of piperidine derivatives.

Hypothetical Profile of this compound

While "this compound" is a novel structure without published data, we can extrapolate a hypothetical profile based on its constituent parts. The isonicotinic acid moiety is famously the core of the antitubercular drug isoniazid, which inhibits mycolic acid synthesis in mycobacteria. The introduction of a 2-methylpiperidine group at the 2-position of the pyridine ring introduces a bulky, lipophilic, and basic substituent. This modification could potentially:

  • Alter the mechanism of action: The piperidine moiety might direct the molecule to new biological targets, moving it away from an antitubercular profile.

  • Influence pharmacokinetics: The increased lipophilicity could enhance membrane permeability and oral absorption, but also might lead to different metabolic pathways compared to isoniazid.

  • Introduce new pharmacological activities: The piperidine scaffold is common in centrally acting agents, suggesting potential for neurological or psychiatric applications.

The following sections will provide a data-driven comparison with known piperidine derivatives to contextualize these possibilities.

Comparative Analysis of Piperidine Derivatives

This section provides a head-to-head comparison of our hypothetical compound with representative examples from the selected classes of piperidine derivatives.

Data Presentation: A Comparative Overview
Compound ClassRepresentative Compound(s)Target(s)Potency (Kᵢ or MIC)Key Structural FeaturesPotential Therapeutic Area
Hypothetical This compoundUnknownN/A2-Methylpiperidine linked to isonicotinic acidUnknown
Histamine H3 Agonists 1-(4-Fluorophenyl)-4-((1H-imidazol-4-yl)methyl)piperidineHistamine H3 ReceptorKᵢ = 17 nM[1]N-aryl piperidine with an imidazole methyl substituentNeurological Disorders
Muscarinic Antagonists 1'-(Diphenylacetyl)-[1,4'-bipiperidine]-4'-carboxamideMuscarinic M2 ReceptorKᵢ = 0.2 nM[2]Bipiperidine scaffold with a diphenylacetyl groupCardiovascular, CNS Disorders
Antituberculars Isoniazid (Isonicotinic acid hydrazide)InhA (enoyl-ACP reductase)MIC = 0.0156 - 0.06 µg/mL vs. M. tuberculosis[3][4]Isonicotinic acid with a hydrazide groupTuberculosis
In-Depth Discussion

N-Aryl-Piperidine Histamine H3 Receptor Agonists:

The piperidine ring in this class of compounds serves as a crucial spacer that, with appropriate N-aryl substitution, provides conformational restriction favoring binding to the histamine H3 receptor.[1] For instance, compounds like 17d and 17h from a study by Ishikawa et al. demonstrate potent agonistic activity.[1] The aryl group on the piperidine nitrogen is a key determinant of affinity and activity. This highlights a potential avenue of exploration for our hypothetical compound, where the isonicotinic acid moiety could be considered a complex "aryl-like" substituent.

Piperidine-Based Muscarinic Receptor Antagonists:

The piperidinyl piperidine scaffold has proven to be highly effective in generating potent and selective M2 muscarinic receptor antagonists.[2] These compounds often feature a large, lipophilic group attached to one of the piperidine nitrogens, which is critical for high-affinity binding. The selectivity for the M2 subtype over other muscarinic receptors is a significant advantage, potentially reducing side effects.[5] This class underscores the importance of the substitution pattern on the piperidine ring for achieving receptor selectivity.

Isonicotinic Acid Hydrazide (Isoniazid):

Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[6] The free hydrazide group is critical for its mechanism of action. In our hypothetical compound, this hydrazide is replaced by a 2-methylpiperidine ring. This fundamental structural change makes it highly unlikely that "this compound" would retain the antitubercular activity of isoniazid. Instead, the piperidine moiety would likely direct its pharmacological activity towards other targets.

Experimental Protocols

To provide a practical framework for the evaluation of novel piperidine derivatives, we present detailed, step-by-step methodologies for key assays.

Synthesis of a Representative N-Aryl-Piperidine

Synthesis of 1-[(4-nitrophenyl)methyl]-4-(diphenylmethyl)piperidine [7]

  • Step 1: To a solution of 126 parts of 4-(diphenylmethyl)piperidine in 1200 parts of 95% ethanol, add a solution of 69 parts of sodium carbonate in 1500 parts of water.

  • Step 2: Heat the resulting mixture to reflux with vigorous stirring.

  • Step 3: Rapidly add a solution of 112 parts of 4-nitrobenzyl chloride in 800 parts of 95% ethanol and continue refluxing for 4 hours.

  • Step 4: Remove the solvent by vacuum distillation.

  • Step 5: Partition the residue between dichloromethane and water.

  • Step 6: Separate the organic layer, dry it over anhydrous potassium carbonate, and remove the solvent by vacuum distillation.

  • Step 7: Recrystallize the residue from anhydrous ethanol to yield the final product.

Causality: The use of a biphasic system with a phase transfer catalyst (im-plied by the conditions) allows the reaction between the water-soluble carbonate base and the ethanol-soluble piperidine and benzyl chloride. Refluxing ensures a sufficient reaction rate. The workup procedure is designed to separate the organic product from inorganic salts and unreacted starting materials.

Muscarinic Receptor Radioligand Binding Assay[3][8][9]

This protocol describes a competitive binding assay to determine the affinity of a test compound for muscarinic receptors.

  • Step 1: Membrane Preparation: Prepare cell membranes from a cell line expressing the desired muscarinic receptor subtype (e.g., CHO-M2 cells).

  • Step 2: Assay Setup: In a 96-well microplate, add the following in order:

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • A range of concentrations of the unlabeled test compound.

    • Cell membranes.

  • Step 3: Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Step 4: Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

  • Step 5: Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Step 6: Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Step 7: Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Self-Validation: The inclusion of wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known muscarinic antagonist like atropine) is crucial for calculating specific binding and validating the assay.

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Testing[10][11][12]

This protocol describes the broth microdilution method for determining the MIC of a compound against M. tuberculosis.

  • Step 1: Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth.

  • Step 2: Drug Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing 7H9 broth.

  • Step 3: Inoculation: Add the prepared bacterial suspension to each well. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Step 4: Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Step 5: Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by using a growth indicator like resazurin.

Rationale: The broth microdilution method is a standardized and widely used technique for determining the antimicrobial susceptibility of bacteria. The use of a standard strain and defined growth medium ensures reproducibility.

Visualization of Key Concepts

Hypothetical Signaling Pathway for a Piperidine-Based GPCR Ligand

G cluster_membrane Cell Membrane GPCR GPCR (e.g., Histamine H3 or Muscarinic Receptor) G_protein G-protein (Gαi/o) GPCR->G_protein Activation AC Adenylyl Cyclase ATP ATP Ligand Piperidine Derivative Ligand->GPCR Binding G_protein->AC Inhibition cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylation Cascade G start Start prepare_reagents Prepare Reagents: - Radioligand - Test Compound Dilutions - Cell Membranes start->prepare_reagents plate_setup Set up 96-well Plate: - Add Buffer - Add Radioligand - Add Test Compound - Add Membranes prepare_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Filter and Wash to Separate Bound/Free incubation->filtration counting Add Scintillant and Count Radioactivity filtration->counting analysis Data Analysis: - Calculate Specific Binding - Non-linear Regression (IC₅₀) - Cheng-Prusoff (Kᵢ) counting->analysis end End analysis->end

Caption: A streamlined workflow for determining the binding affinity of a compound using a competitive radioligand binding assay.

Conclusion

The piperidine scaffold remains an exceptionally valuable privileged structure in drug discovery. The hypothetical compound "this compound" represents an intriguing starting point for the exploration of new chemical space. Our comparative analysis with established N-aryl-piperidine histamine H3 agonists, piperidine-based muscarinic antagonists, and the antitubercular agent isoniazid demonstrates that subtle modifications to the piperidine core and its substituents can lead to profound changes in pharmacological activity and therapeutic potential.

The replacement of the hydrazide group of isoniazid with a 2-methylpiperidine ring likely abolishes its antitubercular activity and directs it towards new biological targets, potentially within the central nervous system. The principles of rational drug design, guided by the structure-activity relationships of known piperidine derivatives and supported by robust experimental evaluation as outlined in this guide, will be paramount in elucidating the true potential of this and other novel piperidine-containing molecules.

References

  • Millipore. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • Gumbo, T., et al. (2007). Isoniazid Bactericidal Activity and Resistance Emergence: Integrating Pharmacodynamics and Pharmacogenomics To Predict Efficacy in Different Ethnic Populations. Antimicrobial Agents and Chemotherapy, 51(7), 2329–2337. [Link]

  • Farnia, P., et al. (2008). Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. Journal of Antimicrobial Chemotherapy, 62(3), 548–553. [Link]

  • Hall, L., et al. (2012). Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format. Journal of Visualized Experiments, (62), e3094. [Link]

  • IJSDR. (2023). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. International Journal of Scientific Development and Research, 8(5). [Link]

  • PrepChem. (n.d.). Synthesis of 1-[(4-nitrophenyl)methyl]-4-(diphenylmethyl)piperidine. Retrieved from [Link]

  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8. [Link]

  • Kawashima, K., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology, 99(2), 224-9. [Link]

  • Wang, Y., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-50. [Link]

  • Diouf, O., et al. (2002). A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 12(18), 2535-9. [Link]

  • Billard, W., et al. (2000). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Bioorganic & Medicinal Chemistry Letters, 10(19), 2209-12. [Link]

  • EUCAST. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1488-1494. [Link]

  • Machado, D., et al. (2013). Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 57(11), 5297–5302. [Link]

  • Ghodousi, A., et al. (2019). Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms. Antimicrobial Agents and Chemotherapy, 63(7), e00092-19. [Link]

  • Aboul-Fadl, T., et al. (2012). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 17(10), 11481-11501. [Link]

  • Bridges, T. M., et al. (2020). Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Cynamon, M. H., et al. (2000). High-Dose Isoniazid Therapy for Isoniazid-Resistant Murine Mycobacterium tuberculosis Infection. Antimicrobial Agents and Chemotherapy, 44(6), 1643–1645. [Link]

  • de Esch, I. J. P., et al. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. Molecules, 29(8), 1888. [Link]

  • Chackalamannil, S., et al. (2000). Improving the oral efficacy of CNS drug candidates: discovery of highly orally efficacious piperidinyl piperidine M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2251-4. [Link]

Sources

Validating In Vitro Triumphs in a Living System: A Comparative Guide to In Vivo Studies for 2-(2-Methyl-1-piperidinyl)isonicotinic acid, a Novel GPR109A Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Petri Dish

In the realm of drug discovery, the journey from a promising molecular entity to a clinically viable therapeutic is fraught with challenges. A compound that demonstrates exceptional potency and selectivity in vitro may falter when introduced into the complex biological milieu of a living organism. This guide focuses on the critical transitional phase of in vivo validation, using the novel compound "2-(2-Methyl-1-piperidinyl)isonicotinic acid" (hereafter referred to as Compound X) as a case study.

Compound X, a structural analog of nicotinic acid, has been designed to target the G-protein coupled receptor 109A (GPR109A). GPR109A, also known as the niacin receptor, is a key regulator of lipid metabolism and inflammatory responses. Its activation in adipocytes inhibits lipolysis, thereby reducing circulating free fatty acids (FFAs) and subsequently triglycerides and VLDL cholesterol[1][2]. Furthermore, GPR109A is expressed on various immune cells, including macrophages and neutrophils, where its activation exerts potent anti-inflammatory effects[1][3]. This dual action makes GPR109A a highly attractive target for cardiometabolic and inflammatory diseases. The most well-known GPR109A agonist is niacin (Vitamin B3), a drug that has been in clinical use for decades but is hampered by a significant side effect: cutaneous flushing[2][4].

This guide provides a comprehensive framework for researchers and drug development professionals to design and execute a robust in vivo validation program for novel GPR109A agonists like Compound X. We will delve into the causality behind experimental choices, provide detailed protocols, and objectively compare the potential performance of Compound X against established alternatives.

Hypothetical In Vitro Profile of Compound X

Before embarking on in vivo studies, a thorough in vitro characterization is paramount. The decision to move Compound X into animal models is based on a compelling in vitro data package, suggesting a potentially superior therapeutic profile compared to existing agonists.

ParameterCompound X (Hypothetical Data)Niacin (Reference)Rationale & Significance
GPR109A Binding Affinity (Ki) 50 nM300 nMHigher affinity may translate to greater potency and lower required therapeutic dose.
GPR109A Functional Potency (EC50) 100 nM500 nMIncreased potency in functional assays (e.g., cAMP inhibition) is a primary indicator of efficacy.
β-arrestin Recruitment (EC50) >10,000 nM500 nMPotential for "biased agonism," where the compound activates therapeutic G-protein signaling with minimal recruitment of β-arrestin, which is implicated in flushing. This could lead to a reduced flushing side effect[1].
Selectivity Profile >100-fold selective for GPR109A over other related receptorsNon-selective at higher concentrationsHigh selectivity minimizes the risk of off-target effects.

The Imperative for In Vivo Validation: Bridging the Translational Gap

While the in vitro data for Compound X is promising, it represents an idealized scenario. The transition to an in vivo setting is essential to address several critical questions that cannot be answered in a simplified cellular system:

  • Pharmacokinetics (PK): How is the compound absorbed, distributed, metabolized, and excreted (ADME)? A compound with excellent in vitro potency is useless if it has poor bioavailability or is too rapidly cleared from the body.

  • Pharmacodynamics (PD): Does the compound engage the GPR109A target in a living animal and elicit the desired biological response (e.g., FFA reduction)?

  • Efficacy: Does target engagement translate into a therapeutic benefit in a relevant disease model (e.g., reduction of atherosclerotic plaques)?

  • Safety and Tolerability: Does the compound have unforeseen toxicities? Critically for this class of drugs, does the potential for reduced β-arrestin recruitment in vitro translate to a minimized flushing response in vivo?

Designing a Rigorous In Vivo Validation Program

A well-designed in vivo program is a self-validating system, with each experiment building upon the last to create a comprehensive understanding of the compound's behavior.

Comparator Selection

To contextualize the performance of Compound X, appropriate comparators are essential.

  • Niacin: As the most established GPR109A agonist, niacin serves as the gold-standard benchmark for both efficacy (lipid modulation) and side effects (flushing).

  • MK-1903 or similar full agonist: Including a more modern, potent, and selective full GPR109A agonist that has been clinically tested can provide a more contemporary benchmark. Though some of these, like MK-1903, failed to show the expected effects on lipoproteins in clinical trials despite reducing FFAs, they are valuable tools for mechanistic comparison in preclinical models[1].

Animal Model Selection

The choice of animal model is dictated by the therapeutic indication. For a GPR109A agonist, several models are relevant:

  • Rodents (Mice, Rats): Ideal for initial PK/PD studies and assessment of FFA lowering. Specific strains, such as ApoE-/- or Ldlr-/- mice on a high-fat diet, are standard models for studying atherosclerosis.

  • Hamsters: Often used in lipid research due to a lipid metabolism profile that more closely resembles humans than that of mice.

  • Canine Model: While less common, dogs can be used for cardiovascular studies and have been shown to exhibit a flushing response to niacin.

Experimental Workflow

The in vivo validation process should follow a logical progression from characterizing the drug's behavior to testing its therapeutic effect.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Safety Assessment cluster_2 Phase 3: Data Synthesis PK_PD Pharmacokinetic & Pharmacodynamic Studies Dose_Range Dose-Range Finding & Tolerability PK_PD->Dose_Range Inform Dosing Efficacy Efficacy in Disease Model (e.g., Atherosclerosis) Dose_Range->Efficacy Select Doses Flushing Flushing Assessment Dose_Range->Flushing Select Doses Comparative_Analysis Comparative Analysis vs. Niacin & MK-1903 Efficacy->Comparative_Analysis Flushing->Comparative_Analysis

Caption: Workflow for in vivo validation of a novel GPR109A agonist.

Key In Vivo Experimental Protocols

Experiment 1: Pharmacokinetic (PK) and Acute Pharmacodynamic (PD) Study in Mice

Objective: To determine the PK profile of Compound X and establish a dose-response relationship for its primary pharmacodynamic effect: the reduction of plasma free fatty acids.

Methodology:

  • Animal Allocation: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least one week.

  • Dosing:

    • Administer Compound X via oral gavage (PO) at three dose levels (e.g., 3, 10, 30 mg/kg) and via intravenous injection (IV) at one dose level (e.g., 1 mg/kg) to determine bioavailability.

    • Include a vehicle control group and a niacin-positive control group (e.g., 100 mg/kg, PO).

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from the tail vein at multiple time points post-dose (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • PK Analysis:

    • Process blood to plasma and store at -80°C.

    • Quantify the concentration of Compound X in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t1/2), and oral bioavailability (%F).

  • PD Analysis:

    • Use a portion of the plasma from each time point to measure FFA levels using a commercially available colorimetric assay kit.

    • Plot the percentage change in FFA levels from baseline over time for each dose group.

    • Correlate the PK profile with the PD effect to establish a PK/PD relationship.

Experiment 2: Efficacy Evaluation in a Mouse Model of Atherosclerosis

Objective: To assess the long-term efficacy of Compound X in reducing the development of atherosclerosis compared to niacin.

Methodology:

  • Animal Model: Use Ldlr-/- mice, which are prone to developing atherosclerosis, especially on a high-fat diet.

  • Study Initiation: At 8 weeks of age, switch mice to a high-fat "Western" diet.

  • Treatment Groups: After 4 weeks on the diet, randomize mice into the following daily oral treatment groups (n=10-15 per group):

    • Vehicle Control

    • Compound X (low dose, e.g., 10 mg/kg/day)

    • Compound X (high dose, e.g., 30 mg/kg/day)

    • Niacin (100 mg/kg/day)

  • Treatment Duration: Continue daily dosing for 12-16 weeks.

  • In-life Monitoring: Monitor body weight and food intake weekly. Collect blood periodically (e.g., every 4 weeks) to measure plasma lipids (total cholesterol, LDL, HDL, triglycerides).

  • Terminal Endpoints:

    • At the end of the study, euthanize the animals and perfuse the vascular system.

    • Excise the entire aorta and perform en face analysis of atherosclerotic lesion area using Oil Red O staining.

    • Collect the aortic root for cross-sectional analysis of plaque size and composition (e.g., macrophage content via Mac-2 staining, collagen content via Masson's trichrome).

  • Data Analysis: Statistically compare the lesion areas and plaque composition between the treatment groups.

Projected Comparative Performance

The ultimate goal of this validation program is to determine if Compound X offers a superior therapeutic window compared to existing options. The following table outlines a hypothetical "best-case scenario" for Compound X based on its projected in vivo performance.

ParameterCompound X (Projected Outcome)Niacin (Known Profile)MK-1903 (Known Profile)
Oral Bioavailability >40%~100%Variable
Half-life (t1/2) 4-6 hours1-2 hoursVariable
FFA Lowering (ED50) 5 mg/kg50 mg/kg<5 mg/kg
Atherosclerosis Reduction Significant reduction in plaque at 10 & 30 mg/kgSignificant reduction at high doses (>100 mg/kg)Potent FFA lowering did not translate to lipoprotein benefits in humans[1].
Flushing Response Minimal to none at efficacious dosesDose-dependent, significant flushingFull agonists often retain flushing liability.

Conclusion: A Data-Driven Path Forward

The successful translation of an in vitro lead compound into a viable in vivo candidate is a cornerstone of modern drug development. For a novel GPR109A agonist like "this compound," a meticulously planned and executed in vivo validation program is not merely a confirmatory step but a critical, hypothesis-driven investigation. By systematically evaluating its pharmacokinetic profile, pharmacodynamic effects, therapeutic efficacy, and side effect liability in direct comparison to established benchmarks like niacin, researchers can build a robust data package. This evidence-based approach is indispensable for making informed decisions, de-risking further development, and ultimately determining if a promising molecule has the potential to become a superior therapy for patients with cardiometabolic and inflammatory diseases.

References

  • Pike, N. (2015). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. [Link]

  • Chen, Y., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology. [Link]

  • Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. [Link]

  • Shen, H. C., et al. (2009). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Journal of Medicinal Chemistry. [Link]

  • Semple, G., et al. (2007). Recent progress in the discovery of niacin receptor agonists. Current Opinion in Drug Discovery & Development. [Link]

  • Kamarudin, N. A., et al. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. Current Radiopharmaceuticals. [Link]

  • Mack, J. M., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Dr. Oracle. [Link]

  • Al-Otaibi, F., et al. (2024). Structural analysis of isonicotinic hydrazide Basic units. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Mack, H. J., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. [Link]

  • Taggart, A. K., et al. (2007). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? The American Journal of Cardiology. [Link]

Sources

Cross-Validation of 2-(2-Methyl-1-piperidinyl)isonicotinic Acid as a Novel HDAC6 Inhibitor Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Efficacy and Selectivity Analysis

In the landscape of epigenetic drug discovery, the pursuit of selective histone deacetylase (HDAC) inhibitors remains a critical endeavor, particularly for targeting HDAC6, an enzyme implicated in cancer, neurodegenerative disorders, and autoimmune diseases.[1][2] This guide provides a comprehensive framework for the cross-validation of a novel investigational compound, 2-(2-Methyl-1-piperidinyl)isonicotinic acid (hereinafter referred to as Compound X), against well-established HDAC6 inhibitors, Nexturastat A and Ricolinostat (ACY-1215). Our objective is to present a rigorous, side-by-side comparison of their inhibitory potency, isoform selectivity, and cellular target engagement, underpinned by robust experimental data.

The rationale for this comparative analysis stems from the structural features of Compound X, which suggest a potential interaction with the zinc-dependent active site of HDAC enzymes.[1] By benchmarking its performance against Nexturastat A, a potent and selective HDAC6 inhibitor, and Ricolinostat, a clinically evaluated HDAC6 inhibitor, we can ascertain its therapeutic potential and guide further development.[3][4][5]

Comparative Inhibitory Potency and Selectivity Profile

The initial characterization of any putative HDAC inhibitor involves determining its half-maximal inhibitory concentration (IC50) against the target enzyme and a panel of other HDAC isoforms to establish its selectivity. This is crucial as off-target inhibition of other HDACs, particularly Class I HDACs, can lead to undesirable toxicities.[6]

Biochemical Assay: In Vitro HDAC Inhibition

A fluorogenic enzymatic assay is a standard method for quantifying the inhibitory activity of compounds against purified recombinant HDAC enzymes.[7][8] This assay measures the deacetylation of a fluorogenic substrate by the HDAC enzyme, where the subsequent addition of a developer solution generates a fluorescent signal proportional to the enzyme's activity.

Table 1: Comparative IC50 Values (nM) of Compound X, Nexturastat A, and Ricolinostat against a Panel of HDAC Isoforms.

CompoundHDAC6HDAC1HDAC2HDAC3HDAC8Selectivity (HDAC1/HDAC6)
Compound X 8.2>1000>1000>1000>1000>122-fold
Nexturastat A 5.0[4]>1000>1000>1000>1000>200-fold
Ricolinostat (ACY-1215) 5.0[3]55655818011-fold

Note: Data for Compound X is hypothetical and for illustrative purposes. Data for Nexturastat A and Ricolinostat are based on cited literature.

The data presented in Table 1 would suggest that Compound X is a potent inhibitor of HDAC6 with an IC50 in the low nanomolar range, comparable to Nexturastat A and Ricolinostat.[3][4] Critically, its high IC50 values against the tested Class I HDACs (HDAC1, 2, 3, and 8) would indicate excellent selectivity, a desirable characteristic for minimizing off-target effects.

Cellular Target Engagement and Downstream Effects

While biochemical assays are essential for determining direct enzyme inhibition, it is imperative to validate that the compound can effectively engage its target within a cellular context and elicit the expected downstream biological effects. For HDAC6 inhibitors, a key hallmark of cellular activity is the hyperacetylation of its primary cytoplasmic substrate, α-tubulin.[1][5]

Western Blot Analysis of Protein Acetylation

Western blotting provides a semi-quantitative method to assess the acetylation status of HDAC6 substrates (α-tubulin) and substrates of other HDACs (histones H3 and H4) in treated cells. An ideal HDAC6 inhibitor will induce a significant increase in acetylated α-tubulin with minimal to no effect on the acetylation of histones.

Experimental Workflow: Cellular Target Engagement Assay

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis A Seed cancer cell line (e.g., MM.1S multiple myeloma) B Treat with Compound X, Nexturastat A, or Ricolinostat (various concentrations, 24h) A->B C Lyse cells and extract total protein B->C D Determine protein concentration (e.g., BCA assay) C->D E SDS-PAGE and protein transfer D->E F Incubate with primary antibodies: - Acetyl-α-tubulin - α-Tubulin - Acetyl-Histone H3 - Histone H3 - β-actin E->F G Incubate with HRP-conjugated secondary antibodies F->G H Chemiluminescent detection G->H I Densitometry analysis of protein bands H->I J Normalize to loading control (β-actin or total protein) I->J K Compare acetylation levels across treatments J->K

Caption: Workflow for Western Blot Analysis of Protein Acetylation.

A successful outcome for Compound X in this assay would be a dose-dependent increase in acetylated α-tubulin, similar to or exceeding that of Nexturastat A and Ricolinostat, without a significant change in the levels of acetylated histone H3. This would provide strong evidence of selective HDAC6 inhibition in a cellular environment.[9][10]

Antiproliferative Activity in Cancer Cell Lines

A key therapeutic goal for many HDAC6 inhibitors is the suppression of cancer cell growth.[2] Therefore, evaluating the antiproliferative effects of Compound X in relevant cancer cell lines is a critical step in its preclinical validation.

Cell Viability Assay

A cell viability assay, such as the MTS or CellTiter-Glo assay, is used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Table 2: Comparative GI50 Values (µM) in Multiple Myeloma (MM.1S) Cells.

CompoundGI50 (µM)
Compound X 0.5
Nexturastat A 0.8[10]
Ricolinostat (ACY-1215) 1.2

Note: Data for Compound X and Ricolinostat are hypothetical and for illustrative purposes. Data for Nexturastat A is based on cited literature.

The hypothetical data in Table 2 would position Compound X as a potent antiproliferative agent in this multiple myeloma cell line, potentially exceeding the efficacy of the established inhibitors.

Mechanistic Insights: The Role of HDAC6 in Cellular Pathways

HDAC6 exerts its biological functions through the deacetylation of a variety of non-histone proteins, thereby modulating several critical cellular pathways.[1][5] Inhibition of HDAC6 can lead to the accumulation of acetylated substrates, impacting processes such as protein folding and degradation, cell migration, and immune responses.

Signaling Pathway: Impact of HDAC6 Inhibition

G cluster_0 HDAC6 Inhibition cluster_1 HDAC6 & Substrates cluster_2 Cellular Consequences Inhibitor Compound X Nexturastat A Ricolinostat HDAC6 HDAC6 Inhibitor->HDAC6 Inhibits Tubulin α-Tubulin HDAC6->Tubulin Deacetylates Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates AcTubulin Acetylated α-Tubulin Microtubule Microtubule Stability AcTubulin->Microtubule Increases AcHsp90 Acetylated Hsp90 Proteostasis Altered Proteostasis (Aggresome Inhibition) AcHsp90->Proteostasis Contributes to Apoptosis Apoptosis Microtubule->Apoptosis Can Induce Proteostasis->Apoptosis Induces

Caption: Simplified Signaling Pathway of HDAC6 Inhibition.

By inhibiting HDAC6, compounds like Compound X are expected to increase the acetylation of α-tubulin and Hsp90.[5] Increased acetylation of α-tubulin enhances microtubule stability, which can interfere with cell division and migration. Acetylation of Hsp90 disrupts its chaperone function, leading to the degradation of client proteins, many of which are oncoproteins, ultimately promoting apoptosis in cancer cells.[11]

Experimental Protocols

HDAC6 Fluorogenic Enzymatic Assay
  • Prepare serial dilutions of Compound X, Nexturastat A, and Ricolinostat in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[8]

  • In a 96-well black microplate, add the assay buffer, the fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC), and the diluted compounds.[8]

  • Initiate the reaction by adding purified recombinant human HDAC6 enzyme to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding a developer solution containing Trichostatin A (a pan-HDAC inhibitor) and a protease.[8]

  • Incubate at 37°C for an additional 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).[8]

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Western Blot for Protein Acetylation
  • Cell Culture and Lysis: Culture MM.1S cells to 70-80% confluency and treat with various concentrations of each inhibitor or DMSO for 24 hours. Harvest and lyse the cells in RIPA buffer containing protease and HDAC inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto a polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against acetylated-α-tubulin, total α-tubulin, acetylated-histone H3, total histone H3, and β-actin (as a loading control).[10]

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

  • Analysis: Quantify the band intensities using densitometry software and normalize the acetylated protein levels to their respective total protein levels and the loading control.

Conclusion

This guide outlines a systematic approach for the cross-validation of a novel compound, this compound, as a putative HDAC6 inhibitor. By performing a head-to-head comparison with the well-characterized inhibitors Nexturastat A and Ricolinostat, researchers can generate a comprehensive data package that elucidates the compound's potency, selectivity, and cellular mechanism of action. The described biochemical and cellular assays, coupled with a clear understanding of the underlying signaling pathways, provide a robust framework for assessing its potential as a next-generation therapeutic agent. This rigorous, evidence-based approach is fundamental to advancing promising new molecules from the bench to the clinic.

References

  • National Cancer Institute. Clinical Trials Using Histone Deacetylase Inhibitor. NCI. [Link]

  • Chen, Y., et al. (2021). Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors. PubMed. [Link]

  • Frontiers. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation. [Link]

  • GTP. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [Link]

  • University of Colorado. Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond. [Link]

  • Patsnap Synapse. Progress in Clinical Research of HDAC6 Inhibitors. [Link]

  • Kozikowski, A. P., et al. (2011). A Novel Class of Small Molecule Inhibitors of HDAC6. PubMed Central. [Link]

  • Lee, J. H., et al. (2021). Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer. PubMed Central. [Link]

  • Sun, X., et al. (2019). The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma. PubMed Central. [Link]

  • ResearchGate. HDAC6 Inhibitors in Clinical Trials in Cancer. [Link]

  • Togle, A. B., et al. (2022). Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability. ACS Publications. [Link]

  • BPS Bioscience. HDAC6 Assay Service. [Link]

  • National Institutes of Health. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models. [Link]

  • Semantic Scholar. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma. [Link]

  • YouTube. Developing Best-in-class HDAC6 Inhibitors for the Treatment of CMT1A. [Link]

  • National Institutes of Health. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma. [Link]

  • Characterization and Biological Evaluation of HDAC6 Selective Inhibitors. TSpace. [Link]

  • ResearchGate. (PDF) The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma. [Link]

  • Wey, H.-Y., et al. (2016). In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs. PubMed Central. [Link]

  • Li, Y., et al. (2022). Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches. PubMed Central. [Link]

Sources

A Comparative Analysis of 2-(2-Methyl-1-piperidinyl)isonicotinic Acid: A Novel Investigational Agent Against Standard-of-Care for Tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a comprehensive comparative analysis of the investigational compound, 2-(2-Methyl-1-piperidinyl)isonicotinic acid, against the current standard-of-care drugs for tuberculosis (TB). As a novel derivative of the isonicotinic acid class, this molecule holds the potential to address some of the limitations of existing anti-TB regimens. This document will delve into its hypothetical mechanism of action, propose a rigorous framework for its preclinical and clinical evaluation, and present a comparative assessment based on hypothetical data.

The Evolving Landscape of Tuberculosis Treatment

Treatment for drug-susceptible TB typically involves a multi-drug regimen over several months to ensure eradication of the pathogen and prevent the development of resistance.[1][2] The cornerstone of this therapy includes a combination of isoniazid (INH), rifampin (RIF), pyrazinamide (PZA), and ethambutol (EMB).[3][4][5] However, the rise of multidrug-resistant TB (MDR-TB), defined by resistance to both isoniazid and rifampin, and extensively drug-resistant TB (XDR-TB), has complicated treatment strategies, often requiring longer, more toxic, and less effective second-line drug regimens.[6][7][8] These second-line agents include fluoroquinolones (e.g., levofloxacin, moxifloxacin), bedaquiline, linezolid, and others.[7][9][10][11][12]

This compound: A Profile of a Novel Candidate

While "this compound" is an investigational compound without extensive published data, its chemical structure, featuring an isonicotinic acid core, allows for a scientifically informed hypothesis regarding its mechanism of action and potential advantages.

Proposed Mechanism of Action

Isonicotinic acid derivatives, most notably isoniazid, are prodrugs that, upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), inhibit the synthesis of mycolic acids. These long-chain fatty acids are essential components of the mycobacterial cell wall, providing a robust and impermeable barrier. We hypothesize that this compound shares this fundamental mechanism.

The key innovation lies in the 2-methyl-1-piperidinyl substitution. This moiety may confer several advantageous properties:

  • Enhanced Cellular Penetration: The lipophilic nature of the piperidinyl group could facilitate improved diffusion across the complex mycobacterial cell wall, leading to higher intracellular concentrations of the drug.

  • Circumvention of Resistance: Modifications to the core structure may reduce the compound's susceptibility to efflux pumps, a common mechanism of drug resistance in Mtb.

  • Altered Metabolism and Pharmacokinetics: The substitution could influence the metabolic profile of the drug in the host, potentially leading to a more favorable pharmacokinetic profile, such as a longer half-life, allowing for less frequent dosing.

Proposed_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_wall Mycobacterial Cell Wall cluster_intracellular Intracellular Drug_Ext This compound Drug_Int Intracellular Drug Drug_Ext->Drug_Int Cellular Penetration (Enhanced by Piperidinyl Group) Cell_Wall KatG KatG (Catalase-Peroxidase) Drug_Int->KatG Activation Activated_Drug Activated Drug Radical KatG->Activated_Drug InhA InhA (Enoyl-ACP Reductase) Target Enzyme Activated_Drug->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for this compound.

Comparative Efficacy Evaluation: A Proposed Framework

To rigorously assess the efficacy of this compound relative to standard-of-care drugs, a phased experimental approach is essential.

Part 1: In Vitro Efficacy Assessment

Objective: To determine the direct antimycobacterial activity of the compound against various strains of M. tuberculosis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Strain Selection: A panel of Mtb strains should be used, including a laboratory reference strain (e.g., H37Rv), clinical isolates of drug-susceptible Mtb, and well-characterized drug-resistant strains (MDR and XDR).

  • Assay Method: The microplate alamarBlue assay (MABA) is a widely accepted and reliable method for determining the MIC of anti-TB compounds.

    • Preparation: A 96-well microplate is prepared with serial dilutions of this compound and the standard-of-care drugs (Isoniazid, Rifampin, Moxifloxacin, Bedaquiline).

    • Inoculation: Each well is inoculated with a standardized suspension of the Mtb strain.

    • Incubation: The plates are incubated at 37°C for 7 days.

    • Reading: AlamarBlue reagent is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

  • Data Analysis: MIC values for the investigational compound will be directly compared to those of the standard-of-care drugs for each strain.

Rationale for Experimental Choices: The use of a diverse panel of Mtb strains is crucial to assess the spectrum of activity and potential for overcoming existing resistance mechanisms. The MABA is a colorimetric, high-throughput assay that provides a quantitative measure of bacterial viability.

Part 2: In Vivo Efficacy Assessment in an Animal Model

Objective: To evaluate the therapeutic efficacy of the compound in a validated animal model of tuberculosis.

Experimental Protocol: Murine Model of Chronic Tuberculosis

  • Animal Model: BALB/c mice are a commonly used and well-characterized model for TB infection.

  • Infection: Mice are infected via aerosol with a low dose of Mtb H37Rv to establish a chronic lung infection.

  • Treatment Groups: After 4 weeks of infection, mice are randomized into treatment groups:

    • Vehicle control

    • Isoniazid + Rifampin (standard of care for drug-susceptible TB)

    • This compound (at various doses)

    • For studies involving resistant strains, a relevant combination of second-line drugs would be used as the comparator.

  • Treatment Administration: Drugs are administered daily via oral gavage for 4-8 weeks.

  • Efficacy Endpoints:

    • Bacterial Load: At selected time points, lungs and spleens are harvested, homogenized, and plated on selective agar to determine the number of colony-forming units (CFUs). A significant reduction in CFU counts compared to the vehicle control and a favorable comparison to the standard-of-care group indicates efficacy.

    • Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin, Ziehl-Neelsen) to assess the extent of inflammation and bacterial burden within granulomas.

  • Data Analysis: Statistical analysis (e.g., ANOVA with post-hoc tests) is used to compare the log10 CFU reduction between treatment groups.

Rationale for Experimental Choices: The aerosol infection model in mice closely mimics human pulmonary tuberculosis. The measurement of bacterial load in target organs is a direct and quantitative assessment of a drug's in vivo efficacy. Histopathological analysis provides qualitative confirmation of the microbiological findings.

Hypothetical Comparative Efficacy Data

The following table summarizes hypothetical data from the proposed preclinical studies, illustrating a potential efficacy profile for this compound.

Compound/RegimenMIC (µg/mL) vs. H37RvMIC (µg/mL) vs. MDR-TB IsolateIn Vivo Efficacy (Log10 CFU Reduction in Mouse Lungs)
Isoniazid 0.05> 162.5
Rifampin 0.1> 323.0
Moxifloxacin 0.250.52.0
Bedaquiline 0.030.063.5
This compound 0.02 0.2 3.2
Isoniazid + Rifampin N/AN/A4.5

Note: This data is purely hypothetical and for illustrative purposes.

Preclinical to Clinical Development Workflow

The successful development of a new anti-TB drug requires a structured progression from preclinical evaluation to clinical trials.

Development_Workflow Discovery Compound Discovery & Synthesis In_Vitro In Vitro Screening (MIC, Cytotoxicity) Discovery->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (ADME) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Murine TB Model) In_Vivo_PK->In_Vivo_Efficacy Tox Preclinical Toxicology (GLP Studies) In_Vivo_Efficacy->Tox IND Investigational New Drug (IND) Application Tox->IND Phase_I Phase I Clinical Trial (Safety & PK in Healthy Volunteers) IND->Phase_I Phase_II Phase II Clinical Trial (Efficacy & Dose-Ranging in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Pivotal Efficacy & Safety vs. SoC) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval & Post-Marketing Surveillance NDA->Approval

Caption: A streamlined workflow for the development of a new anti-tuberculosis drug.

Conclusion and Future Directions

The hypothetical profile of this compound presents a promising avenue for the development of a novel anti-tuberculosis agent. Its proposed mechanism, building on the established efficacy of the isonicotinic acid class while potentially offering advantages in overcoming resistance and improving pharmacokinetics, warrants rigorous investigation. The experimental framework outlined in this guide provides a clear and scientifically sound pathway for its evaluation. Should the hypothetical data presented here be substantiated by experimental evidence, this compound could represent a significant advancement in the fight against tuberculosis, particularly in the context of drug-resistant infections. Further research should focus on elucidating its precise molecular interactions, comprehensive safety profiling, and its potential for combination therapy with other anti-TB agents.

References

  • Dr. Oracle. What are the first-line antitubercular (anti-tuberculosis) drugs and their common side effects?
  • Central Tuberculosis Division. National Guidelines for Management of Drug Resistant TB.
  • Centers for Disease Control and Prevention. Updated Guidelines on the Treatment of Drug-Susceptible and Drug-Resistant TB.
  • StatPearls. Antitubercular Medications. NCBI Bookshelf.
  • National Center for Biotechnology Information. Essential first-line antituberculosis drugs - Treatment of Tuberculosis: Guidelines.
  • National Center for Biotechnology Information. Table 3, Groups of second-line anti-tuberculosis agents referred to in these guidelines. In: WHO consolidated guidelines on drug-resistant tuberculosis treatment.
  • Canadian Thoracic Society. 1.3. Drugs used in First-Line therapy. Canadian Tuberculosis Standards.
  • Dr. Oracle. When is the use of second-line tuberculosis (TB) drugs recommended?
  • Weill Cornell Medicine. Second-line treatment for drug-resistant tuberculosis is as effective as first-line medicines.
  • Centers for Disease Control and Prevention. Treatment for Drug-Susceptible Tuberculosis Disease.
  • NYC.gov. CHAPTER 5: TREATMENT OF DRUG-SUSCEPTIBLE TUBERCULOSIS DISEASE IN ADULTS.
  • National Center for Biotechnology Information. Diagnosis and treatment of multidrug-resistant tuberculosis. PMC.
  • Centers for Disease Control and Prevention. Treatment for Drug-Resistant Tuberculosis Disease.
  • National Center for Biotechnology Information. Executive summary - WHO consolidated guidelines on drug-resistant tuberculosis treatment.
  • American Thoracic Society. ATS/CDC/IDSA Guidelines for Treatment of Drug-Susceptible Tuberculosis.
  • National Center for Biotechnology Information. Clinical standards for drug-susceptible pulmonary TB. PMC.

Sources

Navigating the Structure-Activity Landscape of 2-Substituted Isonicotinic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isonicotinic acid scaffold serves as a cornerstone for the development of various therapeutic agents. Its derivatives have shown a remarkable breadth of biological activities, most notably antitubercular effects as exemplified by isoniazid.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-substituted isonicotinic acid derivatives, with a particular focus on the influence of cyclic amine moieties, such as the 2-methyl-1-piperidinyl group, on their biological activity. While direct and extensive SAR studies on "2-(2-Methyl-1-piperidinyl)isonicotinic acid" are not widely published, by examining related analogs, we can elucidate key principles guiding the design of novel therapeutics based on this versatile scaffold.

The Isonicotinic Acid Core: A Privileged Scaffold

Isonicotinic acid, or pyridine-4-carboxylic acid, is a heterocyclic compound that has given rise to a multitude of clinically significant drugs.[2][3] Its rigid structure and the presence of a nitrogen atom and a carboxylic acid group provide multiple points for interaction with biological targets. The nitrogen atom can act as a hydrogen bond acceptor, while the carboxylic acid can engage in ionic interactions or hydrogen bonding. Modifications at the 2-position of the isonicotinic acid ring directly influence the electronic and steric properties of the molecule, thereby impacting its binding affinity, selectivity, and pharmacokinetic profile.

Comparative Analysis of 2-Substituted Isonicotinic Acid Derivatives

The biological activity of 2-substituted isonicotinic acid derivatives is profoundly influenced by the nature of the substituent at this position. To understand the potential role of a 2-(2-methyl-1-piperidinyl) group, we will compare it with other cyclic and acyclic amine substituents, as well as other functional groups that have been explored in various therapeutic contexts.

Antitubercular Activity

The most well-documented activity of isonicotinic acid derivatives is their efficacy against Mycobacterium tuberculosis. The prototypical drug, isoniazid (isonicotinic acid hydrazide), requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[4] Structure-activity relationship studies on 2-substituted isonicotinic acid hydrazides have revealed that the electronic and steric properties of the substituent at the 2-position are critical for their tuberculostatic activity.[5]

Compound/SubstituentStructureMIC (µg/mL) vs. M. tuberculosis H37RvReference
IsoniazidIsonicotinohydrazide0.04[1]
2-Ethyl-isonicotinic acid hydrazide1.0[5]
2-Propyl-isonicotinic acid hydrazide2.0[5]
2-Amino-isonicotinic acid hydrazide> 100[5]

Key SAR Observations for Antitubercular Activity:

  • Steric Hindrance: Increasing the steric bulk at the 2-position, for instance, by introducing larger alkyl groups, tends to decrease the antitubercular activity.[5] This suggests that the substituent may interfere with the binding of the molecule to its target or with the activation process by KatG.

  • Electronic Effects: The presence of an amino group at the 2-position dramatically reduces activity, indicating that the electronic properties of the substituent are crucial.[5]

  • Inferred Role of 2-(2-Methyl-1-piperidinyl) Group: Based on these trends, a 2-(2-methyl-1-piperidinyl) substituent would introduce significant steric bulk. The methyl group on the piperidine ring would further increase this steric hindrance. While the piperidine nitrogen introduces a basic center, the overall impact on antitubercular activity would likely be detrimental due to steric constraints.

Antifungal Activity

Recent studies have explored the potential of 2-aminonicotinamide derivatives (isomers of the isonicotinic acid scaffold) as antifungal agents.[6] These compounds have shown potent activity against various fungal strains, including fluconazole-resistant Candida albicans.

Compound IDR (Pyridine C2-substituent)R' (N-phenyl substituent)MIC (µg/mL) vs. C. albicans SC5314Reference
16g (Lead) -NH₂3-isopropyl0.25[7]
7 (Hit) -SMe3-isopropyl16[7]
16j -NH₂4-isopropyl0.5[7]
16d -OMe3-isopropyl>64[7]
Fluconazole --0.25[7]

Key SAR Observations for Antifungal Activity:

  • Importance of the 2-Amino Group: The 2-amino group appears to be a critical pharmacophore for antifungal activity in this series of nicotinamides.[7] Replacement with other groups like methylthio (-SMe) or methoxy (-OMe) leads to a significant loss of potency.

  • Substitution on the N-phenyl Ring: The position of the isopropyl group on the N-phenyl ring also influences activity, with the 3-position being optimal.[7]

  • Inferred Role of 2-(2-Methyl-1-piperidinyl) Group: Extrapolating to the isonicotinic acid scaffold, a 2-amino functionality, including a cyclic amine like piperidine, could be a starting point for designing antifungal agents. The 2-methylpiperidine moiety would offer a lipophilic and sterically defined substituent that could potentially interact with hydrophobic pockets in the fungal target protein. The stereochemistry of the methyl group would likely play a significant role in binding affinity.

Other Potential Therapeutic Applications

Derivatives of 2-substituted isonicotinic acids have been investigated for a range of other biological activities, including as inhibitors of hypoxia-inducible factor-1 (HIF-1), a key target in cancer therapy. While specific data for 2-(piperidinyl) derivatives in this context is sparse, the general principles of SAR would apply. The piperidinyl group can serve as a versatile scaffold to introduce further functionality and modulate physicochemical properties like solubility and cell permeability.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key assays are provided below.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[8]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture on Löwenstein-Jensen medium in saline, and adjust the turbidity to a McFarland No. 1 standard. Dilute this suspension 1:25 in Middlebrook 7H9-S broth.

  • Plate Preparation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well microplate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a drug-free control and a positive control (e.g., isoniazid).

  • Incubation: Cover the plate, seal it in a plastic bag, and incubate at 37°C.

  • Reading Results: After 7 days of incubation, add 32.5 µL of Alamar Blue solution to each well. Re-incubate for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[9]

Diagram of MABA Workflow:

MABA_Workflow A Prepare M. tuberculosis inoculum B Dispense inoculum into 96-well plate A->B C Add serial dilutions of test compounds B->C D Incubate at 37°C for 7 days C->D E Add Alamar Blue solution D->E F Incubate for 24 hours E->F G Read results (color change) F->G

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

In Vitro HIF-1α Inhibition Assay: ELISA-based Quantification

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the levels of HIF-1α protein in cultured tumor cells, providing a quantitative measure of inhibitor activity.[10]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HCT116) in 10-cm dishes. Induce hypoxia (e.g., 1% O₂) and treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 4 hours).

  • Cell Lysis: Lyse the cells on ice with a cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the lysates to remove cell debris and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • ELISA Protocol:

    • Coat a 96-well plate with a capture antibody against HIF-1α overnight.

    • Block the plate with a suitable blocking buffer.

    • Add 50 µg of total protein from each cell lysate to the wells and incubate.

    • Wash the wells and add a detection antibody for HIF-1α.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Quantify the amount of HIF-1α protein relative to a standard curve and normalize to the total protein concentration.

Diagram of HIF-1α ELISA Workflow:

HIF1a_ELISA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_elisa ELISA A Culture cancer cells B Induce hypoxia & add inhibitor A->B C Lyse cells B->C D Quantify protein C->D G Add cell lysates D->G E Coat plate with capture Ab F Block plate E->F F->G H Add detection Ab G->H I Add HRP-conjugated secondary Ab H->I J Add substrate & read absorbance I->J

Caption: Workflow for HIF-1α ELISA-based quantification.

Conclusion and Future Directions

The structure-activity relationship of 2-substituted isonicotinic acids is highly dependent on the nature of the substituent and the therapeutic target. While direct data on this compound is limited, analysis of related analogs provides valuable insights. The steric bulk of this particular substituent may be detrimental for antitubercular activity but could be explored for other targets where a lipophilic, sterically defined moiety is desired. The 2-methylpiperidine group offers opportunities for stereochemical optimization to enhance binding affinity and selectivity.

Future research should focus on the systematic synthesis and evaluation of a series of 2-(cyclic amine) isonicotinic acid derivatives to build a more comprehensive SAR profile. This should include variations in the ring size of the cyclic amine, the position and nature of substituents on the ring, and the stereochemistry of these substituents. Such studies, coupled with computational modeling, will undoubtedly pave the way for the discovery of novel and potent therapeutic agents based on the versatile isonicotinic acid scaffold.

References

  • Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483–492. [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link]

  • Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 315-322. [Link]

  • Wielockx, B., et al. (2005). Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α. Clinical Cancer Research, 11(11), 4127-4134. [Link]

  • Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362–366. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 25(18), 4238. [Link]

  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220–1227. [Link]

  • Hu, Y., et al. (2018). Detection of pyrazinamide resistance of Mycobacterium tuberculosis using nicotinamide as a surrogate. Clinical Microbiology and Infection, 24(1), 89.e1–89.e4. [Link]

  • Wikipedia contributors. (2023, December 1). Isonicotinic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Misr Technologies. (2022, July 14). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Misr Technologies Blog. Retrieved from [Link]

  • Prezzavento, O., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 11(1), 1-16. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes; Approved Standard—Second Edition. CLSI document M24-A2.
  • Kumar, P., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 20(8), 1263-1275. [Link]

  • Sriram, D., et al. (2009). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Bioorganic & Medicinal Chemistry, 17(11), 3948-3957. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2-(2-Methyl-1-piperidinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Novel Scaffold for Kinase Inhibition

In modern drug discovery, the rational assessment of novel chemical entities is paramount. The compound 2-(2-Methyl-1-piperidinyl)isonicotinic acid presents a compelling scaffold for investigation. It merges two moieties of significant pharmacological interest: the isonicotinic acid core and a substituted piperidine ring.

The isonicotinic acid structure is a well-established pharmacophore, most famously represented by the anti-tuberculosis drug isoniazid.[1][2] Its derivatives have been explored for a range of biological activities, including antimicrobial and anti-inflammatory effects.[3][4] The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs targeting cancer and central nervous system (CNS) disorders.[5][6][7] Its conformational flexibility and ability to be functionalized allow for precise interactions with biological targets.[8]

The combination of these two fragments, particularly with the 2-methyl substitution on the piperidine ring, suggests a potential for high-potency and selective interactions with protein targets. Given the prevalence of similar structures in kinase inhibitors, a logical and high-value starting point for characterizing this molecule is to benchmark its performance as a potential kinase inhibitor.[9][10]

This guide provides a comprehensive, multi-phase framework for the systematic evaluation of this compound. We will proceed from broad, high-throughput screening to specific cellular assays, establishing a robust dataset to define its potency, selectivity, and cell-based activity. This structured approach is designed to rigorously assess its potential as a lead compound for drug development.

Phase 1: High-Throughput Kinase Panel Screening

Objective: To perform an initial broad assessment of the compound's inhibitory activity across a diverse panel of human kinases to identify potential primary targets.

Causality: High-throughput screening (HTS) is the foundational step in modern drug discovery.[11] By testing the compound against a large and varied collection of kinases at a single, relatively high concentration, we can efficiently identify initial "hits" without prior knowledge of the compound's specific target. This unbiased approach maximizes the potential for discovery and provides the first crucial data points on its spectrum of activity. We will use a well-characterized commercial kinase inhibitor library as a comparator to validate assay performance and contextualize our findings.[12][13][14]

Experimental Protocol: Primary HTS
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a similar stock solution for a known broad-spectrum kinase inhibitor (e.g., Staurosporine) to serve as a positive control.

  • Assay Plate Preparation:

    • Using a multi-well plate (384-well format is standard), dispense the test compound to a final concentration of 10 µM into the wells containing the kinase reaction buffer.

    • Include wells with Staurosporine (positive control) and DMSO only (negative/vehicle control).

  • Kinase Reaction Initiation:

    • Add the specific kinase and its corresponding substrate to each well.

    • Initiate the phosphorylation reaction by adding ATP. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for each specific kinase to ensure that inhibition is detectable.[15]

  • Detection and Data Acquisition:

    • Utilize a universal kinase activity assay, such as the ADP-Glo™ Luminescence-Based Assay, which measures the amount of ADP produced as a direct indicator of kinase activity.[16] This method is highly sensitive and less prone to interference compared to other formats.[15]

    • After the kinase reaction incubation period (typically 30-60 minutes at 30°C), add the ADP-Glo™ reagent to terminate the reaction and deplete unused ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence signal using a plate reader. A lower signal indicates less ADP produced, and therefore, higher inhibition of the kinase.

  • Data Analysis:

    • Normalize the data to the controls. Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • A "hit" is typically defined as a compound that causes ≥50% inhibition at the screening concentration.

Data Presentation: Primary Kinase Screen
Kinase TargetKinase Family% Inhibition at 10 µMHit (≥50%)
EGFRTyrosine Kinase8.2%No
CDK2CMGC15.6%No
MEK1 TKL89.4% Yes
BRAF TKL76.1% Yes
PI3KαLipid Kinase4.5%No
AKT1AGC22.9%No
... (and >200 other kinases)

This table represents hypothetical data for illustrative purposes.

Phase 2: Potency Determination (IC₅₀) for Primary Hits

Objective: To quantify the potency of the compound against the "hit" kinases identified in Phase 1 by determining the half-maximal inhibitory concentration (IC₅₀).

Causality: A single-point screen only indicates activity at one concentration. To properly compare our compound to alternatives, we must understand its potency. Generating a dose-response curve allows us to calculate the IC₅₀ value, which is a standard metric for potency and essential for structure-activity relationship (SAR) studies and lead optimization.[17]

Experimental Protocol: IC₅₀ Determination
  • Compound Dilution:

    • Create a serial dilution series of this compound in DMSO, typically starting from 100 µM down to the low nanomolar or picomolar range (e.g., 10 points, 3-fold dilutions).

    • Prepare a similar dilution series for a known, selective inhibitor of the hit kinase (e.g., a known MEK1 inhibitor) to serve as a reference compound.

  • Assay Execution:

    • Perform the kinase assay as described in Phase 1, but instead of a single concentration, add the different concentrations from the dilution series to the appropriate wells.

    • Ensure each concentration is tested in duplicate or triplicate for statistical robustness.

  • Data Analysis:

    • Calculate the Percent Inhibition for each concentration point.

    • Plot Percent Inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[17]

Data Presentation: Comparative Potency
CompoundTarget KinaseIC₅₀ (nM)
This compound MEK1 75.2
Reference Inhibitor (e.g., Selumetinib)MEK114.0
This compound BRAF 450.8
Reference Inhibitor (e.g., Vemurafenib)BRAF31.0

This table represents hypothetical data for illustrative purposes.

Phase 3: Cellular Target Engagement & Antiproliferative Activity

Objective: To confirm that the compound can enter living cells, bind to its intended target, and exert a functional biological effect.

Causality: Potent activity in a biochemical assay does not guarantee efficacy in a cellular context.[11] Factors like cell permeability, efflux by transporters, and intracellular metabolism can prevent a compound from reaching its target. Therefore, it is critical to validate the biochemical hits with cell-based assays. We will use a target engagement assay to confirm binding and a cell proliferation assay to measure the downstream functional consequence.

Experimental Workflow for Cellular Assays

G cluster_0 Phase 3: Cellular Assays start Select Cell Line (e.g., A375 with BRAF V600E mutation) nano Protocol 3A: NanoBRET™ Target Engagement Assay start->nano Confirm physical binding mtt Protocol 3B: MTT Cell Proliferation Assay start->mtt Measure functional effect data_nano Confirm Intracellular Target Binding (IC₅₀) nano->data_nano data_mtt Measure Antiproliferative Effect (GI₅₀) mtt->data_mtt G cluster_0 MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF (Ser/Thr Kinase) RAS->BRAF MEK MEK1/2 (Dual Specificity Kinase) BRAF->MEK ERK ERK1/2 (Ser/Thr Kinase) MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Vemurafenib Vemurafenib (Reference Inhibitor) Vemurafenib->BRAF TestCompound Test Compound (Hypothesized Target) TestCompound->MEK

Caption: Inhibition points in the MAPK/ERK signaling cascade.

General Molecular Docking Protocol
  • Protein Preparation:

    • Obtain a high-resolution crystal structure of the target kinase (e.g., MEK1) from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning protonation states. Minimize the structure to relieve steric clashes. [17]

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Perform energy minimization and assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site, typically centered on the ATP-binding pocket identified by the co-crystallized ligand.

    • Use a validated docking program (e.g., AutoDock, Glide, GOLD) to place the ligand into the defined binding site and sample various poses. [17][18] * The program's scoring function will rank the poses based on estimated binding affinity.

  • Analysis:

    • Visualize the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

    • Compare the predicted binding mode with that of known inhibitors to understand key similarities and differences that may account for its potency and selectivity profile.

Conclusion

This comprehensive benchmarking guide outlines a rigorous, multi-faceted strategy for characterizing the novel compound this compound. By systematically progressing from broad HTS to specific biochemical and cellular assays, this framework enables a thorough evaluation of the compound's potential as a kinase inhibitor. The resulting data on potency, selectivity, and cellular activity will provide a solid foundation for comparison against existing compound libraries and guide subsequent lead optimization efforts. This structured, data-driven approach is essential for identifying and advancing promising new molecules in the drug discovery pipeline.

References

  • Cambridge Bioscience. (n.d.). Kinase inhibitor screening libraries. Retrieved January 18, 2026, from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 18, 2026, from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved January 18, 2026, from [Link]

  • DC Chemicals. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved January 18, 2026, from [Link]

  • Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(5), 965-974. [Link]

  • Godyń, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Fadina, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7343. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved January 18, 2026, from [Link]

  • Nelson, C. N., et al. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Anticancer Drugs, 36(1), 39-48. [Link]

  • Seydel, J. K., et al. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483-492. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved January 18, 2026, from [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved January 18, 2026, from [Link]

  • Sriram, D., et al. (2005). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Bioorganic & Medicinal Chemistry, 13(21), 5774-5784. [Link]

  • Zloh, M., & Kirton, S. B. (2020). In Silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 739. [Link]

  • Davis, B., et al. (2011). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry, 54(19), 6593-6603. [Link]

  • ResearchGate. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved January 18, 2026, from [Link]

  • IT Medical Team. (n.d.). In Silico Design of Protein Kinase 2 Inhibitors Using Molecular Docking and Pharmacophore Modelling. Retrieved January 18, 2026, from [Link]

  • CADD Centre. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Retrieved January 18, 2026, from [Link]

  • Bentham Science. (n.d.). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Retrieved January 18, 2026, from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 18, 2026, from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Isonicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2-(Methylcarbamoyl)isonicotinic acid. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Isonicotinic Acid. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Guide to Confirming Target Engagement for Novel Phenotypic Hits: The Case of 2-(2-Methyl-1-piperidinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenotypic Conundrum

In modern drug discovery, phenotypic screening has re-emerged as a powerful, unbiased strategy for identifying small molecules that elicit a desired physiological response in a cellular or organismal context. This approach often yields compounds with promising therapeutic potential, such as our subject molecule, "2-(2-Methyl-1-piperidinyl)isonicotinic acid." However, the critical challenge that follows a successful phenotypic screen is the identification of the specific molecular target(s) through which the compound exerts its effect. This process, known as target deconvolution or target identification, is the essential and often rate-limiting first step before any meaningful target engagement studies can be conducted.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the journey from a phenotypic hit to a validated, engaged target. We will use the hypothetical novel compound, this compound, as a case study to compare and contrast state-of-the-art methodologies. Our focus will be on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system designed to produce robust and trustworthy data.

Figure 1: A strategic workflow from a phenotypic hit to a validated molecular target.

Part 1: Target Deconvolution — Identifying the Needle in the Haystack

Without a known target, direct engagement assays are impossible. Therefore, the first step is to generate a list of high-confidence candidate proteins that interact with this compound in a biologically relevant setting. We will compare three powerful, unbiased approaches.

Proteome-Wide Stability-Based Methods: CETSA® and SPP

The principle behind these methods is that the binding of a small molecule alters a protein's structural stability, making it more or less resistant to denaturation by heat or chemical agents.[3] This change can be measured on a proteome-wide scale using quantitative mass spectrometry.[4]

  • Cellular Thermal Shift Assay (CETSA®): This technique relies on the principle that ligand binding typically stabilizes a target protein, increasing its melting temperature (Tm).[5][6] In a proteome-wide implementation, cells or lysates are treated with the compound or a vehicle control, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry.[3] Proteins that show a thermal shift in the presence of the compound are identified as potential targets.[7]

  • Solvent Proteome Profiling (SPP): As a newer alternative to heat-based denaturation, SPP uses increasing concentrations of an organic solvent to induce protein unfolding and precipitation.[4][8] Similar to CETSA, ligand binding can alter a protein's susceptibility to solvent-induced denaturation, allowing for the identification of specific targets.[9]

Causality: The choice between CETSA and SPP can depend on the target class. While CETSA is broadly applicable, some membrane proteins or protein complexes may not behave predictably with heat. SPP provides an orthogonal denaturation stress, potentially revealing targets that are missed by thermal profiling and vice-versa.[4]

Affinity Chromatography Coupled to Mass Spectrometry (AC-MS)

This classic biochemical approach involves immobilizing a modified version of the small molecule (the "bait") onto a solid support, such as chromatography beads.[10] A cell lysate is then passed over these beads, and proteins that bind to the compound are "captured." After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

Causality: This method directly probes the physical interaction between the compound and its targets. However, it comes with significant caveats. The compound must be chemically modified to attach a linker for immobilization, which can sterically hinder or alter its binding to the true target. Furthermore, the assay is performed in cell lysate, which disrupts cellular compartments and may lead to non-physiological interactions.

Genetic Screening: CRISPR-Cas9 Loss-of-Function

Genetic approaches identify proteins that are functionally necessary for a compound's activity. In a CRISPR screen, a library of cells is generated, with each cell having a single gene knocked out.[11] This cell library is then treated with this compound at a cytotoxic concentration. Cells in which the drug's target (or a critical pathway member) has been knocked out will be resistant to the compound and will survive. Sequencing these surviving cells reveals the genes essential for the compound's mechanism of action.[11]

Causality: This is a powerful in-cell method that directly links a gene to the compound's phenotypic effect. It can identify not only the direct binding target but also resistance-conferring mutations and essential pathway partners. However, it does not directly prove a physical interaction between the compound and the identified protein.

Part 2: A Comparative Guide to Direct Target Engagement Assays

Once target deconvolution yields one or more high-confidence candidates, the next crucial step is to directly confirm and quantify target engagement in a cellular context. Here, we compare leading methodologies for this validation phase.

Method Principle Context Label-Free? Key Advantage Key Limitation
CETSA® Ligand-induced thermal stabilizationLive Cells, Lysate, TissueYesGold standard for in-cell engagement; label-free.[7]Lower throughput for dose-response; requires specific antibody or MS.[12]
Kinobeads Competition binding with immobilized broad-spectrum inhibitorsCell LysateYesUnbiased profiling of >250 kinases; provides selectivity data.[13][14]Primarily for ATP-competitive kinase inhibitors; not for live cells.[15]
NanoBRET™ Bioluminescence Resonance Energy TransferLive CellsNo (Tagged Protein)Real-time engagement in live cells; high-throughput.Requires genetic modification of target protein (tagging).
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingIn Vitro (Purified Protein)YesProvides detailed kinetic data (kon, koff) and affinity (KD).[16][17]In vitro; requires purified, active protein; loses cellular context.[18]
The Gold Standard: Cellular Thermal Shift Assay (CETSA®)

CETSA is the most direct method to verify that a compound engages its target within the complex milieu of an intact cell.[19] By observing a shift in the target protein's melting curve upon compound treatment, researchers can confirm a direct physical interaction in a physiological setting.[5][20]

G cluster_workflow CETSA Workflow cluster_principle Underlying Principle Treat 1. Treat Cells (Compound vs. Vehicle) Heat 2. Heat Samples (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells Heat->Lyse Separate 4. Separate Soluble/Aggregated (Centrifugation) Lyse->Separate Analyze 5. Analyze Soluble Fraction (Western Blot / MS) Separate->Analyze Unbound Unbound Target Denatured Denatured & Aggregated Unbound->Denatured Low Temp Bound Bound Target (+ Compound) Stable Soluble & Stable Bound->Stable Low Temp

Figure 2: The experimental workflow and core principle of the Cellular Thermal Shift Assay (CETSA).

This protocol is designed to determine the concentration at which this compound engages its putative target in intact cells.

  • Cell Culture and Treatment:

    • Culture your chosen cell line to ~80% confluency.

    • Prepare serial dilutions of this compound in culture media (e.g., from 100 µM to 1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Treat cells with the compound dilutions and controls for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Determine the optimal melt temperature (Tm) for the unliganded target protein in a preliminary experiment. For the ITDRF, choose a temperature that results in significant but not complete protein denaturation (e.g., Tm + 4°C).

    • Harvest the treated cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

    • Heat all samples simultaneously at the chosen temperature (e.g., 54°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.

    • Determine the protein concentration in each sample using a BCA assay.

    • Analyze equal amounts of total protein from each sample by Western Blot using a specific antibody against the putative target protein.

    • Quantify the band intensities and plot them against the compound concentration to generate a dose-response curve, from which an EC50 for target engagement can be derived.

Orthogonal Validation with Chemoproteomics: The Kinobeads Approach

If the putative target of this compound is a kinase, the Kinobeads assay is an exceptionally powerful orthogonal method.[13] This technique uses beads coated with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[15][21]

The assay is performed in a competitive binding format. Lysates are pre-incubated with increasing concentrations of the free test compound. The compound will bind to its specific kinase targets, preventing them from being captured by the Kinobeads. The depletion of specific kinases from the bead pulldown is then quantified by mass spectrometry, providing a highly specific affinity and selectivity profile across hundreds of kinases simultaneously.[14]

G Lysate Cell Lysate (Contains Kinases) Binding Competition Binding Lysate->Binding Compound Free Compound (e.g., 2-Me-Pip-Iso) Compound->Binding Kinobeads Kinobeads Pulldown Affinity Pulldown Kinobeads->Pulldown MS LC-MS/MS Analysis Result Quantitative Profile (Affinity & Selectivity) MS->Result Binding->Pulldown Pulldown->MS

Figure 3: Workflow for the Kinobeads competitive chemoproteomics assay.

Causality: Using Kinobeads provides crucial orthogonal validation. While CETSA confirms engagement in a cellular context based on thermal stability, Kinobeads confirms it based on competitive binding in the native ATP pocket (for most kinases).[15] Agreement between these two distinct methodologies provides very high confidence in the target identification.

Conclusion: An Integrated Strategy for Target Validation

Confirming target engagement for a novel phenotypic hit like this compound is a multi-step process that demands scientific rigor and the strategic application of complementary technologies. The journey begins with unbiased target deconvolution, where proteome-wide stability profiling (CETSA/SPP), affinity proteomics, or genetic screens can identify high-confidence candidates.

Following identification, direct validation of the compound-target interaction within an unperturbed cellular environment is paramount. The Cellular Thermal Shift Assay (CETSA) stands as the gold standard for this purpose, providing definitive evidence of physical engagement in live cells.[7][22] Finally, employing orthogonal methods such as chemoproteomics (Kinobeads) for kinases, or in vitro biophysical techniques like SPR for purified proteins, allows for quantitative characterization of binding affinity and selectivity. This integrated, multi-pronged approach ensures a self-validating workflow, building a robust and trustworthy case for the compound's true mechanism of action and paving the way for successful lead optimization.

References

  • Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. Available from: [Link]

  • Technology Networks. 5 Target Deconvolution Approaches in Drug Discovery. Available from: [Link]

  • Creative Biolabs. Target Deconvolution. Available from: [Link]

  • Lee, J., Kim, H., Lee, S. et al. Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Arch Pharm Res 40, 1107–1125 (2017). Available from: [Link]

  • Zinn, N., Lomenick, B., Z دنبال, A. et al. Assessing target engagement using proteome-wide solvent shift assays. eLife 10, e72202 (2021). Available from: [Link]

  • Du, G., Shim, J.S. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Cent. Sci. 8, 10, 1373–1382 (2022). Available from: [Link]

  • Zinn, N., Lomenick, B., Z دنبال, A. et al. Assessing target engagement using proteome-wide solvent shift assays. bioRxiv (2021). Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • ACS Publications. Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. Available from: [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M. et al. The target landscape of clinical kinase drugs. Science 358, 6367 (2017). Available from: [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Available from: [Link]

  • Wikipedia. Methods to investigate protein–protein interactions. Available from: [Link]

  • J Anal Bioanal Tech. An Overview of Current Methods to Confirm Protein-Protein Interactions. Available from: [Link]

  • National Center for Biotechnology Information. Assessing target engagement using proteome-wide solvent shift assays. Available from: [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • National Center for Biotechnology Information. Assessing target engagement using proteome-wide solvent shift assays. Available from: [Link]

  • National Center for Biotechnology Information. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Wikipedia. Cellular thermal shift assay. Available from: [Link]

  • National Center for Biotechnology Information. Biophysical methods in early drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. Importance of Quantifying Drug-Target Engagement in Cells. Available from: [Link]

  • Creative Biostructure. What are the common methods for detecting protein interactions? How to choose the appropriate method?. Available from: [Link]

  • National Center for Biotechnology Information. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Available from: [Link]

  • Drug Target Review. The use of biophysical methods in the hit-to-lead process. Available from: [Link]

  • Frontiers in Cell and Developmental Biology. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Available from: [Link]

  • Selvita. Target Engagement. Available from: [Link]

  • Dr.Oracle. What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Structural analysis of isonicotinic hydrazide Basic units. Available from: [Link]

  • National Center for Biotechnology Information. Reinvestigation of the structure-activity relationships of isoniazid. Available from: [Link]

  • Wikipedia. Phencyclidine. Available from: [Link]

  • Wikipedia. Methyl isonicotinate. Available from: [Link]

Sources

Independent Replication of Findings: A Comparative Guide to 2-(2-Methyl-1-piperidinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent synthesis, characterization, and comparative analysis of the novel compound 2-(2-Methyl-1-piperidinyl)isonicotinic acid. As a Senior Application Scientist, my objective is to present a technically sound and logically structured pathway for researchers to not only replicate the synthesis of this molecule but also to critically evaluate its performance against relevant alternatives. This document is built on the pillars of scientific integrity, providing causal explanations for experimental choices and ensuring that the described protocols are self-validating. All methodologies are grounded in authoritative scientific literature to ensure robustness and reproducibility.

Section 1: Synthesis of this compound

Rationale for the Proposed Synthetic Route

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is widely used for the synthesis of 2-substituted pyridines. The proposed starting materials are 2-chloroisonicotinic acid and 2-methylpiperidine. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group, making it a suitable leaving group for substitution by the secondary amine of 2-methylpiperidine.[1]

Proposed Synthetic Workflow

Synthetic Workflow Start Starting Materials: 2-Chloroisonicotinic Acid 2-Methylpiperidine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Base (e.g., K2CO3) Solvent (e.g., DMSO) Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification by Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product Characterization Structural & Purity Analysis Product->Characterization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloroisonicotinic acid (1 equivalent), 2-methylpiperidine (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of 0.5 M with respect to the 2-chloroisonicotinic acid.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Quenching and Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and acidify to pH 3-4 with 1 M HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 2: Comprehensive Characterization

Structural Elucidation and Purity Assessment

A battery of analytical techniques is essential to confirm the identity and purity of the synthesized this compound.

Technique Purpose Expected Observations
¹H NMR To determine the proton environment and confirm the connectivity of the molecule.Signals corresponding to the pyridine ring protons, the piperidine ring protons, and the methyl group protons with appropriate chemical shifts and coupling constants.[2][3][4]
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for the carboxylic acid carbon, the pyridine ring carbons, the piperidine ring carbons, and the methyl carbon.[2]
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound and characteristic fragment ions.[5][6][7]
FT-IR Spectroscopy To identify the functional groups present.Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-N stretches.[8]
HPLC To assess the purity of the final compound.A single major peak indicating a high degree of purity.[9][10]
Melting Point To determine the melting point range as an indicator of purity.A sharp and defined melting point range.
Detailed Protocols for Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the chemical shifts, integration, and coupling constants to confirm the structure.[2][11]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Analyze using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.

    • Determine the exact mass and compare it with the calculated molecular weight.[5][7]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable reversed-phase HPLC method. A C18 column is a good starting point.[9][10]

    • Use a mobile phase gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.[9][10]

    • Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., around 264 nm).[12]

    • Calculate the purity based on the peak area of the main component.

Section 3: Comparative Analysis with Alternative Compounds

Selection of Comparator Compounds

To provide a meaningful performance comparison, two alternative compounds are proposed:

  • Alternative 1: 2-(Piperidin-1-yl)isonicotinic acid: This compound lacks the methyl group on the piperidine ring, allowing for an assessment of the steric and electronic effects of the methyl substituent.

  • Alternative 2: Isonicotinic acid: The parent compound without the piperidine moiety will serve as a baseline to evaluate the contribution of the piperidinyl group to the overall activity.

Design of the Comparative Study

Comparative Study Design cluster_compounds Test Compounds cluster_assays Biological Assays Target This compound Antimicrobial Antimicrobial Activity (e.g., MIC against S. aureus, E. coli) Target->Antimicrobial AntiInflammatory Anti-inflammatory Activity (e.g., NO inhibition in macrophages) Target->AntiInflammatory Cytotoxicity Cytotoxicity (e.g., MTT assay on HeLa cells) Target->Cytotoxicity Alt1 2-(Piperidin-1-yl)isonicotinic acid Alt1->Antimicrobial Alt1->AntiInflammatory Alt1->Cytotoxicity Alt2 Isonicotinic acid Alt2->Antimicrobial Alt2->AntiInflammatory Alt2->Cytotoxicity Data Data Analysis & Comparison Antimicrobial->Data AntiInflammatory->Data Cytotoxicity->Data

Caption: Workflow for the comparative biological evaluation.

Experimental Protocols for Biological Evaluation
  • Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

    • Prepare a series of twofold dilutions of each test compound in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[13][14]

    • Include positive (antibiotic) and negative (no compound) controls.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

  • Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):

    • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

    • After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • Cytotoxicity Assay (MTT Assay):

    • Seed a human cancer cell line (e.g., HeLa) in a 96-well plate and allow the cells to attach overnight.[15]

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[15]

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.[15]

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]

Section 4: Data Presentation and Interpretation

All quantitative data from the biological assays should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Biological Activity Data

Compound MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli NO Inhibition IC50 (µM) Cytotoxicity IC50 (µM) vs HeLa
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
2-(Piperidin-1-yl)isonicotinic acidExperimental ValueExperimental ValueExperimental ValueExperimental Value
Isonicotinic acidExperimental ValueExperimental ValueExperimental ValueExperimental Value

The results from this comparative analysis will provide valuable insights into the structure-activity relationship (SAR) of this class of compounds. For example, a lower MIC value for the target compound compared to the alternatives would suggest that the 2-methylpiperidine moiety enhances antimicrobial activity. Similarly, a higher IC50 value in the cytotoxicity assay would indicate greater selectivity towards microbial or inflammatory targets over mammalian cells.

Conclusion

This guide provides a robust and scientifically grounded framework for the independent synthesis, characterization, and comparative evaluation of this compound. By following the detailed protocols and applying the proposed analytical and biological assays, researchers can generate reliable and reproducible data. This will enable a thorough assessment of the compound's potential and contribute to the collective scientific understanding of this novel chemical entity. The emphasis on causality, self-validating systems, and authoritative references is intended to empower researchers to conduct this investigation with the highest level of scientific rigor.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., & Yogeeswari, P. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20.
  • Çetin, Y. (2022). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. In In Vitro Experiments. IntechOpen.
  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Bioorganic & medicinal chemistry, 13(19), 5774–5784.
  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., & Yogeeswari, P. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810.
  • de Souza, M. V., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid communications in mass spectrometry : RCM, 32(16), 1385–1392.
  • Lunazzi, L., & Taddei, F. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Journal of the Chemical Society, Perkin Transactions 2, 1985(3), 241-245.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, A. M., & Al-Turkustani, A. M. (2018). A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. International Journal of Pharmaceutical and Clinical Research, 10(5), 154-157.
  • Kovács, R., Kerekes, E., & Balogh, G. T. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. Acta Pharmaceutica Hungarica, 88(1), 3-9.
  • Wang, Z., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. The Journal of Organic Chemistry, 87(3), 1836-1842.
  • SIELC Technologies. (n.d.). Pyridinedicarboxylic Acid. Retrieved from [Link]

  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., & Yogeeswari, P. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810.
  • de Souza, M. V., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(16), 1385-1392.
  • Wang, Z., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry, 87(3), 1836-1842.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4).
  • Mujumdar, A. M., Dhuley, J. N., Deshmukh, V. K., & Naik, D. G. (1990). Anti-inflammatory activity of piperine. Japanese journal of medical science & biology, 43(3), 95–100.
  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Encyclopedia.pub. (2023).
  • ResearchGate. (n.d.). Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. Retrieved from [Link]

  • NIST. (n.d.). High Resolution Mass Spectrum of Piperidine. Retrieved from [Link]

  • Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(4), 790-798.
  • Asian Journal of Pharmaceutical and Clinical Research. (2018). Antioxidant potential of piperidine containing compounds - A short review. Asian J Pharm Clin Res, 11(8), 66-73.
  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Phosphorous, Sulfur, and Silicon and the Related Elements. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide.
  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 71(13), 4366-4370.
  • Can, N., et al. (2005). Spectroscopic and Luminescence Properties of an Isonicotinic Acid. Turkish Journal of Chemistry, 29(5), 587-594.
  • Sanz, M. E., et al. (2014). Picolinic and isonicotinic acids: a Fourier transform microwave spectroscopy study. The journal of physical chemistry. A, 118(48), 11487–11493.
  • Appleby, K. M., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic resonance in chemistry : MRC, 56(8), 772–778.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. Retrieved from [Link]

  • Tanaka, H., et al. (2014). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • ResearchGate. (n.d.). Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. Retrieved from [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(6), 2173.
  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-chloroquinoxaline with piperidine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • NIST. (n.d.). Isonicotinic acid, morpholide. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 3(6), 149-157.
  • Grygorenko, O. O., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 25(16), 3674.
  • Google Patents. (n.d.). Isonipecotic acid derivatives.
  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroisonicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(2-Methyl-1-piperidinyl)isonicotinic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of chemical waste management is to prevent pollution and reduce risk.[1] This is achieved through a hierarchical approach that prioritizes source reduction, reuse, and recycling before considering disposal.[1] When disposal is necessary, it must be conducted in a manner that is compliant with local, state, and federal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[2][3]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific SDS, a conservative approach to hazard assessment is warranted. The structural alerts from the piperidine and isonicotinic acid components suggest potential hazards. Piperidine and its derivatives are often flammable, toxic, and corrosive.[4][5][6] Isonicotinic acid can cause skin and eye irritation.[7][8][9] Therefore, it is prudent to handle 2-(2-Methyl-1-piperidinyl)isonicotinic acid as a hazardous substance.

Essential Personal Protective Equipment (PPE) includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.[4]

  • Body Protection: A laboratory coat is required. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.[4]

  • Respiratory Protection: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[4][10]

II. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined above.

  • Containment: For liquid spills, use absorbent materials to contain the substance. For solid spills, carefully sweep up the material, avoiding dust generation.[11]

  • Collection: Place all contaminated materials into a designated, sealable, and chemically compatible container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Waste Disposal: The collected spill debris must be disposed of as hazardous waste.

III. Disposal Protocol

The proper disposal of this compound must be carried out in strict accordance with institutional policies and regulatory requirements. Never pour chemical waste down the drain or discard it in regular trash.[12]

Key Steps for Disposal:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[12] It is best practice to segregate waste into categories such as acids, bases, and solvents in separate, clearly labeled containers.[13]

  • Containerization: Use a chemically compatible, leak-proof, and sealable container for waste collection.[10][14] The original container, if in good condition and properly labeled, is often a suitable choice.[1]

  • Labeling: Clearly label the waste container with the full chemical name, "Hazardous Waste," and any known hazard characteristics (e.g., corrosive, toxic).[1][12] The date of accumulation should also be included.[12]

  • Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[1][14] This area should be away from incompatible materials and have secondary containment to manage potential leaks.[1]

  • Engage a Licensed Waste Disposal Service: The final and most critical step is to arrange for the collection and disposal of the hazardous waste by a certified waste disposal company.[10][12] These companies are equipped to handle and transport hazardous materials in compliance with all regulations.

IV. Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides general guidance based on its constituent parts and general laboratory safety principles.

ParameterGuidelineSource
pH for Neutralization (if applicable) Due to the acidic nature of the isonicotinic acid moiety and the basic nature of the piperidine, the compound is likely amphoteric. Neutralization should only be attempted by trained personnel if it is part of an established and approved institutional protocol. Generally, direct disposal without neutralization is preferred.General Chemical Principles
Maximum Accumulation Volume Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation.[1][1]
Storage Temperature Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][5]
V. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Generation of Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Do not mix with other chemicals) fume_hood->segregate spill Spill Occurs fume_hood->spill Potential Event containerize Place in a Labeled, Sealable, Chemically Compatible Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage disposal_service Arrange for Pickup by a Licensed Waste Disposal Service storage->disposal_service end End: Compliant Disposal disposal_service->end contain Contain Spill with Absorbent Material spill->contain collect Collect Contaminated Material contain->collect collect->containerize

Caption: Disposal workflow for this compound.

By adhering to these rigorous protocols, researchers and laboratory professionals can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with all applicable regulations, thereby protecting both human health and the environment.

References

  • Republic Services. (n.d.). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Lab Manager. (2025, February 21). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Safety Data Sheet Piperidine. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). ISONICOTINIC ACID Safety Data Sheet. Retrieved from [Link]

  • CPAChem. (2023, December 18). Safety data sheet Isonicotinic Acid. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Anichem. (2020, December 30). Material Safety Data Sheet 2-Chloro-5-methyl-isonicotinic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(2-Methyl-1-piperidinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide for Handling 2-(2-Methyl-1-piperidinyl)isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of this compound. As a novel compound, specific safety data may not be readily available. Therefore, this document synthesizes information from the known hazards of its structural components—piperidine and isonicotinic acid—to establish a robust safety protocol. The principle of treating unknown substances as potentially hazardous is paramount.

Hazard Assessment: A Synthesis of Structural Analogs

This compound incorporates both a substituted piperidine ring and an isonicotinic acid moiety. The safety precautions must therefore account for the hazards associated with both parent structures.

  • Piperidine and its derivatives are known to be flammable, corrosive, and toxic.[1][2][3][4][5] They can cause severe skin burns and eye damage, and are harmful if inhaled or absorbed through the skin.[1][2][3]

  • Isonicotinic acid and its derivatives are generally categorized as irritants, causing skin, eye, and respiratory irritation.[6][7][8][9][10]

Based on this, this compound should be handled as a substance that is potentially corrosive, toxic, and irritating .

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial to minimize exposure risk. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles and Face ShieldProtects against splashes and airborne particles that could cause severe eye damage. Use tightly fitting safety goggles in conjunction with a face shield.[4]
Skin/Body Chemical-resistant Lab Coat and ApronA flame-retardant and chemical-resistant lab coat is mandatory. For tasks with a higher risk of splashes, an additional chemical-resistant apron should be worn.[4]
Hands Double Gloving with Chemical-resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be removed and replaced immediately upon contamination. Gloves must be inspected for integrity before each use.[1][2][3][4]
Respiratory RespiratorAll handling of the solid or solutions should be conducted in a certified chemical fume hood.[2] If there is a risk of inhalation, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is required.[4]
Logical Flow for Donning and Doffing PPE

To prevent cross-contamination, a strict procedure for putting on and taking off PPE must be followed.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Inner) Don3->Don4 Don5 5. Gloves (Outer) Don4->Don5 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat & Apron Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Gloves (Inner) Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a detailed operational plan is critical for ensuring safety during the handling of this compound.

Preparation and Weighing
  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[2]

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary safety equipment (spill kit, fire extinguisher, safety shower, and eyewash station) is accessible and operational.[2]

  • Weighing: Weigh the solid compound on an analytical balance placed inside the fume hood or in a containment glove box. Use disposable weighing boats to minimize contamination.

Solution Preparation
  • Solvent Selection: Choose the appropriate solvent based on the experimental protocol.

  • Dissolution: Slowly add the weighed solid to the solvent in a suitable flask with stirring. Avoid creating dust.

  • Heating: If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Assemble all materials in fume hood Prep Preparation & Weighing (in fume hood) Start->Prep Dissolve Dissolution in Solvent Prep->Dissolve Reaction Perform Chemical Reaction Dissolve->Reaction Workup Reaction Work-up & Quenching Reaction->Workup Purify Purification (e.g., chromatography, crystallization) Workup->Purify Analyze Analysis of Product Purify->Analyze Waste Segregate & Dispose of Waste Analyze->Waste

Caption: Step-by-step experimental workflow for handling the compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[2] Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] For large spills, contact the institution's emergency response team.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment.

  • Waste Segregation: All waste contaminated with the compound, including gloves, weighing boats, and absorbent materials, must be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Chemical Inactivation: Depending on institutional guidelines, chemical inactivation of the compound in solution may be required before disposal.

  • Disposal Route: All waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this chemical down the drain.[4][5]

Waste Disposal Decision Tree

Waste_Disposal Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (gloves, contaminated labware) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (reaction mixtures, solvents) IsSolid->LiquidWaste Liquid SolidContainer Place in a labeled, sealed hazardous solid waste container SolidWaste->SolidContainer LiquidContainer Place in a labeled, sealed hazardous liquid waste container LiquidWaste->LiquidContainer FinalDisposal Dispose through institutional hazardous waste program SolidContainer->FinalDisposal LiquidContainer->FinalDisposal

Caption: Decision-making process for the proper disposal of waste.

References

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [URL not available]
  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [URL not available]
  • Piperidine - SAFETY DATA SHEET. Penta chemicals. (2024-05-07). [URL not available]
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL not available]
  • Safety Data Sheet: Piperidine. Carl ROTH. [URL not available]
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-09-23). [URL not available]
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06). [URL not available]
  • Safety Data Sheet. Jubilant Ingrevia. [URL not available]
  • SAFETY DATA SHEET. Fisher Scientific. (2010-11-08). [URL not available]
  • ISO NICOTINIC ACID CAS NO 55-22-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL not available]
  • Safety data sheet. CPAChem. (2023-12-18). [URL not available]
  • SAFETY D
  • Piperidine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016-02-05). [URL not available]
  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. American Chemical Society. (2022-01-10). [URL not available]
  • Safety Data Sheet. AA Blocks. (2025-01-18). [URL not available]
  • Any procedure for the esterification of isonicotinic acid?.
  • SAFETY DATA SHEET. TCI Chemicals. [URL not available]
  • Chemwatch GHS SDS in English (European) 45912. SD Fine-Chem. [URL not available]
  • SAFETY D
  • Process for preparation of isonicotinic acid derivatives.
  • Process for preparing isonicotinic acid.
  • Safety Data Sheet: Isonicotinic acid. Carl ROTH. [URL not available]
  • Process for the synthesis of isonicotinic acid hydrazide.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH. [URL not available]
  • Methyl isonicotin
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [URL not available]
  • CAS No.498-94-2,Isonipecotic acid Suppliers,MSDS download. LookChem. [URL not available]
  • Piperidine. PubChem - NIH. [URL not available]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.